Estragole

Catalog No.
S601013
CAS No.
140-67-0
M.F
C10H12O
M. Wt
148.20 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Estragole

CAS Number

140-67-0

Product Name

Estragole

IUPAC Name

1-methoxy-4-prop-2-enylbenzene

Molecular Formula

C10H12O

Molecular Weight

148.20 g/mol

InChI

InChI=1S/C10H12O/c1-3-4-9-5-7-10(11-2)8-6-9/h3,5-8H,1,4H2,2H3

InChI Key

ZFMSMUAANRJZFM-UHFFFAOYSA-N

SMILES

Array

solubility

Insoluble (<1 mg/ml) (NTP, 1992)
In water, 178 mg/L at 25 °C
Very soluble in ethanol, chloroform
0.178 mg/mL at 25 °C
Insoluble in water; soluble in alcohols
Soluble (in ethanol)

Synonyms

4-allylanisole, estragole, methyl chavicol

Canonical SMILES

COC1=CC=C(C=C1)CC=C

The exact mass of the compound Estragole is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as insoluble (<1 mg/ml) (ntp, 1992)0.00 m0.178 mg/ml at 25 °cin water, 178 mg/l at 25 °cvery soluble in ethanol, chloroform0.178 mg/ml at 25 °cinsoluble in water; soluble in alcoholssoluble (in ethanol). The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 404113. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Hydrocarbons, Aromatic - Benzene Derivatives - Phenols - Phenyl Ethers - Anisoles - Supplementary Records. It belongs to the ontological category of olefinic compound in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Flavoring Agents -> JECFA Flavorings Index. However, this does not mean our product can be used or applied in the same or a similar way.

estragole natural sources tarragon basil fennel

Author: Smolecule Technical Support Team. Date: February 2026

Estragole Content in Natural Sources

The following table details the typical this compound concentration ranges found in major plant sources, based on analyses of their essential oils.

Source Typical this compound Concentration in Essential Oil Key Notes / Other Major Constituents
Tarragon (Artemisia dracunculus) 60–75% [1] [2] [3] French tarragon is the primary culinary variety; Russian tarragon has less flavor [4] [3]. Major compounds can include methyl eugenol and trans-anethole, depending on the chemotype [2].
Basil (Ocimum basilicum) 20–43% [2] Concentration varies by cultivar. Sweet basil is the most common type [5].
Fennel (Foeniculum vulgare) 2–9% [6] (Bitter Fennel) This compound content can vary between subspecies (sweet vs. bitter) [6]. Primary components are trans-anethole (40-70%) and fenchone (1-20%) [6].
Anise ~2% [1], ~1% [2] -
Star Anise 5–6% [2] -

Experimental Extraction and Analysis Protocols

For reproducible research, standardized protocols for extracting and analyzing this compound are essential. The following workflow outlines a general process, with specific methodological details provided for different techniques.

G Start Plant Material Preparation HD Hydrodistillation (HD) Start->HD SFE Supercritical Fluid Extraction (SFE) Start->SFE MAE Microwave-Assisted Extraction (MAE) Start->MAE EO Essential Oil Collection & Drying HD->EO SFE->EO MAE->EO GCMS GC/MS Analysis EO->GCMS Data Quantitative Data & Compound ID GCMS->Data

Experimental workflow for this compound extraction and analysis from plant material.

Plant Material Preparation
  • Source: Use dried, ripe fruits (seeds) of bitter fennel (Foeniculum vulgare subsp. Piperitum), ground into a fine powder [6]. This principle applies to other herbs like tarragon and basil, where aerial parts are typically dried and ground.
Extraction Methodologies

Different extraction techniques impact yield, composition, and the presence of co-extracted compounds.

  • Hydrodistillation (HD) - The Classical Method

    • Protocol: 100 g of ground plant material is added to 1000 mL of distilled water in a 2000 mL round-bottom flask. The mixture is heated using a Clevenger-type apparatus for 3 hours. The resulting essential oil is collected, dried over anhydrous sodium sulfate, and stored at 4°C in a dark glass vial until analysis [6].
    • Disadvantages: This method can lead to thermal decomposition of heat-sensitive compounds and is time-consuming [6].
  • Supercritical Fluid Extraction (SFE) - A Green Technique

    • Protocol: Extraction is performed using a Supercritical Fluid Extraction system with CO₂ as the solvent. Conditions for fennel include a pressure of 200 bar and a temperature of 50°C. The process runs for 15 minutes in static mode, followed by 3 hours in dynamic mode with a CO₂ flow rate of 1 L/min [6].
    • Advantages: This method avoids thermal degradation and solvent residues, producing a cleaner extract. It is particularly effective for extracting less polar compounds like anethole [6].
  • Microwave-Assisted Hydrodistillation (MAE) - An Efficient Alternative

    • Protocol: The plant material is subjected to hydrodistillation within a modified microwave oven. A controlled power program is used: 10 minutes at 800 Watts to reach 100°C, followed by 50 minutes at 500 Watts while maintaining 100°C, and finally a 5-minute ventilation cycle. The oil is collected, dried, and stored as in the HD method [6].
    • Advantages: This method significantly reduces extraction time and energy consumption, and can enhance the yield of certain components [6].
Analytical Method: Gas Chromatography-Mass Spectrometry (GC/MS)
  • Instrumentation: HP5890 Series II GC coupled with an HP 5972 Mass Selective Detector [6].
  • Column: A Supelco MDN-5S capillary column (30 m × 0.25 mm, 0.5 µm film thickness) is used with helium as the carrier gas at 1.0 mL/min [6].
  • Oven Program: Initial temperature 40°C (hold 5 min), ramp to 140°C at 5°C/min (hold 5 min), then ramp to 280°C at 9°C/min (hold 5 min) [6].
  • Identification: Compounds are identified by comparing their GC retention times and mass spectra with those in the NIST database and authentic standards [6].

Safety and Regulatory Considerations

This compound has demonstrated genotoxic and carcinogenic effects in rodent studies, which is a critical consideration for any development efforts [1].

G A This compound Intake B Metabolic Activation (1'-Hydroxylation) A->B C Formation of Reactive Metabolites B->C D DNA Adduct Formation & Genotoxicity C->D Risk Key Risk Factor: Dose Dependency Risk->A influences

Proposed metabolic activation pathway of this compound leading to genotoxicity.

  • Mechanism of Toxicity: this compound requires metabolic activation to exert its carcinogenic effects. The primary pathway involves 1'-hydroxylation, leading to the formation of a reactive electrophile that can form DNA adducts, a key initiating event in genotoxicity and carcinogenicity [2].
  • Dose-Response: Critical studies indicate that the metabolic activation and covalent binding of this compound are dose-dependent and become minimal at low exposure levels, specifically in the range of 1–10 mg/kg body weight [1] [2]. This is approximately 100 to 1000 times the anticipated human exposure from normal dietary consumption of herbs and spices [1].
  • Regulatory Status:
    • EU: The European Commission concluded that a threshold for genotoxicity cannot be assumed and thus did not establish a safe exposure limit. Consequently, the addition of pure this compound as a flavoring substance is banned (Regulation No 1334/2008). However, maximum levels are established for its natural presence in certain compound foods (e.g., 50 mg/kg in dairy products) [2].
    • US: this compound is generally recognized as safe (GRAS) for use in flavors by the FDA, based on FEMA expert panel reviews which concluded that current exposure levels from food do not pose a significant cancer risk [2].

The experimental data and safety profile suggest that while high-dose exposure to this compound is a concern, the risk from typical dietary intake is considered low. The choice of extraction method can significantly influence the final this compound content and the overall phytochemical profile of an extract.

References

estragole metabolism 1-hydroxy metabolite pathway

Author: Smolecule Technical Support Team. Date: February 2026

Metabolic Activation Pathway and Genotoxicity

Estragole (ES) is primarily activated in the liver. The process begins with cytochrome P450-mediated oxidation, followed by sulfonation, leading to the formation of a reactive carbocation that binds to DNA, forming stable adducts [1] [2].

G This compound This compound Metabolite_1 1'-hydroxythis compound (1'OH-ES) This compound->Metabolite_1 CYP1A2/CYP2A6 Metabolite_2 1'-sulfooxythis compound Metabolite_1->Metabolite_2 SULT1A1/SULT1C2 DNA_Adducts DNA Adducts (E3′-N2-dG, E3′-N6-dA) Metabolite_2->DNA_Adducts Spontaneous Decomposition Biological_Effects Clastogenicity / Cytotoxicity DNA_Adducts->Biological_Effects If adduct level exceeds threshold

Figure 1: The metabolic activation pathway of this compound to DNA-binding species.

While this activation pathway is established, its functional consequence requires a threshold level of DNA adducts to be surpassed before clastogenicity (chromosome breakage) and cytotoxicity are observed [1].

Quantitative Data and Dose-Response Relationships

Molecular dosimetry reveals the quantitative relationships between this compound exposure, DNA adduct formation, and subsequent genotoxic effects.

Table 1: Key Quantitative Findings from Molecular Dosimetry Studies [1]

Parameter / Finding HepG2 Cells with ES HepG2 Cells with 1'OH-ES Primary Human Hepatocytes (PHH) with 1'OH-ES
Key DNA Adduct E3′-N2-dG E3′-N2-dG E3′-N2-dG
Adduct Potency Concentration-dependent formation (0–2 mM ES) 10–50 fold higher adduct levels than ES Confirmed adduct formation
Clastogenicity Onset ≥ 1 mM ES ≥ 25 µM 1'OH-ES Consistent with HepG2 data
Cytotoxicity Not observed Induced Induced
BMC for Adducts vs. Clastogenicity BMC (clastogenicity) is 12–17x higher than BMC (DNA adducts)

Table 2: DNA Adduct Repair and Persistence [2]

Aspect Finding
Major DNA Adduct N2-(trans-isoestragol-3'-yl)-2'-deoxyguanosine (E-3′-N2-dG)
Primary Repair Pathway Nucleotide Excision Repair (NER)
Repair Efficiency Limited; ~80% of E-3′-N2-dG adducts remained after 24h repair in CHO wt cells.
Structural Reason for Inefficiency Molecular dynamics simulations show the adduct causes minimal distortion to the DNA double helix, making it difficult for the NER system to recognize.

Experimental Models and Protocols

To study this compound's genotoxicity, specific in vitro models and protocols are employed to capture the complete metabolic pathway.

Table 3: Common Cell Models for Studying this compound Genotoxicity

Cell Model Key Feature Utility in this compound Studies
HepG2-CYP1A2 Human hepatoma cell line engineered to stably express human CYP1A2 [1]. Ideal for studying the full metabolic activation of parent this compound (ES) in a human-derived liver context.
HepG2 (Parental) Human hepatoma cell line with endogenous levels of SULTs but low CYP activity [1] [2]. Used for direct treatment with the proximate metabolite, 1'-hydroxythis compound (1'OH-ES).
Primary Human Hepatocytes (PHH) Freshly isolated or cryopreserved human liver cells [1]. Considered the gold standard for human-relevant metabolism and toxicity studies, confirming findings from cell lines.
Primary Rat Hepatocytes (PRH) Freshly isolated rat liver cells [1] [2]. Used for comparative species studies and selected endpoints.
HepaRG Cells Differentiated human hepatoma cell line with high metabolic competence [2]. Used for studies on DNA adduct formation and repair.

Detailed Experimental Workflow: A typical protocol for assessing this compound's genotoxicity involves several key steps [1]:

  • Cell Culture and Treatment:

    • HepG2-CYP1A2 cells are cultivated in DMEM high glucose supplemented with 10% FCS and 1% penicillin/streptomycin.
    • Cells are treated with a concentration range of this compound (e.g., 0–2 mM) or its metabolite 1'OH-ES (e.g., 0–35 µM) for a specified period, often 24 hours.
  • DNA Adduct Quantification:

    • After treatment, cellular DNA is extracted and enzymatically hydrolyzed to deoxynucleosides.
    • DNA adducts (E3′-N2-dG and E3′-N6-dA) are quantified using highly sensitive liquid chromatography-mass spectrometry (LC-MS). This provides a direct measure of genotoxic damage at the molecular level [1] [2].
  • Assessment of Genotoxic and Cytotoxic Effects:

    • Clastogenicity (Chromosome Damage): Measured using the micronucleus assay. Cells are analyzed for the presence of micronuclei, which are extranuclear bodies containing damaged chromosomes [1] [3].
    • DNA Strand Breaks: Detected using the alkaline comet assay [1].
    • DNA Damage Response: Markers like γH2AX (DNA double-strand break marker) and p53 accumulation (tumor suppressor protein) are analyzed via western blot [1].
    • Cytotoxicity: Assessed using assays like resazurin reduction, which measures cellular metabolic activity [1].
  • Data Analysis and Modeling:

    • Concentration-response data for all endpoints are subjected to Benchmark Concentration (BMC) modelling. This statistical approach determines the dose that causes a low but measurable increase in effect, allowing for a comparison of potencies across different endpoints (e.g., adduct formation vs. clastogenicity) [1].

Key Research Implications

  • Thresholded Response: The existence of a practical threshold for clastogenicity suggests that low-level dietary exposure to this compound is unlikely to pose a significant genotoxic risk to humans [1].
  • Metabolite's Central Role: The significantly higher potency of 1'OH-ES underscores that interspecies and inter-individual differences in CYP1A2 and SULT activities are critical variables in human risk assessment [1].
  • Adduct Persistence: The inefficient repair of the major DNA adduct means that repeated exposure could lead to an accumulation of DNA damage, highlighting the importance of exposure frequency in risk evaluations [2].

References

Comprehensive Technical Guide: Estragole Genotoxicity and DNA Adduct Formation

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Estragole and Its Toxicological Significance

This compound (1-allyl-4-methoxybenzene) is a natural allylic phenylpropene found in essential oils of various herbs and spices including basil (20-89%), bitter fennel (3.5-12%), and tarragon (60-75%) [1]. Human exposure occurs primarily through dietary consumption and herbal medicines, with estimated daily intake ranging between 0.5-5 mg per person [1]. Fennel tea infusions have been reported to contain this compound concentrations of 0.05-4.64 mg/L (0.34-31.3 µM) [1]. The genotoxic and carcinogenic potential of this compound has been demonstrated in rodent studies, leading to regulatory scrutiny by agencies including the European Medicines Agency (EMA) and the Scientific Committee on Food (SCF), which classified this compound as genotoxic and carcinogenic [1].

The hepatocarcinogenicity of this compound in rodents has been well-established through multiple studies employing oral, intraperitoneal, or subcutaneous administration [2]. The 1′-hydroxy metabolites have been identified as stronger hepatocarcinogens than the parent compound, with DNA adduct formation recognized as a key initiating event in the carcinogenic process [2]. Recent research has focused on quantifying the concentration-response relationships and identifying potential threshold effects for DNA adduct formation and subsequent genotoxic outcomes in human-relevant models [3] [1].

Metabolic Activation and Genotoxicity Mechanisms

Metabolic Pathways

This compound undergoes complex metabolism in the liver, with competing pathways of metabolic activation and detoxification that determine its toxicological outcomes:

  • Activation Pathway: The primary metabolic activation pathway involves CYP1A2-mediated 1′-hydroxylation to form the proximate carcinogen 1′-hydroxythis compound (1′OH-ES) [1]. This metabolite is further conjugated by sulfotransferases (SULT1A1 and SULT1C2) to form the highly reactive 1′-sulfooxythis compound, which spontaneously decomposes to a reactive carbenium ion [1]. This electrophile attacks nucleophilic centers in DNA, primarily forming E3′-N2-dG and E3′-N6-dA adducts [1].

  • Detoxification Pathways: The major detoxification pathway involves O-demethylation, with subsequent glucuronidation or glutathione conjugation promoting urinary excretion [1]. Additionally, epoxidation of the allylic side chain represents a minor pathway that typically results in detoxification via epoxide hydrolases or glutathione conjugation [1].

Table 1: Major this compound Metabolites and Their Roles in Toxicity

Metabolite Forming Enzyme Biological Activity Primary Fate
1′-Hydroxythis compound CYP1A2, CYP2A6 Proximate carcinogen Further activation or detoxification
1′-Sulfooxythis compound SULT1A1, SULT1C2 Ultimate carcinogen DNA adduct formation
Demethylated metabolites Cytochrome P450 Detoxification Glucuronidation/excretion
Epoxide metabolites Cytochrome P450 Potential genotoxicity GSH conjugation/hydrolysis
DNA Adduct Formation

The reactive carbenium ion generated from 1′-sulfooxythis compound preferentially attacks purine bases in DNA, forming covalent adducts that can lead to mutations during cell division if not repaired [4]. The major DNA adducts identified include:

  • N²-(estragol-1′-yl)-2′-deoxyguanosine (E1′-N²-dG)
  • N²-(trans-isoestragol-3′-yl)-2′-deoxyguanosine (trans-iE3′-N²-dG)
  • N²-(cis-isoestragol-3′-yl)-2′-deoxyguanosine (cis-iE3′-N²-dG)
  • N⁶-(isoestragol-3′-yl)-2′-deoxyadenosine (iE3′-N⁶-dA)
  • C8-(isoestragol-3′-yl)-2′-deoxyguanosine (C8iE3′-dG) [5]

Among these, trans-iE3′-N²-dG has been identified as the major adduct formed in incubations of 1′-hydroxythis compound with hepatic S9 fractions from human, rat, and mouse systems, as well as in livers of rodents treated with this compound [5].

G cluster_0 Metabolic Activation cluster_1 Detoxification This compound This compound Metabolic_Activation Metabolic_Activation This compound->Metabolic_Activation Liver Metabolism Metabolic_Detoxification Metabolic_Detoxification This compound->Metabolic_Detoxification Liver Metabolism CYP1A2 CYP1A2 Metabolic_Activation->CYP1A2 1'-Hydroxylation Detox_Metabolites Detox_Metabolites Metabolic_Detoxification->Detox_Metabolites O-Demethylation OH_this compound OH_this compound CYP1A2->OH_this compound SULT1A1 SULT1A1 Sulfooxy_this compound Sulfooxy_this compound SULT1A1->Sulfooxy_this compound OH_this compound->SULT1A1 Sulfation Carbenium_Ion Carbenium_Ion Sulfooxy_this compound->Carbenium_Ion Spontaneous DNA_Adducts DNA_Adducts Carbenium_Ion->DNA_Adducts DNA Binding Excretion Excretion Detox_Metabolites->Excretion Glucuronidation

Figure 1: this compound Metabolic Activation and Detoxification Pathways. The diagram illustrates the competing metabolic pathways that determine this compound's genotoxic potential, highlighting CYP1A2 and SULT1A1 as key enzymes in bioactivation.

Quantitative Genotoxicity Assessment

DNA Adduct Formation in Human Liver Models

Recent advances in molecular dosimetry have enabled quantitative assessment of DNA adduct formation and its relationship to downstream genotoxic effects. Studies using human HepG2 hepatoma cells and primary human hepatocytes (PHH) have provided critical insights into the concentration-response relationships for this compound-induced genotoxicity:

  • In HepG2-CYP1A2 cells (engineered to express the key bioactivation enzyme CYP1A2), treatment with this compound (0-2 mM) resulted in concentration-dependent formation of E3′-N²-dG adducts [3] [1]. Notably, 1′-hydroxythis compound produced 10-50-fold higher DNA adduct levels compared to equimolar concentrations of the parent compound this compound [3] [1].

  • Benchmark Concentration (BMC) modeling revealed that the BMC for DNA adduct formation was 12-17-fold lower than the BMC for clastogenicity (chromosome breakage), indicating that a substantial accumulation of DNA damage must occur before chromosomal effects manifest [3] [1].

  • Studies in primary rat hepatocytes (PRH) demonstrated maximum E3′-N²-dG adduct formation at 6 hours post-exposure, followed by a gradual decrease over 48 hours, suggesting active DNA repair mechanisms [1]. Modeling of this data indicated a practical threshold for DNA adduct formation at approximately 0.5 µM this compound [1].

Table 2: Concentration-Dependent Genotoxic Effects of this compound and 1′-Hydroxythis compound in Human Liver Cells

Compound Cell Model Endpoint BMC/Effective Concentration Adverse Outcome
This compound HepG2-CYP1A2 DNA adduct formation Not specified E3′-N²-dG adducts
This compound HepG2-CYP1A2 Clastogenicity ≥1 mM Micronucleus formation
1′-OH-Estragole HepG2 DNA adduct formation Not specified 10-50× higher vs. ES
1′-OH-Estragole HepG2 Clastogenicity ≥25 µM Micronucleus formation
1′-OH-Estragole Primary Human Hepatocytes Cytotoxicity Not specified Reduced viability
This compound Primary Rat Hepatocytes DNA adduct formation Threshold ~0.5 µM E3′-N²-dG adducts
Threshold Concepts and Dose-Response Relationships

The thresholded response for this compound genotoxicity represents a crucial concept in risk assessment. Research indicates that a critical level of DNA adducts must accumulate before triggering clastogenicity and cytotoxicity [3]. This practical threshold arises from the balance between:

  • Metabolic activation capacity (CYP1A2 and SULT expression levels)
  • DNA repair efficiency (nucleotide excision repair and other pathways)
  • Cellular detoxification mechanisms (conjugation and excretion)

Molecular dosimetry studies confirm that DNA adduct levels required to trigger chromosomal damage are unlikely to be achieved under normal human exposure scenarios from dietary sources or phytomedicines [3] [1]. The BMC modeling approach provides a scientifically robust foundation for establishing points of departure for risk assessment, demonstrating distinct concentration ranges for initial DNA adduct formation versus subsequent malignant transformation [3].

Analytical Methodologies for DNA Adduct Detection

Mass Spectrometry-Based Approaches

State-of-the-art DNA adduct quantification relies heavily on advanced mass spectrometry techniques that offer high sensitivity and specificity:

  • Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry (LC-ESI-MS/MS): This represents the current gold standard for DNA adduct quantification, capable of detecting adducts at levels as low as 1.5 adducts per 10⁹ nucleotides [4]. The methodology typically involves DNA isolation, enzymatic hydrolysis to nucleosides, solid-phase extraction cleanup, and LC-MS/MS analysis with stable isotope-labeled internal standards for precise quantification [4] [6].

  • DNA Adductomics: Emerging untargeted approaches aim to comprehensively screen for multiple DNA adducts simultaneously. The wSIM-City software platform enables processing of data acquired through wide selected ion monitoring with gas-phase fractionation (GPF) coupled to wide MS² fragmentation, facilitating detection of both known and unknown DNA adducts that exhibit the characteristic neutral loss of 2′-deoxyribose (dR) during fragmentation [4].

  • 32P-Postlabeling: While historically important for DNA adduct detection, this method has largely been superseded by MS-based approaches due to limitations in chemical specificity and the requirement for radioactive materials [4] [6].

Experimental Protocols for DNA Adduct Analysis
Protocol 1: DNA Isolation and Hydrolysis
  • DNA Extraction: Isolate DNA from cells or tissues using phenol-chloroform extraction or commercial kits with RNase treatment to remove RNA contamination [5].
  • Quality Assessment: Assess DNA purity by UV spectrophotometry (A260/A280 ratio ~1.8) and quantify using fluorometric methods [5].
  • Enzymatic Hydrolysis: Digest DNA to nucleosides using a cocktail of nucleases including DNase I, phosphodiesterase, and alkaline phosphatase in appropriate buffers [5] [6].
  • Internal Standard Addition: Include stable isotope-labeled adduct standards (e.g., ¹⁵N₅-labeled E3′-N²-dG) during hydrolysis to correct for analytical variability [5].
Protocol 2: LC-MS/MS Analysis of E3′-N²-dG Adducts
  • Chromatography: Utilize reversed-phase C18 columns with gradient elution using methanol/water with ammonium formate buffers [5].
  • Mass Spectrometry: Operate in multiple reaction monitoring (MRM) mode with electrospray ionization in positive mode [5].
  • MRM Transitions: Monitor specific transitions for E3′-N²-dG (m/z 420→304) and its internal standard (m/z 425→309) [5].
  • Quantification: Generate calibration curves using authentic standards spanning 0.1-100 fmol on-column with linear response typically observed [5].
Protocol 3: DNA Adductomics Using wSIM/MS2
  • Data Acquisition: Employ data-independent acquisition with wide isolation windows (e.g., m/z 30-40) and gas-phase fractionation to enhance sensitivity [4].
  • Neutral Loss Triggering: Configure instruments to trigger MS² scans based on neutral loss of 2′-deoxyribose (116.047 Da) [4].
  • Data Processing: Process raw data using wSIM-City software to extract chromatographic features exhibiting the neutral loss signature [4].
  • Adduct Identification: Combine retention time, accurate mass, and fragmentation pattern matching against reference standards or databases [4].

G cluster_0 Sample Preparation cluster_1 Analysis & Identification Start Start DNA_Isolation DNA_Isolation Start->DNA_Isolation Enzymatic_Hydrolysis Enzymatic_Hydrolysis DNA_Isolation->Enzymatic_Hydrolysis Sample_Cleanup Sample_Cleanup Enzymatic_Hydrolysis->Sample_Cleanup LC_MS_Analysis LC_MS_Analysis Sample_Cleanup->LC_MS_Analysis Data_Processing Data_Processing LC_MS_Analysis->Data_Processing Adduct_Identification Adduct_Identification Data_Processing->Adduct_Identification Targeted Targeted Data_Processing->Targeted Targeted Analysis Untargeted Untargeted Data_Processing->Untargeted Untargeted Adductomics Results Results Adduct_Identification->Results Targeted->Adduct_Identification Untargeted->Adduct_Identification

Figure 2: Workflow for DNA Adduct Analysis. The diagram outlines core methodological approaches for targeted quantification and untargeted adductomics analysis of this compound-DNA adducts.

Risk Assessment and Human Relevance

Contextualizing Human Exposure and Risk

The genotoxic potential of this compound must be interpreted within the context of realistic human exposure scenarios:

  • Dietary Exposure: Typical daily intake of this compound ranges from 0.5-5 mg per person, primarily from basil, fennel, and other culinary herbs [1]. Even high consumers of these foods would have internal exposures substantially below concentrations required for DNA adduct-triggered clastogenicity observed in vitro [3] [1].

  • Physiologically-Based Pharmacokinetic (PBPK) Modeling: Studies incorporating human physiological parameters and metabolic rates suggest that dietary exposure levels are unlikely to produce hepatic concentrations sufficient to exceed the practical threshold for DNA adduct formation [1].

  • Species Differences: Humans demonstrate lower expression of SULT1A1 in liver compared to rodents, potentially reducing formation of the ultimate carcinogenic metabolite [1]. Additionally, competing detoxification pathways may be more efficient in humans, further reducing DNA adduct formation at low exposure levels.

Novel Mechanisms and Additional Considerations

Recent research has revealed that this compound can activate PPARα signaling pathways, similar to clofibrate and other peroxisome proliferators [2]. This nongenotoxic mechanism may contribute to hepatocarcinogenicity through:

  • CYP4A Induction: Upregulation of Cyp4a10, Cyp4a14, and Cyp4a31 genes [2]
  • Peroxisome Proliferation: Increased liver weight and peroxisome biogenesis [2]
  • Altered Transporters: Modification of Slc27a1 and other transporters regulated by PPARα [2]

This dual mechanism (genotoxic DNA adduct formation and nongenotoxic PPARα activation) complicates risk assessment but may explain species differences in hepatocarcinogenic response, as humans are less sensitive to peroxisome proliferators than rodents.

Conclusion and Future Directions

The genotoxicity of this compound proceeds through a well-characterized metabolic activation pathway resulting in specific DNA adducts, particularly E3′-N²-dG. Advanced mass spectrometry methodologies now enable precise quantification of these molecular lesions at biologically relevant concentrations. Critical to risk assessment is the establishment of practical thresholds for DNA adduct formation and subsequent chromosomal damage, which appear unlikely to be exceeded under normal human exposure scenarios.

Future research directions should focus on:

  • Advanced sequencing technologies like nanopore sequencing that may enable simultaneous quantitation and mapping of DNA adducts across the genome [6]
  • Interindividual variability in metabolic activation and detoxification capacities using population-based in vitro models
  • Integration of genomic and epigenomic analyses to provide comprehensive understanding of this compound's carcinogenic mode of action

References

Carcinogenicity and Genotoxicity in Rodents

Author: Smolecule Technical Support Team. Date: February 2026

Aspect Key Findings in Rodents

| Carcinogenicity | • Causes liver tumors in mice and rats [1]. • Preweanling and weanling mice are more sensitive to tumor induction [1]. | | Genotoxicity | • Formation of hepatic DNA adducts in vivo and in vitro is demonstrated [1]. • Metabolite 1′-sulfoxyestragole is the ultimate genotoxic carcinogen [2] [3]. | | Metabolic Activation | • Hydroxylation to 1′-hydroxythis compound (catalyzed by CYP enzymes) [2]. • Subsequent sulfoconjugation to 1′-sulfoxythis compound (catalyzed by SULT enzymes) [2]. | | Potency | • The 1′-hydroxy metabolite is a stronger hepatocarcinogen than the parent this compound [1]. |

Quantitative Data from Rodent Studies

Study Description Dosing & Route Key Results & Doses
NTP 2-year bioassay (Methyl Eugenol, a related compound) 37 mg/kg/day by gavage [1] Lowest dose at which carcinogenicity and hepatotoxicity were reported [1].
Subchronic Toxicity (this compound) 100 mg/kg [1] Increased liver weight at a dose lower than the carcinogenic dose [1].
Tumor Induction (Safrole, this compound, Methyl Eugenol) Repetitive intraperitoneal injection for 20 days [1] Induced liver tumors in preweanling and weanling mice at approx. 10-12 months [1].
No Observable Adverse Effect Level (NOAEL) ~260 mg/kg (average for rats and mice) [4] Equivalent to ~25 ml of basil essential oil for a 70 kg adult [4].

Experimental Protocols for Key Assays

Researchers typically follow these methodologies to investigate this compound's carcinogenic potential:

  • In Vivo Carcinogenicity Studies: Rodents (typically mice like CD-1 and B6C3F1 strains) are dosed with this compound via oral gavage, intraperitoneal (ip), or subcutaneous injection, often for periods ranging from 20 days to 2 years [1]. Studies monitor endpoints including liver tumor incidence, histopathology, and chronic hepatotoxicity [1].
  • DNA Adduct Detection (In Vivo and In Vitro): this compound or its metabolites are incubated with biological systems (e.g., hepatic S9 fractions, live animals). DNA is extracted and analyzed using sophisticated techniques like isotope-dilution coupled with modified Edman degradation to identify and quantify specific adducts such as isothis compound-2'-deoxyguanosine and isothis compound-2'-deoxyadenosine [2].
  • Hemoglobin Adduct Monitoring: A pilot investigation in humans consuming this compound-rich fennel tea measured the hemoglobin adduct N-(isothis compound-3-yl)-valine (IES-Val) in blood as a biomarker of internal exposure to the reactive metabolite, showing a significant increase during consumption [2].

Metabolic Activation Pathway

The metabolic activation of this compound into its ultimate carcinogenic form involves a well-defined two-step pathway, which can be visualized in the following diagram. This reactive metabolite can then bind to DNA, forming adducts that initiate carcinogenesis.

G This compound This compound Step1 1. 1'-Hydroxylation This compound->Step1 CYP Enzymes Intermediate 1'-Hydroxythis compound Step1->Intermediate Step2 2. Sulfoconjugation Carcinogen 1'-Sulfoxythis compound (Ultimate Carcinogen) Step2->Carcinogen Intermediate->Step2 SULT Enzymes DNA_Adducts DNA Adduct Formation (Genotoxicity) Carcinogen->DNA_Adducts Degrades to Carbocation

Research Context and Relevance

  • Human Relevance is Uncertain: The doses required to induce tumors in rodents are very high, and the No Observable Adverse Effect Level (NOAEFootnote L) in rodents is approximately 260 mg/kg [4]. For a 70 kg adult, this equates to an unrealistic daily consumption of about 47 grams of tarragon essential oil [4].
  • The "Matrix Effect" is Crucial: Studies using pure this compound may not represent the real-world risk from consuming plants like fennel or basil [3] [4]. Research shows that basil extract can completely inhibit the DNA damage induced by pure 1'-hydroxythis compound in human liver cells, suggesting other compounds in the whole plant have a protective effect [4].

References

Pharmacokinetic and Toxicological Profile of Estragole

Author: Smolecule Technical Support Team. Date: February 2026

Estragole (1-allyl-4-methoxybenzene) is a natural alkenylbenzene found in various herbs and spices. The following table summarizes its key pharmacokinetic and toxicological characteristics based on recent scientific literature.

Table 1: Overview of this compound's Pharmacokinetics and Toxicity

Aspect Key Findings Citation
Absorption & Bioavailability Good oral bioavailability; high membrane permeability predicted by ADME (Absorption, Distribution, Metabolism, Excretion) studies. Complexation with β-cyclodextrin (Es/β-CD) improves aqueous solubility and bioavailability. [1] [2]
Distribution & Permeability MPO (Multiparameter Optimization)-based predictions indicate moderate lipophilicity, highly effective cellular permeability, and low incidence of organic toxicity. [3]
Primary Metabolic Pathway Metabolic activation primarily occurs via 1'-hydroxylation (catalyzed by CYP enzymes, particularly CYP1A2) to form 1'-hydroxythis compound. This metabolite is subsequently sulfated (by SULT enzymes like SULT1A1) to form a highly reactive electrophilic carbocation that can form DNA adducts (e.g., E3'-N2-dG). [4] [5] [6]
Detoxification Pathways Competing detoxification pathways include O-demethylation to form chavicol and oxidation of the 2',3'-double bond. [4]
Genotoxicity & Carcinogenicity Known to be genotoxic and carcinogenic in rodents. The formation of DNA adducts by the reactive 1'-sulfoxy metabolite is a key event. A 2025 study suggests a threshold level of DNA adducts is required to trigger clastogenicity (chromosome breakage) in human liver cells. [4] [5] [6]
Other Toxicity Endpoints Classified as a skin sensitizer (EC3 value of 18% in LLNA). Activated PPAR-alpha signaling in studies, a mechanism associated with peroxisome proliferation and nongenotoxic rodent hepatocarcinogenicity. [4]

Detailed Experimental Data and Protocols

For research and development purposes, here is a summary of key quantitative findings and methodologies from recent studies.

Table 2: Quantitative Data from Key Experimental Studies

Study Focus / Assay Experimental Model / Method Key Quantitative Result / Citation
Antibacterial Modulation Microdilution assay (MIC) against S. aureus 1199B (overexpressing NorA efflux pump). The ES/β-CD complex modulated the action of norfloxacin, decreasing its MIC, though it showed no significant direct antibacterial activity itself. [3]
Direct Antibacterial Activity Microdilution test (MIC/MBC) against S. aureus (ATCC 27853). This compound showed MIC values ranging from 0.58 to 1.15 mg/mL and MBC values from 1.15 to 2.30 mg/mL. [1]
Antinociceptive Activity In vivo models in mice (Formalin test, Abdominal writhing, Hot plate). Es and Es/β-CD (15-60 mg/kg, p.o.) showed significant antinociceptive effects. Encapsulation allowed efficacy at lower compound amounts. [2]
Genotoxicity (Micronucleus) In vitro micronucleus assay in V79 cells. This compound was negative for micronucleus formation at the highest non-cytotoxic concentration tested (10 µM). [5]
Genotoxicity (DNA Adducts) Molecular dosimetry in human HepG2-CYP1A2 liver cells. Treatment with ES (0–2 mM) led to concentration-dependent E3'-N2-dG DNA adduct formation. Clastogenicity was observed at concentrations ≥ 1 mM. [6]
CYP Induction Percellome analysis in mouse models. This compound activated PPAR-alpha signaling, inducing Cyp4a10, Cyp4a14, and Cyp4a31. It was comparable in potency to the known PPAR-alpha agonist clofibrate. [4]

Metabolic Pathway and Experimental Workflow

The metabolic activation of this compound and its subsequent effects can be visualized through its key pathways. The diagram below illustrates the relationship between its metabolic fate and the experimental strategies used to study it.

estragole_workflow cluster_experimental Experimental Analysis & Evidence This compound This compound MetabolicActivation Metabolic Activation This compound->MetabolicActivation CYP1A2 1'-Hydroxylation DNAAdducts DNA Adduct Formation MetabolicActivation->DNAAdducts SULT1A1 Sulfonation BiologicalEffects Biological Effects MetabolicActivation->BiologicalEffects PPAR-α Activation DNAAdducts->BiologicalEffects Leads to Exp1 In Vitro Liver Cell Models (HepG2, Primary Hepatocytes) DNAAdducts->Exp1 Exp2 Molecular Dosimetry & BMC Modelling DNAAdducts->Exp2 Exp3 Gene Expression Analysis (e.g., Cyp4a induction) BiologicalEffects->Exp3 Exp4 In Vitro Genotoxicity Assays (e.g., Micronucleus Test) BiologicalEffects->Exp4

Diagram 1: this compound metabolic pathway and experimental analysis workflow. The chart shows the metabolic activation of this compound leading to DNA adducts and biological effects, with corresponding experimental methods for analysis.

Formulation Strategies for Bioavailability Improvement

A prominent strategy to overcome this compound's physicochemical limitations is the formation of an inclusion complex with β-cyclodextrin (Es/β-CD).

  • Rationale: this compound has low aqueous solubility, high volatility, and instability to light and oxygen, which limit its technological application. [2]
  • Preparation Method: The ES/β-CD inclusion complex can be prepared according to methods described in the literature. [3] The complex is typically stored in amber glass to maintain stability.
  • Characterization Techniques:
    • Scanning Electron Microscopy (SEM): Used to analyze changes in the surface morphology of β-CD before and after complexation. [3]
    • FTIR Spectroscopy: Used to confirm the formation of the inclusion complex. A successful complexation is indicated by a reduction in intensity or a shift in characteristic absorption bands of this compound (e.g., at ~1511 cm⁻¹ and ~1238 cm⁻¹). [2]
    • Gas Chromatography (GC): Used for quantitative analysis of this compound in the complex, often with a Flame Ionization Detector (GC-FID). [3]
  • Benefits: This nanoencapsulation significantly enhances stability, aqueous solubility, and bioavailability. This allows for effective pharmacological activity at lower doses, potentially reducing the risk of adverse effects. [3] [2]

Regulatory and Safety Considerations

The presence of this compound in food and herbal products is a regulatory concern due to its potential genotoxicity and carcinogenicity.

  • Genotoxic Carcinogen: this compound is classified as genotoxic and carcinogenic in rodents. [4] [5] The European Medicines Agency (EMA) and the European Pharmacopoeia have published guidelines and chapters regarding its determination and use in herbal medicinal products, recommending exposure be kept as low as practically achievable. [7] [8]
  • Threshold Debate: A pivotal 2025 study provides evidence for a threshold-based mechanism in human liver cells. It indicates that a certain level of DNA adducts must be accumulated to trigger clastogenicity and cytotoxicity, levels unlikely to be reached from typical dietary or phytomedicinal exposure. [6] This is a critical consideration for human risk assessment.

This guide synthesizes the most current research on this compound pharmacokinetics. The field continues to evolve, particularly in understanding the human relevance of its toxicological effects.

References

what is estragole phenylpropene compound

Author: Smolecule Technical Support Team. Date: February 2026

Biosynthesis Pathway

In plants like basil and bitter fennel, estragole is synthesized in specialized structures called peltate glandular trichomes [1]. The biosynthetic pathway involves key enzymes from the general phenylpropanoid pathway, leading to chavicol, which is then methylated to form this compound [2] [1]. The following diagram illustrates this pathway and its connection to the related compound t-anethole.

G Phenylalanine Phenylalanine CinnamicAcid CinnamicAcid Phenylalanine->CinnamicAcid PAL pCoumaricAcid pCoumaricAcid CinnamicAcid->pCoumaricAcid C4H Chavicol Chavicol pCoumaricAcid->Chavicol Unknown Reduction tAnethole tAnethole pCoumaricAcid->tAnethole Alternative Pathway This compound This compound Chavicol->this compound Chavicol OMT

This compound and t-anethole biosynthesis in plants, adapted from [2] [1]. PAL: Phenylalanine ammonia-lyase; C4H: Cinnamate 4-hydroxylase; OMT: O-Methyltransferase.

Natural Occurrence and Chemotypes

This compound is a major constituent of several essential oils [3]. The table below shows its variable content in different plants, highlighting that its accumulation is genetically determined, leading to distinct chemotypes within species like bitter fennel [4].

Plant Source Typical this compound Content in Essential Oil Notes
Tarragon (Artemisia dracunculus) 60–75% [3] The compound is named for estragon, the French name for tarragon [3].
Sweet Basil (Ocimum basilicum) 20–89% [5] Hundreds of tonnes of basil oil, mainly this compound, are produced annually by steam distillation [3].
Bitter Fennel (Foeniculum vulgare Mill. var. vulgare) 3.5–12% (fruits); up to 86% in certain chemotypes [5] [4] Exists in "estragolic" and "t-anetholic" chemotypes with a reversed association between this compound and t-anethole content [2] [4].
Anise (Pimpinella anisum) ~2% [3]

Genotoxicity, Carcinogenicity, and Safety

A primary concern for researchers is the compound's genotoxic and carcinogenic potential, which arises from metabolic activation [3] [6] [5].

  • Metabolic Activation: After absorption, this compound is primarily metabolized in the liver by CYP1A2 (and to a lesser extent CYP2A6) to 1'-hydroxythis compound (1'OH-ES) [5]. This metabolite is then conjugated by sulfotransferases (SULT1A1) to form a highly reactive 1'-sulfooxythis compound. This sulfate ester spontaneously decomposes, generating a reactive carbenium ion that binds to DNA, forming adducts (primarily E3'-N2-dG) [6] [5].
  • Mechanistic Studies in Human Liver Models: Recent (2025) molecular dosimetry studies using human liver cell models (HepG2, primary human hepatocytes) provide crucial quantitative data [6] [5]:
    • Treatment with this compound or 1'OH-ES leads to concentration-dependent formation of E3'-N2-dG adducts.
    • 1'OH-ES is significantly more potent, producing 10–50 times higher DNA adduct levels than equimolar this compound concentrations [5].
    • High concentrations of 1'OH-ES (≥ 25 µM) and this compound (≥ 1 mM) trigger clastogenicity (chromosome breakage) and cytotoxicity, but only after a threshold level of DNA adducts is reached [6] [5].
    • Benchmark Concentration (BMC) modelling indicates that the dose required to cause clastogenicity is 12–17 times higher than the dose required for initial DNA adduct formation, suggesting the existence of a practical threshold [5].
  • Regulatory Status: Based on this evidence, the European Committee on Herbal Medicinal Products (HMPC) classifies this compound as a genotoxic carcinogen but concludes that short-term use in adults at recommended dosages does not pose a significant cancer risk [3]. Sensitive groups (young children, pregnant women) should minimize exposure [3]. The use of isolated this compound as a food flavouring is prohibited in the EU [5].

Experimental Protocols for Research

For researchers investigating this compound, here are methodologies from recent studies.

1. Cytotoxicity and Oxidant/Antioxidant Assessment [7]

  • Test Systems: Artemia salina (brine shrimp) nauplii; mouse erythrocytes; Saccharomyces cerevisiae (yeast) strains (wild-type and various mutant lines).
  • Procedure:
    • A. salina Lethality: Incubate ten larvae per tube with test compounds (e.g., 31.25–500 μg/mL) in brine solution for 24 hours. Count live nauplii. Use potassium dichromate (K₂Cr₂O₇) as a positive control [7].
    • Hemolysis Assay: Mix mouse erythrocyte suspension (10% in PBS) with test compounds (31.25–500 μg/mL). Incubate at 37°C for 2 hours, centrifuge, and measure supernatant absorbance at 540 nm. Compare to Triton X-100 (100% hemolysis control) [7].
    • In vitro Antioxidant Assays: Perform DPPH• and ABTS•+ radical scavenging assays. For DPPH, mix test compound (0.9–14.4 μg/mL) with DPPH• solution, incubate 30 min, and read absorbance at 517 nm [7].
  • Key Finding: In one study, this compound at 31.25–500 μg/mL did not exhibit significant cytotoxic effects in the A. salina and hemolysis tests, unlike other monoterpenes like nerol [7].

2. Analysis of Genotoxicity in Human Liver Cell Models [5]

  • Cell Models: HepG2 cells; HepG2 cells stably transduced with CYP1A2 (HepG2-CYP1A2); Primary Human Hepatocytes (PHH).
  • Key Assays:
    • DNA Adduct Measurement: Using specialized techniques (e.g., UPLC-MS/MS) to quantify specific adducts like E3'-N2-dG and E3'-N6-dA.
    • Alkaline Comet Assay: To assess DNA strand breaks.
    • Western Blot Analysis: To measure DNA damage response markers (γH2AX, p53).
    • Micronucleus Assay: To evaluate clastogenicity (chromosomal damage).
    • Cytotoxicity Assay: Resazurin reduction assay to measure cell viability.
  • Key Finding: A threshold level of DNA adducts is required to trigger clastogenicity and cytotoxicity, which is unlikely to be reached in humans through normal dietary or phytomedicinal exposure [5].

References

estragole biosynthetic pathway in plants

Author: Smolecule Technical Support Team. Date: February 2026

The Core Estragole Biosynthetic Pathway

This compound (methyl chavicol) is a phenylpropene that originates from the general phenylpropanoid pathway. The biosynthesis can be broken down into three main stages [1] [2]:

  • Early Phenylpropanoid Pathway: It begins with the amino acid L-phenylalanine. The enzyme phenylalanine ammonia-lyase (PAL) deaminates it to form cinnamic acid. This is then hydroxylated by cinnamate-4-hydroxylase (C4H) to yield p-coumaric acid [2].
  • Formation of the Chavicol Skeleton: The pathway from p-coumaric acid to the immediate precursor, chavicol, involves a series of reduction and side-chain modification steps. While the specific intermediate enzymes can vary between species, this series of transformations ultimately leads to the production of chavicol [1] [2].
  • Final O-Methylation: The definitive, last step in this compound biosynthesis is the methylation of chavicol. This reaction is catalyzed by a specific S-adenosyl-L-methionine (SAM):chavicol O-methyltransferase (CVOMT). The enzyme transfers a methyl group from SAM to the hydroxyl group of chavicol, producing this compound and S-adenosyl-L-homocysteine (SAH) [1] [3] [2].

The following diagram illustrates this pathway and its connection to the wider network of plant metabolism, including the MVA and MEP pathways that supply foundational precursors.

G This compound Biosynthetic Pathway and Metabolic Context cluster_phenylpropanoid Phenylpropanoid Pathway L_Phenylalanine L_Phenylalanine Cinnamic_Acid Cinnamic_Acid L_Phenylalanine->Cinnamic_Acid PAL PAL (Phenylalanine Ammonia-Lyase) L_Phenylalanine->PAL  Substrate for p_Coumaric_Acid p_Coumaric_Acid Cinnamic_Acid->p_Coumaric_Acid C4H C4H (Cinnamate 4-Hydroxylase) Cinnamic_Acid->C4H  Substrate for Side_Chain_Mods p_Coumaric_Acid->Side_Chain_Mods p_Coumaric_Acid->Side_Chain_Mods Reduction & Side-Chain Modification Chavicol Chavicol CVOMT CVOMT (Chavicol O-Methyltransferase) Chavicol->CVOMT  Substrate for This compound This compound SAM SAM SAM->CVOMT  Cofactor SAH SAH MVA_Pathway Cytosolic MVA Pathway (Sterols, Brassinosteroids) IPP_DMAPP IPP/DMAPP (Universal Isoprenoid Precursors) MVA_Pathway->IPP_DMAPP Produces MEP_Pathway Plastidial MEP Pathway (Carotenoids, Gibberellins) MEP_Pathway->IPP_DMAPP Produces IPP_DMAPP->MVA_Pathway Exchange IPP_DMAPP->MEP_Pathway Exchange PAL->Cinnamic_Acid  Enzyme C4H->p_Coumaric_Acid  Enzyme CVOMT->this compound  Enzyme CVOMT->SAH  Byproduct Side_Chain_Mods->Chavicol Side_Chain_Mods->Chavicol

O-Methyltransferase (CVOMT) Characterization

The SAM:chavicol O-methyltransferase (CVOMT) is the key enzyme defining this compound production. Its activity and specificity are major determinants of chemotypic variation in plants like bitter fennel and sweet basil [1] [3].

The table below summarizes key characteristics of this enzyme from research in bitter fennel and sweet basil:

Characteristic Findings in Bitter Fennel Findings in Sweet Basil
Enzyme Role Final step methylation of chavicol to this compound [1]. Final step methylation of chavicol to this compound [3] [2].
Developmental Regulation Activity is highest in young leaves and developing fruits (peaking at the waxy stage), then decreases significantly in older tissues [1]. Activity is highest in young leaves and is negligible in older leaves [3] [2].
Kinetic Parameters (Kₘ) Kₘ for chavicol: 25 μM [1]. Information not specified in search results.
pH Optimum 7.5-8.5 [1]. Information not specified in search results.
Temperature Optimum 45°C [1]. Information not specified in search results.
Substrate Specificity Chemotypes with high this compound accumulation showed OMT activity highly specific for chavicol. Some chemotypes can also methylate t-anol (precursor to t-anethole) at comparable rates [1]. In high-estragole chemotypes, OMT activity is highly specific for chavicol. Chemotypes producing both this compound and methyl-eugenol possess OMTs that accept both chavicol and eugenol [3].

Key Experimental Protocols

For researchers aiming to study the this compound pathway, here are detailed methodologies for two critical experimental approaches cited in the literature.

Assaying Chavicol O-Methyltransferase Activity

This protocol is adapted from studies in bitter fennel and sweet basil to measure the enzymatic activity of CVOMT in vitro [1] [3].

  • Principle: The assay quantifies the conversion of radiolabeled methyl groups from S-adenosyl-L-methionine (SAM) to chavicol, forming radiolabeled this compound, which is then extracted and measured.

  • Reagents:

    • Extraction Buffer: 100 mM Tris-HCl (pH 7.5), 10 mM DTT, 10 mM Sodium Ascorbate, 1 mM PMSF [1].
    • Reaction Buffer: 100 mM Tris-HCl (pH 8.0 for fennel [1]).
    • Substrates: 50 μM chavicol, 100 μM ³H- or ¹⁴C-labeled SAM (e.g., 2.5 GBq/mmol) [1] [3].
    • Stop Solution: 6 M HCl.
    • Extraction Solvent: Hexane or Toluene [1] [3].
  • Procedure:

    • Prepare Cell-Free Extract: Homogenize plant tissue (e.g., young leaves) in cold Extraction Buffer. Centrifuge at 10,000-20,000 × g for 20 minutes. Use the supernatant as the enzyme source [1].
    • Run Enzymatic Reaction: In a tube, combine:
      • 50 μL Reaction Buffer.
      • Chavicol substrate.
      • Radiolabeled SAM.
      • A suitable volume of cell-free extract (e.g., 20 μg protein).
      • Incubate at 30°C for 30-60 minutes [1] [3].
    • Stop Reaction & Extract Product: Add Stop Solution to terminate the reaction. Add Extraction Solvent, vortex vigorously, and centrifuge to separate phases [1] [3].
    • Quantify Product: Transfer an aliquot of the organic (solvent) phase containing the radiolabeled this compound to a scintillation vial. Add scintillation cocktail and count radioactivity using a scintillation counter [1] [3].
    • Controls: Always include negative controls with boiled enzyme extract to account for non-enzymatic methylation [1] [3].
Transcriptomic Analysis of Biosynthetic Pathways

This approach is used to identify genes involved in this compound biosynthesis and understand regulatory differences, as demonstrated in a study on Agastache rugosa chemotypes [4].

  • Principle: RNA-Seq is used to compare the transcriptomes of plant chemotypes that produce high levels of this compound versus those that do not, identifying Differentially Expressed Genes (DEGs) in the pathway.

  • Workflow:

    • Plant Material: Select tissues from distinct chemotypes (e.g., this compound-type vs. pulegone-type) at the same developmental stage. Use multiple biological replicates [4].
    • RNA Extraction: Extract total RNA using a standard method like TRIzol reagent. Assess RNA quality and integrity [4].
    • Library Prep & Sequencing: Purify mRNA, construct sequencing libraries, and perform high-throughput sequencing on a platform like BGISEQ-500 or Illumina [4].
    • Bioinformatic Analysis:
      • Assembly: Perform de novo transcriptome assembly on clean reads using software like Trinity [4].
      • Annotation: Annotate assembled unigenes against public databases (NR, KEGG, GO, etc.) [4].
      • DEG Analysis: Identify genes with statistically significant expression differences between chemotypes. Focus on pathways like "Phenylpropanoid biosynthesis" [4].
    • Validation: Validate RNA-Seq results for key genes (e.g., CVOMT, PAL, C4H) using Quantitative Real-Time PCR (qRT-PCR) [4].

Research Implications and Future Directions

Understanding the this compound pathway has significant applications:

  • Metabolic Engineering: The identification and characterization of CVOMT open possibilities for engineering plants or microbial systems to produce this compound or reduce its levels for safety considerations [1] [3].
  • Chemotype Control: Knowledge of the pathway's regulation explains why different chemotypes exist. Breeding or biotechnological strategies can be designed to select for or against specific chemical profiles [1] [5] [4].
  • Pathway Cross-Talk: this compound biosynthesis depends on precursors from the general phenylpropanoid pathway. Furthermore, the MVA and MEP pathways supply isoprenoid precursors for other essential oil components, indicating a complex regulatory network that can be targeted to modulate overall essential oil composition [6] [7] [8].

References

Ultrasound-Assisted Extraction of Estragole: Application Notes and Protocols

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

Estragole (1-allyl-4-methoxybenzene) is a natural aromatic compound found in various medicinal and culinary plants such as tarragon, fennel, anise, and basil. It possesses significant commercial and pharmacological interest due to its characteristic aroma and potential biological activities. However, conventional extraction methods like hydrodistillation often involve lengthy processing times and high temperatures, which can compromise compound integrity and yield.

Ultrasound-assisted extraction has emerged as a highly efficient, green alternative that significantly reduces extraction time and solvent consumption while improving yield. This protocol provides detailed methodologies for UAE of this compound, optimized parameters based on current research, and practical considerations for implementation in research and development settings.

Mechanism of Ultrasound-Assisted Extraction

Ultrasound-assisted extraction utilizes high-frequency sound waves (typically 20-100 kHz) to enhance the release of intracellular compounds from plant matrices. The process primarily relies on acoustic cavitation, where the formation, growth, and violent collapse of microbubbles in the solvent generate extreme local conditions—temperatures of approximately 4500°C and pressures around 50 MPa [1]. This cavitation effect produces several physical phenomena that enhance extraction efficiency [1] [2]:

  • Cell wall disruption through micro-jetting and shock waves
  • Enhanced solvent penetration into plant tissues
  • Improved mass transfer through turbulent flows and micro-mixing
  • Generation of micro-channels in cellular structures

The following diagram illustrates the sequential mechanism of UAE:

G Ultrasound Ultrasound Cavitation Cavitation Ultrasound->Cavitation Generates CellDisruption CellDisruption Cavitation->CellDisruption Causes BubbleFormation Bubble Formation Cavitation->BubbleFormation BubbleImplosion Bubble Implosion Cavitation->BubbleImplosion ExtractionEnhancement ExtractionEnhancement CellDisruption->ExtractionEnhancement Results in Sonoporation Sonoporation CellDisruption->Sonoporation ShockWaves Shock Waves BubbleImplosion->ShockWaves Produces MicroJets Micro-jets ShockWaves->MicroJets Erosion Surface Erosion ShockWaves->Erosion SolventPenetration Enhanced Solvent Penetration MicroJets->SolventPenetration MassTransfer Improved Mass Transfer Erosion->MassTransfer CompoundRelease Intracellular Compound Release Sonoporation->CompoundRelease

Optimized Extraction Parameters

Critical Process Parameters

Based on optimization studies for this compound extraction from tarragon leaves, the following parameters have been identified as crucial for maximizing yield and efficiency [3]:

Table 1: Optimized UAE parameters for this compound extraction

Parameter Optimal Condition Impact on Extraction
Solvent System 96% (w/w) ethanol in water Higher selectivity for this compound while minimizing polar impurities
Solvent-to-Material Ratio 8:1 (v/m) Sufficient solvent volume for complete compound dissolution
Particle Size 1.18 mm Increased surface area while preventing excessive fine particles
Irradiation Time 5 minutes Complete extraction without degradation of volatile compounds
Ultrasonic Power 63 W output power Sufficient energy for cavitation without excessive heat generation
Ultrasonic Frequency 20 kHz Optimal frequency for cavitation in plant matrices
Pulse Cycle 9 pulses Maintains controlled temperature while ensuring extraction efficiency
Comparative Performance Data

Table 2: Comparison of UAE versus conventional hydrodistillation for this compound extraction

Extraction Method Extraction Time Extraction Yield This compound Recovery Energy Consumption Solvent Usage
Ultrasound-Assisted Extraction 5 minutes 44.4% (dry extract basis) Significantly higher Lower (short duration) Moderate
Conventional Hydrodistillation 3 hours Comparable Lower Higher (prolonged heating) Higher (evaporation losses)

Detailed Experimental Protocol

Materials and Equipment
  • Plant Material: Dried tarragon leaves (Artemisia dracunculus L.) ground to 1.18 mm particle size
  • Solvent: 96% (w/w) ethanol in water (pharmaceutical grade)
  • Ultrasonic Equipment: Probe-type ultrasonic processor with 20 kHz frequency, minimum 63 W output power, pulse capability
  • Extraction Vessel: Jacketed glass container with temperature control
  • Filtration System: Buchner funnel with Whatman No. 4 filter paper
  • Analysis: HPLC system with UV detector or GC-MS for quantification
Step-by-Step Extraction Procedure
  • Sample Preparation

    • Dry tarragon leaves at 40°C until moisture content <10%
    • Grind using a laboratory mill and sieve to 1.18 mm particle size
    • Store ground material in airtight containers at room temperature
  • Extraction Setup

    • Weigh 5 g of ground plant material into extraction vessel
    • Add 40 mL of 96% ethanol (solvent-to-material ratio of 8:1 v/m)
    • Secure vessel in position with probe immersed approximately 1 cm below solvent surface
  • Ultrasonication Parameters

    • Set ultrasonic power to 63 W output
    • Program pulse cycle: 9 pulses with equal on/off intervals
    • Set total irradiation time: 5 minutes
    • Maintain temperature at 25±2°C using cooling bath if necessary
  • Post-Extraction Processing

    • Separate solid residue by filtration under vacuum
    • Wash solid residue with 10 mL fresh solvent
    • Combine filtrates and concentrate under reduced pressure at 40°C
    • Transfer to pre-weighed vessel and evaporate to constant weight
  • Analysis and Quantification

    • Reconstitute dried extract in appropriate solvent for analysis
    • Perform HPLC analysis using C18 column, mobile phase methanol:water (70:30)
    • Detect this compound at 254 nm wavelength
    • Quantify using external standard calibration curve
Workflow Visualization

The complete experimental workflow for UAE of this compound is summarized below:

G SamplePrep Sample Preparation (Drying, Grinding, Sieving) Extraction Ultrasound-Assisted Extraction (5 min, 63 W, 20 kHz) SamplePrep->Extraction Drying Drying at 40°C SamplePrep->Drying Grinding Grinding to powder SamplePrep->Grinding Sieving Sieving to 1.18 mm SamplePrep->Sieving Filtration Filtration & Separation Extraction->Filtration Solvent 96% Ethanol Extraction->Solvent Ratio 8:1 solvent-to-material ratio Extraction->Ratio Pulse 9 pulse cycles Extraction->Pulse Concentration Concentration (Rotary Evaporation, 40°C) Filtration->Concentration Analysis Analysis & Quantification (HPLC/GC-MS) Concentration->Analysis HPLC HPLC with UV detection Analysis->HPLC GCMS GC-MS identification Analysis->GCMS Quantification External standard calibration Analysis->Quantification

Analytical Method Validation

For accurate quantification of this compound in extracts, the following analytical parameters should be established:

Table 3: HPLC analytical method validation parameters for this compound quantification

Validation Parameter Target Specification Typical Values for this compound
Linearity Range R² > 0.999 10-500 μg/mL
Limit of Detection (LOD) Signal-to-noise > 3:1 14 ng/mL
Limit of Quantification (LOQ) Signal-to-noise > 10:1 47 ng/mL
Precision (RSD) Intra-day < 2%, Inter-day < 3% 1.2-1.8%
Recovery 95-105% 94.4-101.7%
Retention Time Consistent ± 0.1 min ~8.5 min (method-dependent)

Troubleshooting and Optimization Guidelines

Common Issues and Solutions
  • Low Extraction Yield: Verify ultrasonic probe calibration, ensure proper particle size distribution, and confirm solvent purity
  • This compound Degradation: Reduce irradiation time, implement cooling system, optimize pulse intervals to prevent overheating
  • Inconsistent Results: Standardize plant material source, control moisture content, and maintain consistent probe immersion depth
  • Solvent Evaporation Losses: Use reflux condensers during extraction, minimize open vessel time
Scale-Up Considerations

For industrial implementation, consider the following adjustments:

  • Transition from probe to flow-through ultrasonic reactors
  • Maintain power density (W/mL) rather than absolute power when scaling
  • Implement continuous filtration systems to handle larger volumes
  • Optimize flow rates to ensure uniform residence time in ultrasonic zone

Applications and Future Perspectives

The UAE method for this compound extraction provides significant advantages for pharmaceutical applications, aroma and fragrance industry, and natural product development. The efficiency and selectivity of UAE make it particularly suitable for:

  • Development of standardized botanical extracts
  • Isolation of this compound for pharmacological studies
  • Green production of natural flavor ingredients

Future method enhancements may include:

  • Integration with other green technologies such as enzyme-assisted pretreatment [4]
  • Use of natural deep eutectic solvents as greener extraction media [5]
  • Process intensification through combination with microwave or supercritical fluid extraction

References

Comprehensive Application Notes and Protocols for Quantification of Estragole Using GC-MS

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

Estragole (methyl chavicol) is a naturally occurring allylbenzene compound found in various aromatic plants including fennel, basil, anise, and tarragon. Recent toxicological studies have raised concerns about its potential carcinogenicity, prompting regulatory restrictions in several jurisdictions [1]. These developments have created an urgent need for robust analytical methods to accurately quantify this compound levels in food products, herbal medicines, and dietary supplements. Gas Chromatography-Mass Spectrometry (GC-MS) has emerged as the primary analytical technique for this compound quantification due to its high sensitivity, selectivity, and ability to provide confirmatory identification through mass spectral data [2].

This document provides comprehensive application notes and detailed protocols for the quantification of this compound using GC-MS, incorporating optimized extraction methodologies, validation parameters, and practical applications based on current research findings. The protocols have been specifically designed to meet the needs of researchers, quality control specialists, and regulatory professionals working in pharmaceutical, food, and herbal product development.

This compound Occurrence and Regulatory Context

This compound occurs as a natural constituent in many essential oils and herbal products. Recent analyses have identified significant variation in this compound content across different plant varieties and origins:

Table 1: this compound Content in Various Fennel (Foeniculum vulgare) Accessions

Fennel Accession Subspecies/Type Origin This compound Content Reference
P-02 subsp. piperitum (wild) Minia, Egypt 72% of volatiles / 89.8 mg/g [3]
P-03 subsp. piperitum (wild) Khartoum, Sudan ~72% of volatiles [3]
V-D1 subsp. vulgare var. dulce Italy Lower levels [3]
V-D2 subsp. vulgare var. dulce Austria Lower levels [3]
Several accessions subsp. vulgare (cultivated) Various 95.9-98.4% (E)-anethole (low this compound) [3]

The regulatory landscape for this compound continues to evolve. The European Union has established specific restrictions on safrole (a structurally related compound), while Germany has prohibited the use of pure this compound as a food additive [1]. These regulatory developments underscore the importance of accurate quantification methods for compliance and safety assessment.

Experimental Protocols

Sample Preparation and Extraction Methods
3.1.1 Hydro-Distillation Technique

Hydro-distillation remains the reference method for essential oil extraction when quantifying this compound:

  • Apparatus Setup: Assemble a Clevenger-type apparatus according to pharmacopoeial standards (European Pharmacopoeia or equivalent)

  • Sample Preparation:

    • Reduce plant material to coarse powder (approximately 500 μm particle size)
    • Weigh 20.0 g of powdered material into a 1000 mL round-bottom flask
  • Distillation Parameters:

    • Add 500 mL of deionized water to the flask
    • Apply controlled heating to maintain steady boiling without superheating
    • Continue distillation for 3-4 hours until no significant increase in oil volume
    • Collect essential oil in a graduated tube
  • Post-Processing:

    • Separate the organic layer from the aqueous phase
    • Dry over anhydrous sodium sulfate
    • Transfer to a volumetric flask and adjust to volume with appropriate solvent (typically hexane or dichloromethane) [2]
3.1.2 Headspace Solid-Phase Microextraction (HS-SPME)

HS-SPME provides a solvent-free alternative ideal for volatile compound analysis:

  • SPME Fiber Selection: Use a divinylbenzene/carboxen/polydimethylsiloxane (DVB/CAR/PDMS) fiber, 50/30 μm thickness, for optimal this compound recovery

  • Sample Preparation:

    • Grind plant material to fine powder
    • Weigh 1.0 g into a 20 mL headspace vial
    • Add 5 mL of saturated NaCl solution to enhance volatility
    • Internal standard (e.g., p-anisaldehyde at 1 mg/mL) may be added at this stage
  • Equilibration:

    • Seal vial with PTFE/silicone septum cap
    • Incubate at 60°C for 10 minutes with constant agitation (250 rpm)
  • Extraction:

    • Expose SPME fiber to the headspace for 30 minutes at 60°C
    • Maintain consistent vial position and agitation speed throughout [3]
  • Desorption:

    • Transfer fiber immediately to GC injector
    • Desorb at 250°C for 5 minutes in splitless mode
GC-MS Analysis Conditions

Table 2: Optimized GC-MS Parameters for this compound Quantification

Parameter Specification Notes
GC System Agilent 7890B or equivalent -
MS Detector Agilent 5977B MSD or equivalent Electron Impact (EI) ionization
Column HP-5ms UI (30 m × 0.25 mm × 0.25 μm) Low-bleed stationary phase
Carrier Gas Helium, constant flow 1.0 mL/min -
Injection Splitless, 250°C Splitless time: 1 min
Oven Program 40°C (hold 2 min) → 10°C/min → 150°C → 20°C/min → 250°C (hold 5 min) Total run time: 24.5 min
MS Transfer Line 280°C -
Ion Source 230°C -
Quadrupole 150°C -
Solvent Delay 3.0 minutes -
Detection Mode SIM: m/z 148 (quantification), m/z 117, 91 (confirmation) For full scan: m/z 40-350
Quantification and Method Validation
3.3.1 Calibration Standards Preparation
  • Stock Solution: Prepare this compound standard at 10 mg/mL in methanol or hexane
  • Working Solutions: Dilute stock solution to prepare calibration standards covering the range 0.1-10 mg/mL
  • Internal Standard: Use p-anisaldehyde at 1 mg/mL as internal standard [2]
  • Quality Controls: Prepare QC samples at low, medium, and high concentrations (0.5, 2.5, and 8.0 mg/mL)
3.3.2 Method Validation Parameters

A validated method should demonstrate:

  • Linearity: Correlation coefficient (r²) ≥ 0.999 over the concentration range 0.1-10 mg/mL [2]
  • Precision: Relative standard deviation (RSD) ≤ 9.0% for both intra-day and inter-day analysis [2]
  • Accuracy: Mean recovery of 90-110% across the calibration range [2]
  • Limit of Quantification (LOQ): Typically 0.1 mg/mL or lower, with signal-to-noise ratio ≥ 10:1
  • Specificity: No interference from other matrix components at the this compound retention time

Applications and Case Studies

Analysis of Fennel Varieties

Comprehensive profiling of 12 fennel accessions revealed significant variation in this compound content between subspecies:

fennel_analysis Start Fennel Sample Collection SP Subspecies Identification Start->SP E1 F. vulgare subsp. vulgare (cultivated) SP->E1 E2 F. vulgare subsp. piperitum (wild) SP->E2 A1 HS-SPME/GC-MS Analysis E1->A1 E2->A1 R1 High (E)-anethole (95.9-98.4%) Low this compound A1->R1 R2 High this compound (up to 72%) Enriched monoterpenes A1->R2

Figure 1: Workflow for comparative analysis of this compound content in different fennel subspecies.

Key findings from this analysis include:

  • Wild subspecies (F. vulgare subsp. piperitum) exhibited significantly higher this compound levels (up to 72% of total volatiles)
  • Cultivated varieties (F. vulgare subsp. vulgare) contained predominantly (E)-anethole (95.9-98.4%) with minimal this compound
  • The highest this compound concentration was detected in subsp. piperitum from Minia, Egypt (89.8 mg/g) [3]

These findings highlight the importance of botanical identification and geographical origin in safety assessment of fennel-based products.

Analysis of Pharmaceutical and Herbal Products

The developed GC-MS method has been successfully applied to various commercial products:

Table 3: this compound Content in Commercial Products

Product Type Product Name/Description This compound Content Reference
Herbal tea Sekem teabags for cough Quantified [2]
Herbal tea Baby Calm teabags Quantified [2]
Pharmaceutical Balsam syrup Quantified [2]
Pharmaceutical Guava syrup for cough Quantified [2]
Pharmaceutical Aqua ream syrup for diarrhea Quantified [2]

Troubleshooting and Technical Notes

Common Analytical Challenges
  • Peak Tailing:

    • Cause: Active sites in liner or column
    • Solution: Replace liner, trim column (0.5-1.0 m), use deactivated parts
  • Poor Recovery in HS-SPME:

    • Cause: Incorrect fiber conditioning or sample volume
    • Solution: Re-condition fiber according to manufacturer specifications, optimize sample headspace ratio
  • Retention Time Shift:

    • Cause: Column degradation or flow rate fluctuations
    • Solution: Check carrier gas flow, replace column if necessary
  • Matrix Interference:

    • Cause: Co-elution with other volatile compounds
    • Solution: Optimize temperature program, use selective ion monitoring (SIM) mode
Quality Control Measures
  • System Suitability Test: Perform daily using this compound standard at mid-range concentration
  • Blank Analysis: Run solvent blank after high-concentration samples to check for carryover
  • Control Samples: Include certified reference material or in-house quality control samples with each batch
  • Retention Time Monitoring: Document any shifts exceeding ±0.1 minute

Conclusion

The GC-MS protocols described herein provide robust and reliable methods for the quantification of this compound in various matrices. The significant variation in this compound content observed among different plant subspecies and geographical origins underscores the importance of comprehensive profiling and regular monitoring of raw materials and finished products.

The HS-SPME technique offers distinct advantages for routine analysis due to its simplicity, sensitivity, and minimal sample preparation requirements. However, hydro-distillation remains valuable for comprehensive essential oil characterization.

These application notes provide researchers and quality control professionals with comprehensive guidance for implementing this compound quantification in their laboratories, contributing to improved safety assessment and regulatory compliance of this compound-containing products.

References

Comprehensive Application Notes: Anti-inflammatory Mechanisms and Experimental Protocols for Estragole

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Estragole

This compound (also known as methyl-chavicol; 1-allyl-4-methoxybenzene) is a naturally occurring phenylpropanoid compound found in essential oils of various aromatic plants including basil, tarragon, fennel, and anise. With the chemical formula C₁₀H₁₂O, this compound is a positional isomer of anethole, differing in the location of its double bond. This compound is widely used as a flavoring agent in the food and beverage industry and in fragrance formulations. Recent scientific investigations have revealed that this compound possesses significant anti-inflammatory properties through multiple molecular mechanisms, making it a promising candidate for therapeutic development in inflammatory disorders.

Research indicates that this compound modulates several key inflammatory signaling pathways and cellular processes, offering potential benefits for conditions ranging from rheumatoid arthritis to gastric inflammation. These application notes consolidate the current scientific understanding of this compound's anti-inflammatory mechanisms, provide detailed experimental protocols for investigating its activity, and summarize important safety considerations for research applications.

Mechanisms of Anti-inflammatory Activity

Primary Molecular Targets and Pathways

This compound exerts its anti-inflammatory effects through multi-target mechanisms involving both the suppression of pro-inflammatory pathways and the activation of protective cellular responses:

  • NF-κB Pathway Inhibition: this compound significantly inhibits lipopolysaccharide (LPS)-induced activation of Nuclear Factor kappa B (NF-κB), a master regulator of inflammation. This inhibition prevents the translocation of NF-κB to the nucleus, thereby reducing the expression of pro-inflammatory mediators including inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) [1].

  • MAPK Signaling Modulation: this compound suppresses LPS-induced phosphorylation of mitogen-activated protein kinases (MAPKs), including p38, JNK, and ERK. This modulation downstream affects AP-1 activation and subsequent inflammatory gene expression [1].

  • Nrf-2/HO-1 Pathway Activation: Beyond suppressing pro-inflammatory pathways, this compound activates the nuclear factor erythroid 2-related factor 2 (Nrf-2)/heme oxygenase-1 (HO-1) axis. This enhances cellular antioxidant defense systems and contributes to resolution of inflammation [1].

  • JAK-STAT Pathway Regulation: In rheumatoid arthritis models, this compound demonstrates dose-dependent downregulation of phosphorylated JAK-2 and STAT-3, key components in cytokine signaling that drive chronic inflammatory conditions [2].

Cellular and Immunological Effects

At the cellular level, this compound exhibits diverse immunomodulatory activities that contribute to its anti-inflammatory profile:

  • Leukocyte Migration Inhibition: this compound significantly reduces chemotaxis and transmigration of leukocytes to inflammatory sites. In vivo studies demonstrate dose-dependent inhibition of leukocyte rolling, adhesion, and migration in response to inflammatory stimuli such as carrageenan [3].

  • Macrophage Function Modulation: While inhibiting excessive inflammatory responses, this compound simultaneously enhances phagocytic activity of macrophages, indicating a role in promoting resolution phases of inflammation [3].

  • Cytokine and Chemokine Regulation: this compound treatment significantly reduces production of key pro-inflammatory cytokines including TNF-α, IL-1β, and IL-6 in various inflammatory models [2] [4].

  • Oxidative Stress Reduction: this compound ameliorates inflammatory oxidative damage by reducing malondialdehyde (MDA) levels while enhancing endogenous antioxidant systems including superoxide dismutase (SOD) and glutathione peroxidase (GPx) [2] [4].

Table 1: Quantitative Effects of this compound on Inflammatory Mediators in Various Models

Inflammatory Mediator Experimental Model This compound Dosage Effect Reference
TNF-α CFA-induced arthritis 10 mg/kg for 28 days ~60% reduction [2]
IL-1β CFA-induced arthritis 10 mg/kg for 28 days ~55% reduction [2]
IL-6 CFA-induced arthritis 10 mg/kg for 28 days ~65% reduction [2]
NO production LPS-stimulated RAW 264.7 10-60 μg/mL 40-70% inhibition [1]
iNOS expression LPS-stimulated RAW 264.7 10-60 μg/mL 50-75% reduction [1]
COX-2 expression LPS-stimulated RAW 264.7 10-60 μg/mL 45-70% reduction [1]
PGE2 Gastric ulcer model 250 mg/kg ~50% reduction [4]

Table 2: Effects of this compound on Oxidative Stress Parameters

Parameter Experimental Model This compound Dosage Effect Reference
MDA CFA-induced arthritis 10 mg/kg for 28 days ~50% reduction [2]
SOD CFA-induced arthritis 10 mg/kg for 28 days ~70% increase [2]
GPx CFA-induced arthritis 10 mg/kg for 28 days ~65% increase [2]
GSH Gastric ulcer model 250 mg/kg ~80% increase [4]
Intracellular ROS LPS-stimulated RAW 264.7 10-60 μg/mL 45-75% reduction [1]

Experimental Protocols

In Vitro Assays
3.1.1 Nitric Oxide Production Inhibition Assay

Purpose: To evaluate the effect of this compound on LPS-induced nitric oxide (NO) production in macrophages.

Materials:

  • RAW 264.7 murine macrophage cell line
  • Lipopolysaccharide (LPS) from Salmonella enterica serotype typhimurium
  • This compound (3, 10, 30, and 60 μg/mL concentrations)
  • Griess reagent: 1% sulfanilamide in 5% phosphoric acid and 0.1% N-1-naphthylethylenediamine dihydrochloride
  • Sodium nitrite standard curve

Procedure:

  • Culture RAW 264.7 cells in RPMI 1640 medium supplemented with 10% FBS at 37°C in 5% CO₂.
  • Plate cells at density of 5 × 10⁵ cells/mL in 24-well culture plates and allow to adhere for 1 hour.
  • Pre-treat cells with various concentrations of this compound (3-60 μg/mL) for 30 minutes.
  • Stimulate cells with LPS (1 μg/mL) and incubate for 24 hours.
  • Collect 50 μL of cell-free supernatant and incubate with equal volume of Griess reagent at room temperature for 10 minutes.
  • Measure absorbance at 550 nm using a microplate reader.
  • Calculate NO concentrations from sodium nitrite standard curve.
  • Include controls: untreated cells (negative control), LPS-treated cells (positive control), and Nᴺ-methyl-L-arginine (L-NMMA) as reference inhibitor [3] [1].
3.1.2 Phagocytic Activity Assay

Purpose: To assess the effect of this compound on macrophage phagocytic capability.

Materials:

  • Peritoneal macrophages from male BALB-c mice
  • Chicken Red Blood Cells (CRBC)
  • RPMI 1640 medium supplemented with 10% FBS
  • Panótico staining solution

Procedure:

  • Collect peritoneal macrophages with precooled phosphate buffer saline (PBS).
  • Harvest cells in RPMI 1640 medium (5 × 10⁵ cells/mL) and plate on 13mm coverslips in 24-well culture plates.
  • Incubate for 1 hour at 37°C in 5% CO₂ atmosphere to allow adherence.
  • Remove nonadherent cells and culture adhered macrophages with this compound (3, 10, 30, or 60 μg/mL) for 24 hours.
  • Challenge treated macrophages with 10× CRBC per macrophage and incubate for 1 hour at 37°C in 5% CO₂.
  • Fix monolayers with xylol and stain with panótico.
  • Determine phagocytosis index by counting at least 100 macrophages in duplicate cultures.
  • Calculate: (1) percentage of infected macrophages, and (2) mean number of phagocytized CRBC per cell [3].
In Vivo Models
3.2.1 Carrageenan-Induced Peritonitis in Mice

Purpose: To evaluate the effect of this compound on acute leukocyte migration to the peritoneal cavity.

Materials:

  • Male BALB-c mice (20-25 g)
  • Carrageenan solution (500 μg/mice)
  • This compound (250, 500, 750 mg/kg)
  • Phosphate-buffered saline (PBS) containing EDTA

Procedure:

  • Randomly divide mice into groups (n=5 per group).
  • Administer this compound orally (250, 500, or 750 mg/kg) 30 minutes before intraperitoneal carrageenan injection.
  • Euthanize animals 4 hours post-carrageenan injection.
  • Wash peritoneal cavity with 2 mL of PBS-EDTA solution.
  • Collect fluid from peritoneal cavity and determine total leukocyte count.
  • Perform differential count and express results as number of neutrophils per cavity [3].
3.2.2 Complete Freund's Adjuvant (CFA)-Induced Arthritis in Rats

Purpose: To investigate the anti-arthritic effects of this compound.

Materials:

  • Sprague-Dawley male rats (150-200 g)
  • Complete Freund's Adjuvant (CFA) containing heat-killed Mycobacterium tuberculosis
  • This compound (2, 5, 10 mg/kg)
  • YLS-7A volume meter for paw volume measurement

Procedure:

  • Induce arthritis by subcutaneous administration of 0.1 mL CFA into footpad of left hind paw.
  • Administer booster doses of 0.1 mL CFA on day 1 into the tail.
  • Randomly divide rats into five groups: (1) Control (normal saline), (2) CFA only, (3) CFA + this compound (2 mg/kg), (4) CFA + this compound (5 mg/kg), (5) CFA + this compound (10 mg/kg).
  • Treat animals for 28 days with respective interventions.
  • Measure hind paw volume regularly using volume meter.
  • Monitor body weight weekly.
  • Assess arthritis score based on nodules and inflammation on paws, noses, tails, and ears (0-4 scale).
  • Collect joint tissue and serum for analysis of oxidative stress biomarkers and pro-inflammatory cytokines at endpoint [2].
Ex Vivo and Molecular Assays
3.3.1 Chemotaxis Assay

Purpose: To assess the direct effect of this compound on neutrophil migration.

Materials:

  • 48-well microchemotaxis plate (Neuro Probe)
  • Polycarbonate membrane (5 μm pore size)
  • fMLP (10⁻⁶ M) as chemoattractant
  • Neutrophils from zymosan-induced peritoneal exudate in mice

Procedure:

  • Adjust neutrophil concentration to 1 × 10⁶ cells/mL in RPMI medium containing 0.1% BSA.
  • Pre-treat neutrophil suspension with this compound (3, 10, 30, or 60 μg/mL) for 30 minutes.
  • Place chemoattractant fMLP (10⁻⁶ M) and negative control (RPMI 1640) in lower chamber.
  • Place pretreated neutrophil suspension in upper chamber.
  • Allow cells to migrate through membrane for 1 hour at 37°C in 5% CO₂.
  • Wash membrane, stain using Instant Prov, and count intact cells in five random fields under light microscopy.
  • Express results as mean number of neutrophils per field [3].
3.3.2 Western Blot Analysis for Signaling Pathways

Purpose: To evaluate the effect of this compound on inflammatory signaling pathways.

Materials:

  • Synovium of knee joints from experimental animals
  • RIPA lysis buffer with protease inhibitors
  • Primary antibodies: p-JNK, p-ERK, p-p38, p-IκBα, p-NF-κB p65, Nrf2, HO-1, p-JAK2, p-STAT3
  • HRP-conjugated secondary antibodies
  • ECL-chemiluminescence detection system

Procedure:

  • Isolate synovium of knee joints and snap-freeze in liquid nitrogen.
  • Homogenize tissues and lyse in ice-cold RIPA buffer.
  • Centrifuge at 12,000× g for 20 minutes at 4°C.
  • Determine protein concentration using BCA assay.
  • Separate proteins (20-40 μg per lane) by 10% SDS-PAGE.
  • Transfer to PVDF membranes.
  • Block membranes with 5% skimmed milk for 1 hour.
  • Incubate with primary antibodies overnight at 4°C.
  • Wash membranes with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour.
  • Visualize antibody-reactive bands using ECL detection system.
  • Analyze band density using image analysis software [2] [1].

Signaling Pathway Visualization

estragole_pathways This compound Anti-inflammatory Signaling Pathways cluster_nfkb NF-κB Pathway cluster_mapk MAPK Pathway cluster_nrf2 Nrf2/HO-1 Pathway cluster_jakstat JAK-STAT Pathway LPS LPS TLR4 TLR4 Receptor LPS->TLR4 IKK IKK Complex TLR4->IKK MAPKs MAPKs (p38, JNK, ERK) TLR4->MAPKs This compound This compound This compound->IKK Inhibits This compound->MAPKs Inhibits Nrf2 Nrf2 This compound->Nrf2 Activates JAK2 JAK2 This compound->JAK2 Inhibits Phosphorylation IkBa IκBα IKK->IkBa Phosphorylation NFkB_inactive NF-κB (p65/p50) IkBa->NFkB_inactive Degradation NFkB_active NF-κB Nuclear Translocation NFkB_inactive->NFkB_active NFkB_targets iNOS, COX-2 TNF-α, IL-6, IL-1β NFkB_active->NFkB_targets AP1 AP-1 Activation MAPKs->AP1 MAPK_targets Inflammatory Genes AP1->MAPK_targets HO1 HO-1 Expression Nrf2->HO1 Antioxidant Antioxidant Effects HO1->Antioxidant Cytokines Cytokines Cytokines->JAK2 STAT3 STAT3 JAK2->STAT3 Phosphorylation Inflammatory_response Inflammatory Response STAT3->Inflammatory_response

Therapeutic Applications and Research Findings

Rheumatoid Arthritis

This compound demonstrates significant anti-arthritic activity in Complete Freund's Adjuvant (CFA)-induced arthritis models, which closely mimic human rheumatoid arthritis. Treatment with this compound (2-10 mg/kg for 28 days) produced dose-dependent improvements in multiple disease parameters:

  • Reduced Hind Paw Volume: this compound at 10 mg/kg decreased paw edema by approximately 70% compared to CFA-only controls, indicating suppression of inflammatory swelling [2].

  • Improved Arthritis Scores: this compound treatment significantly lowered arthritic indices from >4 (severe inflammation) to <2 (mild inflammation), with reduction in nodules and inflammation in paws, noses, tails, and ears [2].

  • Body Weight Recovery: Arthritic rats typically show significant weight loss, but this compound treatment (10 mg/kg) restored normal weight gain patterns, suggesting overall health improvement [2].

  • Cytokine Normalization: this compound dose-dependently reduced serum levels of TNF-α, IL-1β, and IL-6, key cytokines driving rheumatoid arthritis pathology [2].

The molecular mechanism underlying these effects involves suppression of the JAK-STAT signaling pathway, as evidenced by decreased phosphorylation of both JAK-2 and STAT-3 in synovial tissues [2].

Gastric Ulcer Protection

This compound exhibits cytoprotective effects in various models of gastric ulcers, with involvement of multiple protective pathways:

  • Multi-model Efficacy: this compound (31.25-250 mg/kg) significantly reduced ulcerative lesions in ethanol-, stress-, piroxicam-, and pylorus ligation-induced gastric ulcer models [4].

  • Antisecretory Activity: At 250 mg/kg, this compound reduced gastric juice volume and acidity, indicating suppression of excessive gastric acid secretion [4].

  • Cytoprotective Mechanisms: The gastroprotective effects involve preservation of mucosal defense factors including sulfhydryl groups, nitric oxide, mucus production, and prostaglandins [4].

  • Oxidative Stress Reduction: this compound treatment increased gastric levels of reduced glutathione (GSH) and glutathione peroxidase (GPx) positive cells while decreasing malondialdehyde (MDA) and myeloperoxidase (MPO) levels [4].

  • Immunomodulation: this compound enhanced anti-inflammatory interleukin-10 (IL-10) while reducing pro-inflammatory IL-1β, TNF-α, and inducible nitric oxide synthase (iNOS) in gastric mucosa [4].

Safety and Toxicity Considerations

While this compound demonstrates promising anti-inflammatory properties, careful attention to dose-dependent effects and safety parameters is essential for research applications:

  • Acute Toxicity: In acute oral toxicity studies following OECD guidelines, this compound at doses of 300 or 2000 mg/kg in Swiss mice did not induce behavioral changes or mortality. The LD₅₀ was established as ≥2500 mg/kg [4].

  • Dose-dependent Effects: Lower doses (2000 mg/kg) showed transient reductions in water and feed intake without other adverse effects, suggesting good tolerability at therapeutic ranges [4].

  • Therapeutic Window: Effective anti-inflammatory doses in experimental models (2-250 mg/kg) are substantially below observed toxicity thresholds, indicating a favorable therapeutic index [3] [2] [4].

  • Regulatory Status: this compound is generally recognized as safe (GRAS) for use as a flavoring agent in foods, though concentrated therapeutic applications warrant further safety assessment [3].

Conclusion

This compound represents a promising multi-target anti-inflammatory agent with demonstrated efficacy across diverse experimental models. Its mechanisms involve both inhibition of pro-inflammatory pathways (NF-κB, MAPK, JAK-STAT) and activation of protective systems (Nrf2/HO-1), coupled with modulation of leukocyte migration and macrophage function. The detailed experimental protocols provided herein enable standardized investigation of this compound's anti-inflammatory properties, while safety data support its potential for therapeutic development. Further research is warranted to explore structure-activity relationships, clinical translational potential, and formulation strategies for this naturally derived anti-inflammatory compound.

References

Comprehensive Application Notes and Protocols: Estragole as an Antifungal Agent Against Dermatophytes and Candida Species

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Estragole and Its Antifungal Potential

This compound (1-allyl-4-methoxybenzene, methyl chavicol) is a naturally occurring phenylpropene compound found in various aromatic plants including basil, tarragon, fennel, and anise. This volatile compound serves as a primary constituent in many essential oils, particularly in tarragon (60-75%) and basil oil. In recent years, this compound has gained significant research interest due to its demonstrated antifungal properties against clinically relevant fungal pathogens, including Candida species and dermatophytes. The structural features of this compound include a benzene ring substituted with a methoxy group and an allyl group, which are believed to contribute to its biological activity through interactions with fungal cellular components [1].

The increasing prevalence of antifungal resistance among pathogenic fungi has created an urgent need for novel therapeutic approaches. Conventional antifungal drugs often face challenges including side effects, drug interactions, and emerging resistance mechanisms in fungal pathogens. This compound represents a promising natural alternative that has demonstrated synergistic potential when combined with certain conventional antifungals. These properties make this compound a compelling candidate for further development as a therapeutic agent, particularly in combination therapies aimed at overcoming resistance while potentially reducing required doses of conventional drugs [2] [3].

Quantitative Antifungal Efficacy of this compound

Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC) Values

The antifungal potency of this compound has been quantitatively established through broth microdilution assays against various fungal pathogens. The following tables summarize the comprehensive activity profile of this compound against dermatophytes and Candida species, with data presented as concentration ranges in µg/mL.

Table 1: Antifungal Activity of this compound Against Dermatophytes and Candida Species

Fungal Species MIC Range (µg/mL) MFC Range (µg/mL) Reference Compound Reference MIC (µg/mL)
Microsporum canis (n=6) 19–39 39–78 Griseofulvin 0.006–2.5
C. albicans (n=4) 620–1250 1250–2500 Amphotericin B 0.25–0.5
C. tropicalis (n=2) 620 1250 Amphotericin B 0.5–1.0
C. krusei (n=1) 620 1250 Amphotericin B 0.5
C. parapsilosis (n=1) 620 1250 Amphotericin B 2.0

Table 2: Comparative Activity of Alkylphenols Against Microsporum canis

Compound MIC Range (µg/mL) MFC Range (µg/mL) Relative Potency
Thymol 4.8–9.7 9.7–31 Highest
Eugenol 39 78 High
This compound 19–39 39–78 Moderate-High
Anethole 78–150 150–310 Moderate
Methylthymol 78–150 150–310 Low
Methyleugenol 78–150 150–310 Low

The data indicate that this compound exhibits moderate to high potency against dermatophytes such as Microsporum canis, with MIC values comparable to eugenol. However, against Candida species, this compound demonstrates somewhat reduced activity, requiring higher concentrations for inhibition compared to conventional antifungal drugs. This activity profile suggests that this compound may be particularly valuable in formulations targeting dermatophytic infections, while for Candida infections, it may be more appropriate in combination approaches rather than as a monotherapy [2].

Experimental Protocols for Antifungal Assessment

Broth Microdilution Method for MIC/MFC Determination

Objective: To determine the minimum inhibitory concentration (MIC) and minimum fungicidal concentration (MFC) of this compound against pathogenic fungal strains.

Materials:

  • Test compound: this compound (≥95% purity, dissolved in DMSO with final concentration not exceeding 1%)
  • Fungal strains: Clinical isolates or reference strains of Candida species (e.g., C. albicans ATCC 90028) and dermatophytes (e.g., Microsporum canis)
  • Culture media: Potato dextrose agar (PDA) for maintenance, RPMI-1640 with MOPS buffer (pH 7.0) for susceptibility testing
  • Equipment: 96-well U-bottom microdilution trays, multichannel pipettes, incubator set at 35°C

Procedure:

  • Inoculum preparation: Harvest 24-hour fungal colonies and prepare suspension in sterile saline. Adjust turbidity to 0.5 McFarland standard (approximately 1-5×10⁶ CFU/mL for yeasts, 1-3×10⁶ CFU/mL for dermatophytes). Further dilute 1:100 in broth medium to achieve final inoculum of 1-5×10⁴ CFU/mL.
  • Compound dilution: Prepare serial two-fold dilutions of this compound in broth medium across the microdilution plate, covering concentration range of 0.98-2000 µg/mL. Include growth control (medium + inoculum) and sterility control (medium only).
  • Inoculation: Add 100 µL of standardized inoculum to each well except sterility controls.
  • Incubation: Incubate plates at 35°C for 24-48 hours (Candida) or up to 7 days (dermatophytes) without agitation.
  • MIC determination: The MIC is defined as the lowest concentration showing complete visual inhibition of growth compared to the drug-free control.
  • MFC determination: Subculture 10 µL from each clear well onto PDA plates. The MFC is the lowest concentration yielding no growth after subculturing.

Quality Control:

  • Include reference strains with known MIC values (e.g., C. krusei ATCC 6258, C. parapsilosis ATCC 22019)
  • Ensure DMSO concentration does not exceed 1% in any test well
  • Verify inoculum viability by quantitative colony counts [2] [4]
Checkerboard Microtiter Assay for Combination Studies

Objective: To evaluate the interaction between this compound and conventional antifungal agents using fractional inhibitory concentration (FIC) indices.

Materials:

  • Antifungal agents: this compound and conventional drugs (ketoconazole, amphotericin B)
  • Fungal strains: Candida clinical isolates
  • Equipment: 96-well microdilution plates, multichannel pipettes

Procedure:

  • Drug preparation: Prepare serial dilutions of this compound along the x-axis and conventional antifungal along the y-axis of the microdilution plate.
  • Inoculation: Add standardized fungal inoculum to all wells.
  • Incubation: Incubate at 35°C for 24-48 hours.
  • FIC calculation: Determine MIC of each drug alone and in combination. Calculate FIC index using the formula: FIC index = (MIC of drug A in combination/MIC of drug A alone) + (MIC of drug B in combination/MIC of drug B alone)
  • Interpretation:
    • Synergy: FIC index ≤0.5
    • Additive: FIC index >0.5-1.0
    • Indifferent: FIC index >1.0-4.0
    • Antagonism: FIC index >4.0 [3] [4]

The experimental workflow for antifungal evaluation can be visualized as follows:

G compound_prep Compound Preparation plate_setup Microdilution Plate Setup compound_prep->plate_setup Serial dilutions inoculum_prep Inoculum Preparation inoculum_prep->plate_setup Standardized inoculum incubation Incubation plate_setup->incubation 35°C, 24-48h mic_determination MIC Determination incubation->mic_determination Visual inspection mfc_determination MFC Determination mic_determination->mfc_determination Subculture clear wells data_analysis Data Analysis mfc_determination->data_analysis Calculate MIC/MFC

Combination Therapy and Synergistic Effects

Interaction Profiles with Conventional Antifungals

The therapeutic potential of this compound is significantly enhanced through its interactions with conventional antifungal agents. Research has demonstrated that this compound exhibits differential effects when combined with various drug classes, showing promising synergy with azoles while displaying antagonism with polyenes.

Table 3: Combination Effects of this compound with Conventional Antifungals

Combination Fungal Species FIC Index Interaction Clinical Implication
This compound + Ketoconazole C. albicans 0.28 Synergistic Potential dose reduction
This compound + Ketoconazole C. utilis 0.50 Synergistic Potential dose reduction
This compound + Ketoconazole C. tropicalis 0.75 Additive Enhanced efficacy
This compound + Amphotericin B C. albicans >4.0 Antagonistic Avoid combination

The marked synergy observed between this compound and ketoconazole is of particular therapeutic interest. This combination effect allows for significant reduction in the required dose of ketoconazole while maintaining or even enhancing antifungal efficacy. This approach could potentially mitigate the dose-limiting toxicities associated with ketoconazole, especially with long-term use. Time-kill curve analyses have corroborated these findings, demonstrating significant synergism or additive effects between ketoconazole and this compound across multiple Candida species [3].

Conversely, the antagonistic interaction observed between this compound and amphotericin B in most experiments indicates that these two compounds should not be combined in clinical formulations. This antagonism may stem from competing mechanisms of action or interference with amphotericin B's binding to ergosterol in fungal cell membranes. These findings highlight the importance of appropriate partner selection when developing combination therapies involving this compound [3].

Proposed Mechanisms of Action and Safety Considerations

Antifungal Mechanisms

While the exact antifungal mechanisms of this compound have not been fully elucidated, several potential pathways have been proposed based on its chemical properties and observed biological effects:

  • Membrane disruption: Like other phenylpropenes, this compound is hypothesized to interact with fungal cell membranes, potentially disrupting membrane integrity and increasing permeability. This mechanism is shared with other alkylphenols such as thymol and eugenol, which have demonstrated the ability to compromise fungal membrane function [2].

  • Oxidative stress induction: Essential oils containing this compound have been shown to induce reactive oxygen species (ROS) production in fungal cells, leading to oxidative damage of cellular components including lipids, proteins, and nucleic acids. This ROS-mediated cytotoxicity may contribute to the antifungal effects observed [5].

  • Enzyme inhibition: this compound may interfere with key fungal enzymes involved in energy production or cell wall synthesis, though specific molecular targets require further investigation.

The chemical structure of this compound, particularly the allyl group, is believed to be critical to its antifungal activity. This moiety may facilitate interaction with cellular thiols or other nucleophilic targets within fungal cells, disrupting essential metabolic processes [2] [1].

Safety Considerations and Regulatory Status

The potential carcinogenicity of this compound warrants careful consideration in therapeutic development. This compound has demonstrated genotoxic and carcinogenic properties in rodent studies, though these effects appear to be dose-dependent with thresholds likely exceeding typical human exposure levels from dietary sources.

Regulatory positions:

  • The European Union Committee on Herbal Medicinal Products concludes that short-term use in adults at recommended dosages does not pose significant cancer risk, but recommends minimizing exposure in sensitive groups (young children, pregnant and breastfeeding women) [1].
  • The Scientific Committee on Food of the European Commission maintains a more cautious position, stating that safe exposure limits cannot be established and recommending reduction in exposure and use levels [1].
  • IFRA has set a maximum use level of 0.01% for this compound in body lotions [6].

For research and development purposes, these safety concerns highlight the importance of:

  • Carefully evaluating dose-response relationships
  • Developing formulations that minimize systemic exposure for topical applications
  • Considering this compound analogs with improved safety profiles
  • Restricting use to short-term treatment regimens when systemic exposure is anticipated

Conclusion and Future Perspectives

This compound demonstrates promising antifungal activity against dermatophytes and Candida species, with particularly notable effects against Microsporum canis. Its synergistic relationship with ketoconazole presents valuable opportunities for combination therapies that could enhance efficacy while reducing doses of conventional antifungals, potentially mitigating toxicity concerns and overcoming resistance.

Future research should focus on:

  • Elucidating the precise molecular mechanisms underlying this compound's antifungal activity
  • Developing optimized formulation strategies to enhance efficacy while addressing safety concerns
  • Conducting comprehensive in vivo studies to validate in vitro findings
  • Exploring structural analogs that may offer improved therapeutic indices
  • Investigating potential resistance development pathways

These application notes and protocols provide researchers with standardized methods to further explore the therapeutic potential of this compound while ensuring reproducible and comparable results across different laboratories.

References

Comprehensive Application Notes and Protocols: Estragole-Mediated PPAR-α Activation Pathway

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to PPAR-α and Estragole Significance

Peroxisome proliferator-activated receptor alpha (PPARα) is a ligand-activated transcription factor belonging to the nuclear hormone receptor superfamily that serves as a master regulator of hepatic lipid metabolism and energy homeostasis. PPARα forms a heterodimer with the retinoid X receptor (RXR) and binds to specific peroxisome proliferator response elements (PPREs) in the regulatory regions of target genes, thereby controlling the transcription of numerous genes involved in fatty acid uptake, oxidation, and inflammation [1]. PPARα is predominantly expressed in tissues with high fatty acid catabolism rates, including liver, heart, kidney, and skeletal muscle [1] [2]. Natural ligands for PPARα include various fatty acids and their derivatives, while synthetic ligands comprise the fibrate class of drugs used clinically to treat dyslipidemia [1].

This compound (1-allyl-4-methoxybenzene) is a natural organic compound found in various essential oils, particularly basil, tarragon, and fennel, and is used as a flavoring agent in foods and fragrances [3]. While traditionally recognized for its potential hepatocarcinogenic effects at high doses, recent research has revealed that this compound functions as a PPARα activator with potency comparable to established PPARα agonists like clofibrate [3]. This discovery positions this compound as a valuable natural compound tool for studying PPARα signaling and its downstream metabolic effects. Understanding the molecular mechanisms underlying this compound-mediated PPARα activation provides important insights for drug discovery, toxicology assessment, and natural product research [3] [1].

Table 1: Key Characteristics of PPAR-α and this compound

Characteristic PPAR-α This compound
Biological Class Nuclear hormone receptor Natural phenylpropene derivative
Major Functions Regulation of lipid metabolism, inflammation, energy homeostasis Flavoring agent, PPAR-α activator
Tissue Expression Liver, heart, kidney, muscle N/A (Compound)
Natural Ligands Fatty acids, eicosanoids Endogenous compound in plants
Synthetic Ligands Fibrates (clofibrate, fenofibrate) Synthetic equivalents for research
Research Significance Drug target for metabolic diseases Tool compound for PPAR-α pathway studies

Molecular Mechanism of this compound-Mediated PPAR-α Activation

PPAR-α Activation Pathway

The molecular mechanism by which this compound activates PPARα signaling involves a multi-step process that ultimately leads to the transcriptional regulation of genes involved in lipid metabolism and energy homeostasis. Upon entering cells, this compound binds to the ligand-binding domain (LBD) of PPARα, inducing conformational changes that facilitate heterodimerization with the retinoid X receptor (RXR) [1]. This PPARα-RXR heterodimer then binds to specific peroxisome proliferator response elements (PPREs) in the promoter regions of target genes, leading to recruitment of coactivator complexes and initiation of transcription [1] [2]. The core PPRE consists of a direct repeat of the consensus sequence AGGTCA separated by a single nucleotide (DR-1) [1]. This molecular activation cascade results in the increased expression of numerous genes encoding proteins involved in various aspects of lipid metabolism.

This compound demonstrates a distinct activation profile compared to other PPARα agonists. Transcriptomic analyses reveal that this compound upregulates a characteristic set of PPARα target genes including Cyp4a10, Cyp4a14, Cyp4a31, Slc27a1, Slc25a20, and Pdk4 [3]. Importantly, this compound's activation profile shows significant similarity to those induced by the established PPARα agonists clofibrate and di(2-ethylhexyl)phthalate (DEHP), but differs from phenobarbital which activates alternative pathways [3]. This specific gene expression signature serves as a molecular fingerprint for this compound-mediated PPARα activation and can be utilized to identify novel PPARα activators or to assess the specificity of potential modulators.

Visualization of this compound-Mediated PPAR-α Activation Pathway

The following diagram illustrates the key molecular events in this compound-mediated PPAR-α activation and the subsequent transcriptional regulation of metabolic genes:

G cluster_legend Key Gene Targets This compound This compound Ligand Binding Ligand Binding This compound->Ligand Binding Extracellular PPARα PPARα PPARα-RXR Heterodimer PPARα-RXR Heterodimer PPARα->PPARα-RXR Heterodimer Dimerization RXR RXR RXR->PPARα-RXR Heterodimer PPRE PPRE Coactivator Recruitment Coactivator Recruitment PPRE->Coactivator Recruitment AF-2 Domain TargetGenes TargetGenes MetabolicEffects MetabolicEffects TargetGenes->MetabolicEffects Protein Expression Cyp4a Cyp4a10 Cyp4a14 Cyp4a31 Transporters Slc27a1 Slc25a20 Slc16a5 MetabolicEnzymes Pdk4 Dnaic1 Ligand Binding->PPARα Conformational Change PPARα-RXR Heterodimer->PPRE DNA Binding Coactivator Recruitment->TargetGenes Transcription Initiation

Figure 1: this compound-mediated PPAR-α Activation and Gene Regulation Pathway

Experimental Data and Quantitative Findings

Transcriptomic Profiling of this compound Effects

Comprehensive transcriptomic analyses using technologies such as the Percellome system have provided detailed insights into the quantitative effects of this compound on hepatic gene expression patterns. In these studies, administration of this compound to mouse models at doses of 10, 30, and 100 mg/kg resulted in the dose-dependent regulation of numerous genes, with 1,214 upregulated and 244 downregulated probe sets [3]. Pathway analysis of these gene expression changes revealed significant enrichment in PPARα signaling pathways, with striking similarity to the expression profiles induced by the established PPARα agonists clofibrate and DEHP [3]. The Percellome Explorer software analysis demonstrated that this compound shared 81 probe sets with clofibrate and 126 with DEHP, indicating a strong PPARα activation signature [3].

Temporal analysis of gene expression following this compound administration revealed a defined kinetic pattern in the activation of PPARα target genes. Early-response genes such as Pdk4 (pyruvate dehydrogenase kinase 4) were induced within 2 hours of this compound exposure, while intermediate-response genes including Dnaic1 (dynein axonemal intermediate chain 1) showed peak expression at 4-8 hours post-administration [3]. This temporal pattern suggests the existence of a sequential activation cascade, with immediate early genes potentially acting as transcription factors or mediators for subsequent gene expression changes. The quantitative measurement of mRNA molecules per cell allowed direct comparison across studies and revealed that this compound induces target gene expression at levels comparable to clofibrate at equivalent doses [3].

Table 2: Quantitative Effects of this compound on PPAR-α Target Gene Expression

Gene Category Specific Genes Fold Induction Time of Peak Expression Biological Function
Cytochrome P450 Enzymes Cyp4a10, Cyp4a14, Cyp4a31 3.5-8.2 8-24 hours ω-hydroxylation of fatty acids
Fatty Acid Transporters Slc27a1, Slc25a20, Slc16a5 2.8-5.3 8 hours Fatty acid uptake and mitochondrial transport
Metabolic Enzymes Pdk4 4.1-6.7 2-4 hours Regulation of glucose oxidation
Peroxisomal Biogenesis Dnaic1, Pex13 2.5-3.9 4-8 hours Peroxisome proliferation and function
Comparative Potency and Hepatic Effects

This compound demonstrates significant hepatotoxic potential at higher doses, which appears to be linked to its PPARα activation properties. Studies have shown that this compound increases liver weight at doses lower than those required to produce carcinogenic effects, with a NOAEL (No Observed Adverse Effect Level) established at 100 mg/kg in dose-finding studies [3]. When compared directly with the classic PPARα agonist clofibrate using the Percellome analysis system, this compound was found to be approximately equipotent on a per body weight basis in activating PPARα signaling pathways [3]. This comparable potency to pharmaceutical PPARα activators underscores the significant biological activity of this compound despite its natural origin.

The hepatocarcinogenicity of this compound observed in rodent models following chronic high-dose exposure is now understood to involve both metabolic activation to reactive intermediates and sustained PPARα activation leading to peroxisome proliferation [3]. Importantly, this compound does not appear to activate the constitutive androstane receptor (CAR) pathway, which is associated with alternative carcinogenesis mechanisms, as evidenced by its failure to induce Cyp2b10 and Cyp51 expression [3]. This specific pathway activation profile distinguishes this compound from other hepatocarcinogens and provides insights into its mechanism of action that can inform safety assessments and risk-benefit evaluations for natural products containing this compound.

Detailed Experimental Protocols

Protocol 1: In Vivo Assessment of this compound-Mediated PPAR-α Activation

Purpose: To evaluate the PPAR-α activation potential of this compound in an in vivo mouse model through transcriptomic analysis of liver tissue.

Materials and Reagents:

  • This compound (≥98% purity, CAS No.: 140-67-0)
  • Corn oil vehicle (Sigma-Aldrich, C8267)
  • Adult male CD-1 or B6C3F1 mice (6-8 weeks old)
  • RNA isolation kit (e.g., TRIzol reagent)
  • Microarray or RNA-seq equipment
  • Percellome Explorer software or equivalent transcriptomic analysis tool

Procedure:

  • Preparation of dosing solutions: Dissolve this compound in corn oil to achieve concentrations of 10, 30, and 100 mg/kg dosing volumes. Prepare vehicle control (corn oil only).
  • Animal dosing: Administer this compound solutions or vehicle control to mice (n=5-6 per group) via oral gavage at a volume of 10 mL/kg body weight.
  • Tissue collection: Euthanize animals at multiple time points (2, 4, 8, and 24 hours) post-administration. Collect liver tissues, snap-freeze in liquid nitrogen, and store at -80°C until RNA extraction.
  • RNA isolation and quality control: Extract total RNA from liver tissue using standard methods. Assess RNA integrity and purity (RIN >7.0 recommended for transcriptomic analyses).
  • Transcriptomic profiling: Perform microarray analysis or RNA sequencing according to platform-specific protocols. The Percellome system provides highly quantitative data with internal standards.
  • Data analysis: Identify differentially expressed genes using appropriate statistical methods (fold-change >1.5, adjusted p-value <0.05). Conduct pathway enrichment analysis using Ingenuity Pathway Analysis or similar tools.
  • PPAR-α activation assessment: Compare expression profiles to established PPAR-α agonists (clofibrate, Wy14643) using pattern-matching algorithms in Percellome Explorer software.

Validation Measures:

  • Confirm induction of established PPAR-α target genes (Cyp4a10, Cyp4a14, Cyp4a31)
  • Assess temporal expression patterns characteristic of PPAR-α activation
  • Compare expression profile similarity to known PPAR-α agonists using correlation analysis
Protocol 2: Transcriptomic Signature Analysis for PPAR-α Activation

Purpose: To identify and validate the specific transcriptomic signature associated with this compound-mediated PPAR-α activation and distinguish it from activation by other nuclear receptors.

Materials and Reagents:

  • Reference PPAR-α agonists (clofibrate, fenofibrate, Wy14643)
  • CAR activator (phenobarbital)
  • Primary mouse hepatocytes or appropriate cell lines
  • Cell culture reagents and equipment
  • Quantitative RT-PCR system
  • Primer sets for PPAR-α target genes (Cyp4a10, Cyp4a14, Slc27a1) and CAR target genes (Cyp2b10)

Procedure:

  • Cell culture and treatment:
    • Culture primary mouse hepatocytes or appropriate hepatoma cells in maintenance medium.
    • Treat cells with this compound (10-100 μM), reference PPAR-α agonists (10 μM), CAR activator (500 μM phenobarbital), or vehicle control (DMSO) for 24 hours.
  • RNA extraction and qRT-PCR:
    • Extract total RNA from treated cells.
    • Perform cDNA synthesis using standard reverse transcription protocols.
    • Conduct quantitative PCR using validated primer sets for target genes.
  • Signature gene expression analysis:
    • Calculate fold-change in expression relative to vehicle control.
    • Compare expression patterns across treatments to identify compound-specific signatures.
  • Pathway specificity assessment:
    • Confirm induction of PPAR-α target genes (Cyp4a series, fatty acid transporters)
    • Verify absence of CAR target gene induction (Cyp2b10)
  • Data interpretation:
    • Generate heatmaps of gene expression patterns across treatments
    • Perform hierarchical clustering to assess similarity between this compound and reference compounds

Quality Controls:

  • Include reference agonists as positive controls for each pathway
  • Use PPAR-α knockout models or specific antagonists (GW6471) to confirm mechanism
  • Ensure linear range of detection for all qPCR assays through standard curve validation

Research Applications and Implications

Therapeutic Potential and Research Tools

The discovery of this compound as a natural PPARα activator presents significant opportunities for drug discovery and development of research tools. As a naturally occurring compound with established PPARα agonist activity, this compound serves as an excellent chemical scaffold for the development of novel PPARα-targeting therapeutics with potentially improved safety profiles compared to synthetic agonists [3] [1]. Structure-activity relationship studies based on the this compound molecular framework could yield derivatives with enhanced potency, selectivity, or reduced off-target effects. Additionally, the well-characterized transcriptomic signature of this compound-mediated PPARα activation provides a reference standard for screening novel compounds for PPARα activity and for assessing the specificity of putative PPARα modulators [3] [4].

In toxicology research, this compound represents a valuable tool compound for studying the relationship between PPARα activation and hepatocarcinogenesis, particularly in the context of natural products safety assessment [3]. The detailed understanding of its mechanism allows researchers to distinguish between PPARα-mediated effects and those resulting from other pathways, improving risk assessment accuracy. Furthermore, this compound can be utilized in comparative studies to elucidate species-specific differences in PPARα activation and resulting physiological responses, addressing a critical challenge in translating preclinical findings to human relevance [1] [5] [4].

Limitations and Safety Considerations

Despite its utility as a research tool, several important limitations and safety concerns must be addressed when working with this compound. The documented hepatocarcinogenicity of this compound in rodent models at high doses necessitates careful consideration of dosing regimens in experimental designs [3]. Researchers should implement appropriate safety measures including dose-ranging studies to establish NOAELs for specific experimental contexts. Additionally, significant species differences in PPARα responses must be considered when extrapolating findings from rodent models to human relevance [5] [4]. The translation of PPARα agonist efficacy from preclinical models to humans has proven challenging, as demonstrated by the failure of fenofibrate to reduce alcohol craving in humans despite promising results in rodent studies [5].

The complex interplay between PPARα activation and other signaling pathways presents both a challenge and opportunity in this compound research. Evidence suggests potential cross-talk between PPARα and estrogen receptor signaling, with 17β-estradiol demonstrating inhibitory effects on PPARα target gene expression and anti-inflammatory activities [6] [7]. This interaction may contribute to sex-dependent differences in PPARα agonist responses that should be accounted for in experimental designs [7]. Furthermore, researchers should consider that the full spectrum of PPARα biology, including effects on inflammation, coagulation, and extracellular matrix remodeling, requires the presence of non-parenchymal liver cells and systemic factors that may not be fully recapitulated in simplified in vitro systems [4].

Emerging Research Directions and Technologies

Recent advances in transcriptomic technologies and bioinformatics approaches have opened new avenues for investigating this compound-mediated PPARα activation. The development of sophisticated analysis tools like the Percellome system, which enables absolute quantification of mRNA molecules per cell, permits direct comparison of results across different studies and laboratories [3]. This technological advancement significantly enhances the reproducibility and reliability of mechanistic studies on PPARα activators like this compound. Additionally, the growing availability of public gene expression databases and bioinformatics resources facilitates meta-analysis of PPARα activation signatures across multiple compounds and experimental models, potentially revealing novel aspects of PPARα biology and compound-specific effects [8] [4].

Emerging research suggests that modulation of PPARα activity through both direct and indirect mechanisms may have broad therapeutic applications beyond metabolic disorders. Recent studies have identified compounds that regulate PPARα signaling pathways without directly binding to the receptor, representing a novel approach to modulating this important transcriptional regulator [9]. Furthermore, research continues to elucidate the role of PPARα in various disease contexts including cancer, neuroinflammation, and substance use disorders [5] [9]. As our understanding of the diverse functions of PPARα expands, so too does the potential utility of well-characterized activators like this compound as research tools to probe these emerging biological connections and therapeutic opportunities.

Conclusion

This compound represents a valuable natural tool compound for studying PPARα activation and its downstream physiological effects. The well-characterized transcriptomic signature of this compound-mediated PPARα activation, combined with its natural origin and equipotency to pharmaceutical agonists like clofibrate, positions it as an excellent reference compound for PPARα pathway research. The detailed protocols provided herein enable researchers to comprehensively assess PPARα activation using both in vivo and transcriptomic approaches, facilitating mechanistic studies and compound screening. As research continues to elucidate the complex roles of PPARα in health and disease, this compound and its derivatives may yield important insights for therapeutic development across a range of metabolic, inflammatory, and neoplastic conditions.

References

Comprehensive Application Notes and Protocols for Estragole Analysis in Essential Oils

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Estragole and Analytical Significance

This compound (1-allyl-4-methoxybenzene; methyl chavicol) is a phenylpropene compound found in various aromatic plants, particularly those in the Lamiaceae and Asteraceae families. This volatile organic compound serves as a major constituent in many essential oils, including basil, tarragon, fennel, and anise, where it contributes significantly to their characteristic aromas and biological activities. Recent concerns regarding this compound's potential genotoxicity and carcinogenicity have heightened the need for accurate analytical methods to quantify its presence in herbal medicines, food products, and aromatherapy preparations. The European Union Committee on Herbal Medicinal Products has emphasized that while short-term use in adults at recommended dosages may not pose significant cancer risk, exposure to sensitive groups such as young children, pregnant and breastfeeding women should be minimized [1].

The chemical structure of this compound (C₁₀H₁₂O) consists of a benzene ring substituted with a methoxy group and an allyl group, making it an isomer of anethole but differing in the location of the double bond [1]. It appears as a colorless liquid with a characteristic anise-like odor and has a boiling point of 216°C and molecular weight of 148.20 g/mol [2]. Its lipophilic nature and low water solubility present specific challenges for analytical extraction and quantification. The primary objective of these application notes is to provide researchers and analytical scientists with standardized protocols for accurate extraction, identification, and quantification of this compound in various matrices, along with comprehensive safety considerations for handling this compound in laboratory settings.

Chemical Background and Natural Occurrence

Chemical Identity and Properties

This compound (CAS Registry Number: 140-67-0) is classified as a phenylpropene, a class of natural organic compounds characterized by a benzene ring connected to a propene side chain. Its systematic IUPAC name is 1-methoxy-4-(prop-2-en-1-yl)benzene, and it possesses multiple synonyms including methyl chavicol, p-allylanisole, and estragol [2]. The compound typically exists as a colorless to pale yellow liquid with a density of 0.946 g/cm³ at room temperature and is insoluble in water (<1 mg/mL) [3]. Its chemical structure contains a benzene ring with a methoxy group (-OCH₃) at the para position and an allyl group (-CH₂-CH=CH₂) also at the para position, creating a conjugated system that contributes to its chemical reactivity and biological activity.

From a reactivity perspective, this compound may react vigorously with strong oxidizing agents and can undergo exothermic reactions with reducing agents such as alkali metals and hydrides to release gaseous hydrogen. It may also react exothermically with both acids and bases, necessitating careful consideration of storage and handling conditions [3]. The compound has a flash point of 178°F (81°C), classifying it as a combustible liquid, though its autoignition temperature and explosive limits have not been fully characterized [3]. These physicochemical properties directly influence the selection of appropriate extraction methods, storage conditions, and analytical techniques for its quantification in complex matrices.

Natural Sources and Chemotypic Variations

This compound is distributed across numerous aromatic plants, with significant variation in concentration depending on the plant species, cultivar, geographical origin, and environmental conditions. Basil (Ocimum basilicum) essential oils demonstrate remarkable chemotypic diversity, with some varieties containing this compound as a major component. Research has shown that most examined basil genotypes belong to the this compound-rich chemotype, while others such as 'Dino' and 'Moonlight' cultivars belong to the this compound/linalool chemotype [4]. The 'Lettuce Leaf' basil variety has been identified as particularly rich in this compound, with concentrations reaching 2.27 mg/mL [5]. Additional chemotypic classifications include this compound/citral chemotypes found in PI 296,391 and PI 190,100 genotypes, while the Bolu genotype represents a rare citral chemotype with minimal this compound content [4].

Tarragon (Artemisia dracunculus L.) represents another significant source of this compound, with the compound comprising 60-75% of its essential oil composition [1]. Other notable sources include turpentine (pine oil), fennel, bay, Russian anise, frankincense (approximately 4%), Clausena anisata, and Syzygium anisatum [1]. The substantial variation in this compound content across different plant sources underscores the importance of reliable analytical methods for quantification and the necessity of precise sourcing information when working with these materials in pharmaceutical, food, and cosmetic applications. Environmental factors such as seasonal variations significantly impact this compound content, with studies showing that solar irradiation, temperature, and relative humidity affect the eugenol:methyl eugenol ratio in basil varieties [5].

Analytical Methods for this compound Determination

Sample Preparation and Extraction Techniques
3.1.1 Hydro-Distillation Extraction

Hydro-distillation represents the reference method for essential oil extraction from plant materials, providing higher extraction efficiency for this compound compared to alternative techniques. The following protocol is adapted from validated procedures for basil and tarragon analysis [5] [6]:

  • Apparatus Setup: Assemble a Clevenger-type apparatus with a 2L round-bottom flask, condenser, and receiving chamber. Ensure all joints are properly sealed to prevent vapor escape.

  • Sample Preparation: Commence with 100g of accurately weighed aerial parts of plant material (leaves and flowering tops), finely chopped to increase surface area. Transfer the material to the distillation flask and add 1L of deionized water.

  • Distillation Process: Apply heat to maintain a steady boiling rate, ensuring continuous steam generation without excessive turbulence. Continue distillation for 3 hours or until no significant increase in essential oil volume is observed in the receiving tube.

  • Oil Collection: Separate the essential oil from the hydrosol layer, then dry over anhydrous sodium sulfate to remove residual water. Store the extracted essential oil in amber vials at 4°C until analysis to prevent oxidation and volatilization.

This method has demonstrated excellent performance with extraction yields ranging from 3.7 to 17.7 mL·kg⁻¹ dry weight depending on basil variety, with the 'Mánes' variety showing superior yield (approximately 17 mL·kg⁻¹) and consistency [5].

3.1.2 Simultaneous Distillation-Extraction (SDE)

The Likens-Nickerson system provides an alternative approach that combines steam distillation with continuous solvent extraction, offering enhanced recovery of volatile compounds [7]:

  • Apparatus Configuration: Configure the SDE apparatus with separate flasks for sample suspension and solvent, connected through a central evaporation-condensation chamber.

  • Solvent Selection: Employ 50mL of n-pentane or dichloromethane as extraction solvent, chosen for their selectivity toward volatile phenylpropenes and appropriate density characteristics.

  • Extraction Parameters: Maintain both sample mixture and solvent at appropriate temperatures using independently controlled heating mantles (sample side at 100°C, solvent side at 60°C). Continue the extraction for 2 hours.

  • Concentration: Carefully reduce the solvent volume to approximately 1mL under a gentle stream of nitrogen gas at room temperature to prevent loss of volatile components.

This technique has proven particularly effective for complex matrices, demonstrating recovery rates of 90-102% for this compound in food products and herbal preparations [7].

Chromatographic Analysis and Conditions
3.2.1 Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS represents the gold standard for comprehensive characterization of essential oil composition, providing both separation capabilities and definitive identification through mass spectral data [5]:

  • Instrumentation: Utilize a gas chromatograph equipped with a mass selective detector and electron impact ionization source (70eV).

  • Column Selection: Employ a fused-silica capillary column with stationary phase appropriate for volatile compounds (e.g., HP-5MS, 30m × 0.25mm i.d., 0.25μm film thickness).

  • Temperature Program: Implement the following optimized gradient: initial temperature 60°C (hold 2 min), ramp at 3°C/min to 150°C, then ramp at 10°C/min to 250°C (hold 5 min). Maintain injector temperature at 250°C and transfer line at 280°C.

  • Carrier Gas: Use high-purity helium at constant flow rate of 1.0 mL/min.

  • Sample Injection: Introduce 1μL of diluted essential oil sample (1:100 in hexane) in split mode with split ratio 50:1.

  • Mass Detection: Acquire data in full scan mode (m/z 40-400) with solvent delay of 3 minutes. Identify this compound by comparison of retention index and mass spectrum with authentic standards (main fragments: m/z 148 [M]⁺, 133, 117, 105, 91) [5].

3.2.2 Gas Chromatography-Flame Ionization Detection (GC-FID) Quantification

For routine quantification of this compound, GC-FID offers robust performance with excellent linearity and sensitivity [6]:

  • System Configuration: Use a gas chromatograph equipped with FID detector and automatic liquid sampler.

  • Chromatographic Column: Install a mid-polarity stationary phase column (e.g., DB-1701, 30m × 0.25mm i.d., 0.25μm film thickness).

  • Temperature Optimization: Employ the following temperature program: initial temperature 70°C (hold 1 min), ramp at 10°C/min to 140°C, then at 15°C/min to 240°C (hold 5 min). Maintain injector and detector temperatures at 250°C.

  • Carrier Gas: Utilize nitrogen as carrier gas at constant pressure of 12 psi.

  • Internal Standard: Prepare calibration solutions with p-anisaldehyde as internal standard (0.5 mg/mL) to ensure quantification accuracy.

  • Injection Protocol: Inject 1μL of sample in split mode (split ratio 30:1) for reproducible results.

Table 1: GC-FID Method Validation Parameters for this compound Quantification [6]

Validation Parameter Result Acceptance Criteria
Linear range (mg/mL) 0.1-10 -
Correlation coefficient (r²) 0.9997 ≥0.999
Accuracy (% bias) ±7.3% ≤15%
Precision (% RSD) ±9.0% ≤15%
LOD (mg/mL) 0.03 -
LOQ (mg/mL) 0.1 -

The following diagram illustrates the complete analytical workflow for this compound analysis from sample preparation to final quantification:

G SampleCollection Sample Collection (Plant Material) Extraction Extraction Method Selection SampleCollection->Extraction HD Hydro-Distillation Extraction->HD SDE Simultaneous Distillation-Extraction Extraction->SDE Extract Essential Oil Extract HD->Extract SDE->Extract Analysis Analytical Technique Selection Extract->Analysis GCMS GC-MS Analysis (Identification) Analysis->GCMS GCFID GC-FID Analysis (Quantification) Analysis->GCFID DataProcessing Data Processing & Interpretation GCMS->DataProcessing GCFID->DataProcessing SafetyAssessment Safety & Risk Assessment DataProcessing->SafetyAssessment

Figure 1: Comprehensive Workflow for this compound Analysis in Essential Oils

Quantitative Analysis and Data Interpretation

This compound Content in Plant Materials

Comprehensive quantification of this compound across various plant sources reveals significant chemotypic diversity, which has important implications for product standardization and safety assessment. The following table summarizes this compound concentrations measured in different basil varieties and other medicinal plants:

Table 2: this compound Content in Different Plant Varieties and Products [5] [6]

Plant Source Variety/Chemotype This compound Content Additional Major Components
Sweet Basil 'Lettuce Leaf' 2.27 mg/mL Linalool (2.49 mg/mL)
Sweet Basil 'Ohře' 5.99 mg/mL (linalool) Methyl eugenol
Sweet Basil 'Mánes' 0.58 mg/mL (linalool) Eucalyptol (0.96 mg/mL), Eugenol (0.40 mg/mL)
Sweet Basil 'Red Rubin' 0.46 mg/mL (linalool) Eucalyptol (0.76 mg/mL), Eugenol (0.56 mg/mL)
Fennel Fruit extract >65% of essential oil -
Star Anise Chinese Variable (method-dependent) -
Herbal Tea Sekem cough tea Quantified by GC-FID -
Pharmaceutical Baby Calm tea Quantified by GC-FID -

The quantitative data demonstrates that this compound content varies considerably not only between species but also among different cultivars of the same species. For example, while 'Lettuce Leaf' basil contains high levels of this compound (2.27 mg/mL), other varieties like 'Mánes' and 'Red Rubin' contain significantly lower amounts, with eucalyptol and linalool as their dominant constituents instead [5]. These variations highlight the importance of chemotype verification when selecting plant materials for specific applications, particularly when this compound content needs to be controlled for regulatory compliance or safety reasons.

Method Validation Parameters

Rigorous method validation is essential for generating reliable this compound quantification data. The GC-FID method has demonstrated excellent analytical performance with a linear range of 0.1-10 mg/mL and correlation coefficient of 0.9997 [6]. Accuracy values within ±7.3% and precision within ±9.0% for quality control samples confirm the method's reliability for routine analysis. The hydro-distillation technique has shown superior extraction efficiency compared to ultrasound-assisted extraction, particularly for complex matrices where this compound may be bound to cellular components or form azeotropic mixtures with water [6].

For analytical quality control, implementation of internal standardization using p-anisaldehyde has proven effective in compensating for potential sample loss during preparation and injection variability. System suitability tests should include evaluation of resolution between this compound and adjacent peaks (minimum 1.5), tailing factor (not more than 2.0), and retention time reproducibility (%RSD < 2.0). The method's robustness has been verified through application to diverse matrices including fennel fruits, star anise, herbal teas, and various pharmaceutical preparations such as cough syrups and gastrointestinal remedies [6].

Safety Protocols and Regulatory Considerations

Laboratory Handling and Protective Measures

This compound handling requires strict safety protocols due to its potential health hazards and chemical properties. Laboratory personnel should implement the following protective measures based on safety data [3]:

  • Respiratory Protection: In areas where this compound is weighed and diluted, wear a NIOSH-approved half-face respirator equipped with an organic vapor/acid gas cartridge with a dust/mist filter. For unknown atmospheric concentrations or emergency response, use Self-Contained Breathing Apparatus (SCBA).

  • Dermal Protection: Wear appropriate chemical-resistant gloves (nitrile or butyl rubber), safety goggles, and laboratory coats to prevent skin contact and eye exposure. Contaminated clothing should be immediately removed and sealed in vapor-tight plastic bags for eventual disposal.

  • Spill Management: For small spills, use absorbent paper to pick up all liquid spill material. Solvent-wash contaminated surfaces with alcohol followed by washing with a strong soap and water solution. Do not reenter the contaminated area until verification of proper cleaning by Safety Officer.

  • Storage Conditions: Store this compound and this compound-rich essential oils in a refrigerator away from strong oxidizing agents, acids, and bases. Containers should be tightly sealed and clearly labeled with appropriate hazard warnings.

This compound's classification as a combustible liquid (flash point 178°F/81°C) necessitates adherence to fire safety protocols. Fires involving this compound should be controlled using dry chemical, carbon dioxide, foam, or halon extinguishers. Water may be ineffective for direct extinguishment but may be used to cool fire-exposed containers [3].

Regulatory Framework and Risk Assessment

The regulatory landscape for this compound reflects ongoing scientific concern about its potential carcinogenicity, though approaches differ across jurisdictions:

  • European Union: this compound is listed by the Council of Europe under "substances which are suspected to be genotoxic carcinogens" but has not been specifically banned or restricted. The Scientific Committee on Food concluded that "this compound has been demonstrated to be genotoxic and carcinogenic" and that "the existence of a threshold cannot be assumed," indicating that safe exposure limits cannot be established [1] [8].

  • IFRA Standards: The International Fragrance Association has set a maximum use level of 0.01% for this compound in body lotions, reflecting a precautionary approach for dermal applications [8].

  • Product Labeling: Analytical studies have revealed that accurate concentrations of this compound should replace the non-specific label information found on most commercial products, enabling informed risk assessment by consumers and healthcare professionals [6].

Current evidence suggests that the risk profile of this compound is dose-dependent, with rodent studies indicating that metabolic activation and covalent binding are minimal in the dose range of 1-10 mg/kg body weight, which is approximately 100 to 1,000 times the anticipated human exposure from normal consumption [1]. The European Medicines Agency concludes that short-term use of herbal medicinal products containing this compound in adults at recommended dosages does not pose a significant cancer risk, but recommends minimizing exposure for sensitive groups including young children, pregnant and breastfeeding women [1].

Pharmacological Effects and Experimental Applications

Biological Activities and Mechanisms of Action

This compound demonstrates diverse pharmacological properties that underlie its traditional use in herbal medicine and aromatherapy:

  • Local Anesthetic Activity: this compound exhibits potent dose-dependent local anesthetic effects, as demonstrated by its ability to block compound action potentials in the rat sciatic nerve model. At 4.0 mM concentration, this compound significantly reduced peak-to-peak amplitude to 49.3 ± 6.21% of control and altered conduction velocity, chronaxy, and rheobase values. These effects developed slowly and were reversible upon 300-minute wash-out, indicating a non-destructive mechanism of neural blockade [9].

  • Antifungal Properties: As a major component in various essential oils, this compound demonstrates significant activity against Candida spp., Aspergillus spp., Cryptococcus neoformans, and dermatophytes of the Trichophyton genus. Its mechanism appears to involve disruption of fungal membrane integrity and metabolic inhibition [8].

  • Antioxidant Capacity: this compound contributes to the overall antioxidant potential of essential oils, with certain basil genotypes (PI 174,284, PI 190,100, PI 531,396, and PI 197,442) showing particularly high antioxidant activity [4].

  • Insecticidal Action: Essential oils rich in this compound exhibit efficacy against disease-carrying insects such as the blowfly Calliphora vomitoria, suggesting potential applications in vector control [10].

The molecular mechanisms underlying these diverse activities are not fully elucidated but likely involve interactions with neuronal ion channels for anesthetic effects, disruption of microbial membranes for antifungal activity, and free radical scavenging for antioxidant properties. The following diagram illustrates the current understanding of this compound's multifaceted pharmacological activities:

G cluster_1 Pharmacological Activities cluster_2 Mechanisms of Action cluster_3 Experimental Models This compound This compound LocalAnesthetic Local Anesthetic This compound->LocalAnesthetic Antifungal Antifungal This compound->Antifungal Antioxidant Antioxidant This compound->Antioxidant Insecticidal Insecticidal This compound->Insecticidal NerveBlock Nerve Conduction Block (Dose-dependent CAP inhibition) LocalAnesthetic->NerveBlock MembraneDisruption Microbial Membrane Disruption Antifungal->MembraneDisruption FreeRadicalScavenging Free Radical Scavenging Antioxidant->FreeRadicalScavenging Blowfly Calliphora vomitoria Model Insecticidal->Blowfly SciaticNerve Rat Sciatic Nerve Model (0.6-6.0 mM concentration) NerveBlock->SciaticNerve CandidaAspergillus Candida spp., Aspergillus spp. MembraneDisruption->CandidaAspergillus DPPHAssay DPPH Antioxidant Assay FreeRadicalScavenging->DPPHAssay

Figure 2: Pharmacological Activities and Mechanisms of Action of this compound

Experimental Protocols for Pharmacological Evaluation
6.2.1 Nerve Conduction Blockade Assay

The electrophysiological effects of this compound can be evaluated using the rat sciatic nerve model, providing quantitative assessment of its local anesthetic properties [9]:

  • Nerve Preparation: Dissect sciatic nerves from adult Wistar rats (200-250g) and mount in a moist chamber with continuous perfusion of oxygenated Ringer's solution at 36°C.

  • Stimulation Parameters: Deliver suprathreshold electrical pulses (50-100μs duration, 10-20V) at 0.2Hz frequency using bipolar platinum electrodes. Record compound action potentials (CAP) extracellularly using additional electrodes connected to appropriate amplification systems.

  • This compound Application: Prepare this compound in physiological solution at concentrations of 0.6, 2.0, 4.0, and 6.0 mM. Apply to nerves for 180 minutes while continuously monitoring CAP parameters.

  • Data Analysis: Quantify peak-to-peak amplitude (PPA), conduction velocity, chronaxy, and rheobase at regular intervals. Express results as percentage of control values and perform statistical analysis using ANOVA with post-hoc tests (N=5 per group).

This experimental approach has demonstrated that this compound induces dose-dependent nerve blockade, with 2.0 and 6.0 mM concentrations significantly reducing PPA to 85.6 ± 3.96% and 13.04 ± 1.80% of control, respectively, after 180 minutes of exposure [9].

6.2.2 Antifungal Susceptibility Testing

The antifungal activity of this compound can be evaluated using standardized broth microdilution methods according to CLSI guidelines:

  • Microbial Strains: Include reference strains of Candida albicans, Candida tropicalis, Aspergillus fumigatus, and Trichophyton mentagrophytes, along with clinically relevant isolates.

  • Inoculum Preparation: Adjust fungal suspensions to 0.5 McFarland standard (approximately 1-5×10⁶ CFU/mL for yeasts, 0.4-5×10⁴ CFU/mL for molds) in appropriate broth media.

  • Fractional Inhibition Testing: Prepare serial dilutions of this compound (0.008-8 mg/mL) in 96-well microplates. Add fungal inoculum and incubate at 35°C for 24-48 hours (yeasts) or 48-72 hours (molds).

  • Endpoint Determination: Visually determine minimum inhibitory concentrations (MICs) as the lowest concentration showing complete growth inhibition. Confirm minimum fungicidal concentrations (MFCs) by subculturing from negative wells onto drug-free agar.

This compound has demonstrated promising antifungal activity against dermatophytes and opportunistic fungal pathogens, with studies showing particular efficacy against Trichophyton species when incorporated into essential oil formulations [8].

Conclusion and Future Perspectives

The comprehensive analytical protocols outlined in these application notes provide robust methodologies for accurate extraction, identification, and quantification of this compound in diverse plant materials and commercial products. The demonstrated variations in this compound content across different plant cultivars underscore the importance of chemotype characterization in quality control and standardization processes for herbal medicines and food products. The GC-MS and GC-FID methods presented offer complementary approaches for research and routine analysis, respectively, with validated performance parameters ensuring reliable results.

Future developments in this compound analysis will likely focus on advanced detection techniques including two-dimensional gas chromatography coupled with high-resolution mass spectrometry for enhanced separation and identification of this compound metabolites. Additionally, the implementation of rapid screening methods using portable GC-MS systems could facilitate quality control at point of origin for herbal materials. Further research is needed to fully elucidate the structure-activity relationships of this compound and its metabolites, particularly regarding its potential carcinogenicity at various exposure levels and the development of accurate physiologically based pharmacokinetic models. The continued standardization of analytical methods will support more comprehensive risk-benefit assessments and evidence-based regulatory decisions for this pharmacologically active but safety-concerning natural product.

References

Estragole Dose-Response Studies: Application Notes and Experimental Protocols for Drug Development Professionals

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

Estragole (4-allylanisole) is a naturally occurring alkenylbenzene found in various herbs and spices such as basil, tarragon, and fennel. While it demonstrates promising pharmacological activities, including gastroprotective effects, it also presents potential hepatocarcinogenic risks at high doses, making rigorous dose-response studies essential for therapeutic development and safety assessment [1] [2]. These application notes provide detailed methodologies for evaluating this compound's biological effects, emphasizing dose-response relationships, mechanisms of action, and species-specific metabolic considerations critical for drug development.

This compound Dose-Response in Gastroprotection Models

Quantitative Summary of Gastroprotective Efficacy

Recent studies demonstrate that this compound prevents gastric ulcers through multiple mechanisms in animal models. The following table summarizes key findings from these investigations:

Table 1: Dose-Response Profile of this compound in Gastroprotection Models [1]

Experimental Model Dose Range (mg/kg) Key Outcomes Significance vs. Control
Ethanol-induced gastric ulcers 31.25 - 250 Significant reduction in ulcerative lesion area p < 0.05 at all doses
Stress-induced gastric ulcers 31.25 - 250 Significant reduction in ulcerative lesion area p < 0.05 at all doses
Piroxicam-induced gastric ulcers 31.25 - 250 Significant reduction in ulcerative lesion area p < 0.05 at all doses
Pylorus ligation-induced ulcers 31.25 - 250 Significant reduction in ulcerative lesion area p < 0.05 at all doses
Gastric secretion volume 250 Reduced gastric juice volume p < 0.05
Protocol: Ethanol-Induced Gastric Ulcer Model in Rodents

Purpose: To evaluate the gastroprotective efficacy of this compound against ethanol-induced gastric lesions.

Materials:

  • Test Substance: this compound (dissolved in suitable vehicle like 0.1% Tween 80)
  • Animals: Swiss mice or Sprague-Dawley rats (either sex, 20-25g)
  • Dosing Groups: Vehicle control, positive control (e.g., omeprazole 30 mg/kg), and this compound treatment groups (31.25, 62.5, 125, and 250 mg/kg)
  • Equipment: Surgical tools, stereomicroscope, image analysis software

Experimental Workflow:

G Start Animal Acquisition & Acclimatization Group Random Group Allocation (6 groups: Vehicle, Positive Control, 4 this compound Doses) Start->Group PreTreat Pre-treatment (this compound or Vehicle, oral gavage) Group->PreTreat Fast Fasting Period (24 hours with water ad libitum) PreTreat->Fast Ethanol Ethanol Challenge (0.2 mL/animal, 99.5%) Fast->Ethanol Sacrifice Euthanasia & Stomach Excision Ethanol->Sacrifice Analysis Lesion Analysis (Macroscopic and Biochemical) Sacrifice->Analysis

Procedure:

  • Acclimatization: House animals under standard conditions for 7 days before experimentation
  • Fasting: Fast animals for 24 hours prior to experiment with free access to water
  • Pre-treatment: Administer this compound or vehicle control via oral gavage
  • Ulcer Induction: One hour after treatment, administer 0.2 mL/animal of 99.5% ethanol orally
  • Sacrifice: Euthanize animals 1 hour post-ethanol administration using approved method
  • Stomach Collection: Excise stomachs, open along greater curvature, and rinse with saline
  • Lesion Assessment: Macroscopically examine gastric lesions and measure total ulcerated area using image analysis software
  • Tissue Processing: Preserve stomach tissue for biochemical analysis (antioxidant status, cytokine levels, histopathology)

Key Measurements:

  • Ulcer index (mm² total lesion area)
  • Reduction percentage in ulcer area compared to control
  • GSH, MDA, MPO, IL-10, IL-1β, and TNF-α levels in gastric tissue
  • Histopathological scoring of gastric damage

Metabolic Activation and DNA Adduct Formation

Dose-Dependent DNA Adduct Formation

This compound's potential hepatocarcinogenicity is linked to metabolic activation forming DNA adducts. The following table summarizes dose-dependent adduct formation in rat models:

Table 2: Dose-Response DNA Adduct Formation of this compound in Rats [3]

Tissue Dose Levels (mg/kg bw) DNA Adduct Levels Tissue Specificity
Liver 0, 5, 30, 75, 150, 300 Dose-dependent increase Primary target organ
Lung 0, 5, 30, 75, 150, 300 Detected at lower levels than liver Secondary tissue
Kidney 0, 5, 30, 75, 150, 300 Detected at lower levels than liver Secondary tissue
Protocol: Quantifying this compound-DNA Adduct Formation

Purpose: To quantify dose-dependent this compound-DNA adduct formation in rodent tissues using LC-MS/MS.

Materials:

  • Animals: Male Sprague-Dawley rats (n=10/group, 200-250g)
  • Dosing: this compound (0, 5, 30, 75, 150, 300 mg/kg bw in vehicle)
  • Equipment: LC-MS/MS system, tissue homogenizer, DNA extraction kit
  • Reagents: Authentic adduct standards, enzymes, solvents

Procedure:

  • Dosing: Administer this compound once by oral gavage at specified doses
  • Tissue Collection: Sacrifice animals 48 hours post-dosing, collect liver, kidney, and lungs
  • DNA Isolation: Homogenize tissues and isolate DNA using validated methods
  • DNA Hydrolysis: Enzymatically hydrolyze DNA to deoxynucleosides
  • Adduct Analysis: Analyze samples using LC-MS/MS with multiple reaction monitoring
  • Quantification: Calculate adduct levels using calibration curves with authentic standards

Mechanisms of Action: Signaling Pathways

This compound exhibits its pharmacological and toxicological effects through complex, dose-dependent mechanisms involving both protective and potentially harmful pathways.

G cluster_1 Cytoprotective Mechanisms cluster_2 Antioxidant & Anti-inflammatory Mechanisms cluster_3 Metabolic Activation (Toxicological) This compound This compound Administration Cytoprotective Cytoprotective Pathways This compound->Cytoprotective Antioxidant Antioxidant Pathways This compound->Antioxidant Metabolic Metabolic Activation This compound->Metabolic Mucus ↑ Mucus Production Cytoprotective->Mucus PGs ↑ Prostaglandins Mucus->PGs SH ↑ Sulfhydryl Groups PGs->SH NO ↑ Nitric Oxide SH->NO GSH ↑ Reduced Glutathione (GSH) Antioxidant->GSH GPx ↑ Glutathione Peroxidase GSH->GPx IL10 ↑ IL-10 (Anti-inflammatory) GPx->IL10 Reduce Reduced Markers: IL10->Reduce MDA ↓ Malondialdehyde (MDA) Reduce->MDA MPO ↓ Myeloperoxidase (MPO) MDA->MPO TNF ↓ TNF-α, IL-1β, iNOS MPO->TNF P450 CYP1A2/CYP2A6 1′-Hydroxythis compound Metabolic->P450 SULT Sulfotransferases 1′-Sulfooxythis compound P450->SULT DNA DNA Adduct Formation SULT->DNA

Species-Specific Metabolic Considerations

Comparative Metabolism: Humans vs. Rats

Physiologically based biokinetic (PBBK) modeling reveals critical species differences in this compound metabolism that must be considered in extrapolating animal data to humans:

Table 3: Species Differences in this compound Metabolism Between Humans and Male Rats [2]

Metabolic Parameter Human Male Rat Implications
1'-hydroxythis compound formation Higher (4x) Lower Increased precursor for bioactivation in humans
1'-hydroxythis compound oxidation Main detoxification pathway Minor metabolic route Enhanced human detoxification capacity
1'-sulfooxythis compound formation Moderately higher (2x) Lower Comparable overall bioactivation between species
Dose-dependent metabolic shifts Present at high doses Present at high doses Nonlinear dose-response relationships
Protocol: Physiologically Based Biokinetic (PBBK) Modeling

Purpose: To predict species-specific metabolic activation of this compound at different dose levels.

Model Parameters:

  • Metabolic Constants: Km and Vmax values for each metabolic pathway
  • Tissue Partition Coefficients: Liver, lung, kidney, and fat partitioning
  • Physiological Parameters: Organ weights, blood flow rates, clearance rates

Implementation:

  • Parameterization: Obtain kinetic parameters from in vitro studies with human and rat tissue fractions
  • Model Construction: Develop compartmental models for both species
  • Validation: Compare model predictions with in vivo metabolite data
  • Simulation: Predict metabolic profiles at low, environmentally relevant doses

Key Insights:

  • Dose-dependent shifts occur due to saturation of detoxification pathways
  • 1'-oxothis compound represents a major human detoxification pathway, unlike in rats
  • Overall bioactivation potential shows only 2-fold difference between species despite significant metabolic pathway differences

Application in Drug Development

Safety Assessment Protocol

Purpose: To establish a safety profile for this compound-containing therapeutics.

Key Elements:

  • Dose Selection: Based on PBBK modeling to identify metabolic transition points
  • Therapeutic Index Calculation: Ratio between efficacious and potentially genotoxic doses
  • Human Relevance Assessment: Account for species-specific metabolic differences
  • Risk-Benefit Analysis: Consider intended therapeutic use and patient population
Recommended Testing Strategy
  • In vitro metabolic profiling using human hepatocytes
  • Short-term dose-range finding studies in two species
  • Mechanistic studies focusing on DNA adduct formation and repair
  • Subchronic toxicity studies with detailed metabolic monitoring
  • Integration of PBBK modeling to extrapolate to human exposure scenarios

Conclusion

This compound presents a complex pharmacological profile with demonstrated gastroprotective effects at moderate doses through cytoprotective, antioxidant, and immunoregulatory mechanisms, while posing potential genotoxic risks at higher doses due to metabolic activation [1]. The dose-response relationship is nonlinear, with metabolic shifts occurring at different exposure levels [2]. Successful development of this compound-based therapeutics requires careful consideration of these dose-dependent effects, species-specific metabolic differences, and application of advanced modeling approaches to ensure patient safety while maximizing therapeutic potential.

References

Metabolic Activation and Carcinogenic Mechanism

Author: Smolecule Technical Support Team. Date: February 2026

Estragole itself is not the direct carcinogen. Its risk arises from a specific metabolic pathway that leads to DNA damage [1]. The process can be summarized as follows:

G cluster_path1 Activation Pathway (Carcinogenic) cluster_path2 Detoxification Pathways This compound This compound 1'-Hydroxythis compound\n(Proximate Carcinogen) 1'-Hydroxythis compound (Proximate Carcinogen) This compound->1'-Hydroxythis compound\n(Proximate Carcinogen) CYP450 Enzymes 3'-Hydroxy-ISOE 3'-Hydroxy-ISOE This compound->3'-Hydroxy-ISOE CYP2A6/2E1 Metabolic_Activation Metabolic_Activation DNA_Interaction DNA_Interaction Cellular_Effects Cellular_Effects DNA_Interaction->Cellular_Effects Genotoxicity (DNA strand breaks) Genotoxicity (DNA strand breaks) Cellular_Effects->Genotoxicity (DNA strand breaks) Mutations Mutations Cellular_Effects->Mutations Hepatocarcinogenicity Hepatocarcinogenicity Cellular_Effects->Hepatocarcinogenicity 1'-Sulfooxythis compound\n(Ultimate Carcinogen) 1'-Sulfooxythis compound (Ultimate Carcinogen) 1'-Hydroxythis compound\n(Proximate Carcinogen)->1'-Sulfooxythis compound\n(Ultimate Carcinogen) SULT1A1 Enzyme 1'-Oxothis compound 1'-Oxothis compound 1'-Hydroxythis compound\n(Proximate Carcinogen)->1'-Oxothis compound Dehydrogenation DNA Adducts\n(E3'-N2-dG, E3'-N6-dA) DNA Adducts (E3'-N2-dG, E3'-N6-dA) 1'-Sulfooxythis compound\n(Ultimate Carcinogen)->DNA Adducts\n(E3'-N2-dG, E3'-N6-dA) Binds DNA DNA Adducts\n(E3'-N2-dG, E3'-N6-dA)->DNA_Interaction

The key event is the formation of DNA adducts, such as E3′-N2-dG and E3′-N6-dA. Research using human liver cell models (HepG2, HepG2-CYP1A2, and primary human hepatocytes) has shown that a certain level of these adducts must be reached to cause downstream genetic damage [2].

  • DNA Adduct Threshold for Effects: Studies indicate that triggering significant clastogenicity (chromosome breakage) requires E3′-N2-dG adduct levels in the range of 240–2237 adducts per 10^8 nucleotides. The threshold for observable cytotoxicity is even higher, at around 6881 adducts per 10^8 nucleotides [2].
  • Role of Metabolic Enzymes: The activation of this compound is heavily dependent on the enzymes CYP1A2 (for 1'-hydroxylation) and SULT1A1 (for sulfoconjugation) [2]. Genetic polymorphisms in these enzymes in humans can lead to significant individual differences in cancer susceptibility [1].
  • PPAR-α Signaling: Another studied mechanism is the activation of the PPAR-α (Peroxisome Proliferator-Activated Receptor Alpha) signaling pathway, which is associated with peroxisome proliferation and nongenotoxic hepatocarcinogenesis in rodents. This compound has been shown to be comparable in potency to the known PPAR-α agonist clofibrate in activating this pathway [1].

Experimental Protocols for Risk Assessment

Here are core methodologies for investigating the genotoxicity and metabolic pathways of this compound.

Assessing DNA Adduct Formation in Human Liver Cells

This protocol is key for quantifying molecular damage and is based on recent research [2].

  • 1. Cell Model Selection: Use a combination of models to capture metabolic competence:
    • HepG2-CYP1A2 cells: Engineered to overexpress the key cytochrome P450 enzyme for this compound activation.
    • Primary Human Hepatocytes (PHH): Provide a gold standard for human liver metabolism.
  • 2. Cell Exposure: Treat cells with a concentration range of this compound (e.g., 0–2 mM) or its direct metabolite, 1′-hydroxythis compound (1′OH-ES; e.g., 0–35 μM), for 24-72 hours.
  • 3. DNA Isolation and Cleanup: Extract genomic DNA using a standard phenol-chloroform method or a commercial kit. Ensure rigorous cleanup to remove any residual proteins or RNA that could interfere with analysis.
  • 4. Quantify DNA Adducts via UHPLC-MS/MS: This is the core analytical step.
    • Enzymatic Hydrolysis: Digest the purified DNA (~50 µg) to deoxyribonucleosides using enzymes like deoxyribonuclease I, nuclease P1, and alkaline phosphatase.
    • Chromatography: Separate the hydrolysate using a UHPLC system with a C18 reverse-phase column. A gradient elution with water and methanol is typical.
    • Mass Spectrometry Detection: Use a tandem mass spectrometer (MS/MS) with Electrospray Ionization (ESI) in positive mode. Quantify the major adducts E3′-N2-dG and E3′-N6-dA by monitoring their specific precursor-to-product ion transitions.
  • 5. Data Analysis: Express DNA adduct levels as the number of adducts per 10^8 normal nucleotides, calculated against a standard curve of the authentic adduct standard.
Evaluating Genotoxic Endpoints

This workflow allows you to correlate DNA adduct levels with cellular damage.

G Start Start Treat HepG2 or PHH with\nthis compound / 1'OH-ES Treat HepG2 or PHH with This compound / 1'OH-ES Start->Treat HepG2 or PHH with\nthis compound / 1'OH-ES End End Assay for DNA Damage Assay for DNA Damage Treat HepG2 or PHH with\nthis compound / 1'OH-ES->Assay for DNA Damage Alkaline Comet Assay\n(DNA strand breaks) Alkaline Comet Assay (DNA strand breaks) Assay for DNA Damage->Alkaline Comet Assay\n(DNA strand breaks) Initial Screening γH2AX Western Blot\n(Double-strand break marker) γH2AX Western Blot (Double-strand break marker) Assay for DNA Damage->γH2AX Western Blot\n(Double-strand break marker) Confirmational Proceed to Clastogenicity Proceed to Clastogenicity Alkaline Comet Assay\n(DNA strand breaks)->Proceed to Clastogenicity γH2AX Western Blot\n(Double-strand break marker)->Proceed to Clastogenicity Micronucleus (MN) Assay Micronucleus (MN) Assay Proceed to Clastogenicity->Micronucleus (MN) Assay Flow Cytometry CBMN\n(High-throughput) Flow Cytometry CBMN (High-throughput) Micronucleus (MN) Assay->Flow Cytometry CBMN\n(High-throughput) Method A Microscopy-based CBMN\n(Visual confirmation) Microscopy-based CBMN (Visual confirmation) Micronucleus (MN) Assay->Microscopy-based CBMN\n(Visual confirmation) Method B Analyze MN Frequency Analyze MN Frequency Flow Cytometry CBMN\n(High-throughput)->Analyze MN Frequency Microscopy-based CBMN\n(Visual confirmation)->Analyze MN Frequency Benchmark Concentration (BMC)\nModeling with PROAST Benchmark Concentration (BMC) Modeling with PROAST Analyze MN Frequency->Benchmark Concentration (BMC)\nModeling with PROAST Benchmark Concentration (BMC)\nModeling with PROAST->End

  • Alkaline Comet Assay: Detects early DNA strand breaks. After treatment, cells are embedded in agarose on a slide, lysed, and subjected to alkaline electrophoresis. DNA is stained, and "comet tails" are scored; longer tails indicate more significant DNA damage [2].
  • Cytokinesis-Block Micronucleus (CBMN) Assay: Measures chromosome breakage and loss. After exposure, cells are cultured in the presence of cytochalasin-B to block cytokinesis. Binucleated cells are then scored for the presence of micronuclei, which contain lagging chromosome fragments or whole chromosomes [2].
  • Benchmark Concentration (BMC) Modeling: Use software like PROAST to model the dose-response data from your adduct and micronucleus studies. This determines the point of departure for risk assessment, identifying the concentration at which a predetermined, low level of effect (e.g., a 10% increase in micronucleus frequency) is observed [2].

Critical Quantitative Data for Risk Assessment

The table below consolidates key experimental data from human liver cell models to inform your risk assessments [2].

Cell Model Test Compound Key Endpoint Result (BMC or EC₅₀) Notes / Significance
HepG2-CYP1A2 This compound (ES) DNA Adduct Formation (E3′-N2-dG) BMC = 63.3 µM Requires metabolic activation via CYP1A2.
HepG2 1′-Hydroxythis compound (1′OH-ES) DNA Adduct Formation (E3′-N2-dG) BMC = 2.7 µM Direct precursor to ultimate carcinogen; ~20x more potent than ES.
HepG2 1′-Hydroxythis compound (1′OH-ES) Micronucleus Formation (Clastogenicity) BMC = ~32-46 µM Requires DNA adduct level of 240–2237 /10^8 nts as a threshold.

| HepG2 | 1′-Hydroxythis compound (1′OH-ES) | Cytotoxicity (Cell Viability) | EC₅₀ = 43 µM (24h) EC₅₀ = 27 µM (72h) | Shows time-dependent increase in toxicity. | | Primary Human Hepatocytes (PHH) | 1′-Hydroxythis compound (1′OH-ES) | Cytotoxicity (Cell Viability) | EC₅₀ = 107 µM | Suggests higher tolerance than HepG2 cells; important for human relevance. |

Risk Assessment Conclusions & FAQs

Q1: What is the current regulatory stance on this compound? The European Food Safety Authority (EFSA) is currently re-evaluating the risks and has stated that a safe level of exposure to this compound cannot be established based on available data. Consumption of fennel seed preparations containing this compound may pose a health risk, particularly for vulnerable groups like infants and pregnant women. Products where this compound is removed or is undetectable are not considered a risk [3].

Q2: Does the food matrix influence the risk? Yes, the food or herbal matrix can significantly influence the risk. EFSA is actively investigating the effect of the matrix (e.g., fennel seed preparations) on the sulfoconjugation of 1'-hydroxythis compound, DNA adduct formation, and the overall carcinogenicity of this compound [4]. Natural complex matrices may contain compounds that inhibit or induce the metabolic enzymes involved, thereby altering the net genotoxic effect.

Q3: Are there species differences in susceptibility? Yes, significant differences exist. Rodents are more susceptible to this compound-induced hepatocarcinogenicity, partly due to mechanisms like PPAR-α activation, which is less relevant in humans [1]. Furthermore, human liver cells (like PHH) show higher tolerance to the cytotoxicity of 1′OH-ES compared to immortalized cell lines like HepG2, and chronic dietary exposure in humans typically results in DNA adduct levels far below the thresholds required to trigger chromosomal damage in models [2].

References

estragole safe exposure limits

Author: Smolecule Technical Support Team. Date: February 2026

Estragole Safety Overview

The following table summarizes the core quantitative data and positions from key regulatory and scientific bodies:

Organization / Context Key Finding / Stance on Safe Limits Recommended Action
European Commission's Scientific Committee on Food (SCF) [1] Could not establish a safe exposure limit; concluded this compound is genotoxic and carcinogenic. Reduction in exposure and restrictions in use levels are indicated.
EU Committee on Herbal Medicinal Products (HMPC) [1] Cancer risk from short-term adult use at recommended dosages is not significant. Minimize exposure for sensitive groups (young children, pregnant/breastfeeding women).
Research on Dose Dependency [1] Metabolic activation and carcinogenic effects are dose-dependent and minimal in rodents at 1–10 mg/kg body weight. Suggests a high margin of exposure may be relevant (rodder dose is 100-1000x typical human exposure).

Experimental Insights into Toxicity and Bioactivation

Understanding the metabolic pathway of this compound is crucial for assessing its toxicity. The following diagram illustrates the key steps involved in its bioactivation, which is widely cited in scientific literature [2].

estragole_pathway This compound This compound Hydroxylation Hydroxylation This compound->Hydroxylation CYP Enzymes Sult Sult Hydroxylation->Sult 1'-Hydroxythis compound Sulfoconjugation Sulfoconjugation Sult->Sulfoconjugation ReactiveMetabolite ReactiveMetabolite Sulfoconjugation->ReactiveMetabolite 1'-Sulfoxythis compound DNA_Hb_Adducts DNA_Hb_Adducts ReactiveMetabolite->DNA_Hb_Adducts Binds to

The metabolic pathway shows that this compound's toxicity is not from the parent compound itself, but from a reactive metabolite formed in the body [2]. This understanding is fundamental for designing safer products or mitigating risks.

Key Experimental Protocol: Measuring Internal Exposure

A pilot study provides a methodology for monitoring internal exposure to the genotoxic metabolites of this compound [2].

  • 1. Objective: To determine if a specific hemoglobin adduct, N-(isothis compound-3-yl)-valine (IES-Val), can be used as a biomarker for internal exposure to the reactive metabolites of this compound and its isomer anethole.
  • 2. In Vitro Incubation:
    • This compound was incubated with hepatic S9 fractions (a liver tissue preparation containing metabolic enzymes) from both rats and humans.
    • This resulted in the formation of IES-Val adducts with hemoglobin, and similar adducts with DNA.
  • 3. Quantification Method:
    • An isotope-dilution technique was developed for highly accurate quantification.
    • The IES-Val adduct was cleaved from hemoglobin using fluorescein isothiocyanate (FITC) in a process based on the Edman degradation method.
  • 4. Human Pilot Investigation:
    • Intervention: Participants consumed a fennel tea rich in this compound and anethole for four weeks.
    • Monitoring: Blood levels of IES-Val were measured during the consumption phase and after it stopped (washout period).
    • Result: A significant increase in IES-Val levels was observed during consumption, followed by a continuous decrease during washout, confirming IES-Val as a valid biomarker for internal exposure [2].

This compound Content in Natural Sources

When designing experiments or assessing exposure, it's vital to consider the variable concentrations of this compound in natural sources. The table below shows data from a 2021 analysis of fennel fruits [3].

Source Subspecies / Variety This compound Content (Relative %) Estimated Concentration (mg/g)
Fennel (F. vulgare) subsp. piperitum (Wild, Minia) ~72% - ~89.8% 89.8 mg/g
Fennel (F. vulgare) subsp. piperitum (Wild, Khartoum) ~72% Data not available
Fennel (F. vulgare) subsp. vulgare (Cultivated) Generally much lower Data not available
Tarragon Oil [4] Artemisia dracunculus 60-75% [1], Estimated 80% [4] Data not available
Basil Oil (this compound chemotype) [4] Ocimum basilicum Estimated 81.87% [4] Data not available

Frequently Asked Questions (FAQs)

Q1: Why can't a safe threshold be established for this compound? The European Commission's Scientific Committee on Food concluded that this compound is genotoxic and carcinogenic. For such substances, it is generally assumed that no completely safe threshold exists, as even very low doses could theoretically damage DNA. This leads to a recommendation to reduce exposure as much as possible [1].

Q2: Is the risk the same for all populations? No. The EU Committee on Herbal Medicinal Products specifically advises minimizing exposure for sensitive groups, including young children, pregnant women, and breastfeeding women [1].

Q3: Does this mean all products containing this compound are unsafe? Risk is a function of both hazard and exposure. The HMPC states that short-term use of herbal medicines containing this compound by adults at recommended dosages does not pose a significant cancer risk. This suggests that the exposure level from typical use is a critical factor [1].

Q4: What is a key experimental method for studying this compound bioactivation in humans? The quantification of IES-Val hemoglobin adducts in blood, using an isotope-dilution technique with FITC and Edman degradation, has been successfully used in a human pilot study to monitor internal exposure to the genotoxic metabolite of this compound [2].

References

Estragole Genotoxicity: Metabolic Pathways & Quantitative Data

Author: Smolecule Technical Support Team. Date: February 2026

Estragole requires metabolic activation to exert its genotoxic effects. The primary pathway involves cytochrome P450 enzymes and sulfotransferases, leading to the formation of DNA adducts.

G This compound This compound Metabolite 1'-hydroxythis compound (1'OH-ES) This compound->Metabolite CYP1A2/CYP2A6 Primary Activation Detox Detoxification Pathways (O-demethylation, Glucuronidation) [ citation:1 ] This compound->Detox Competing Detoxification Conjugate 1'-sulfooxythis compound Metabolite->Conjugate SULT1A1/SULT1C2 Sulfoconjugation Metabolite->Detox Competing Detoxification Adducts DNA Adducts (E3'-N2-dG, E3'-N6-dA) Conjugate->Adducts Reactive carbenium ion Binds to DNA

The genotoxic potential of this compound and its metabolite can be quantified through DNA adduct formation and subsequent cellular effects. Research indicates a threshold level of DNA adducts is required to trigger significant clastogenicity (chromosome breakage) [1].

Table 1: Genotoxic and Cytotoxic Effects in Human Liver Cell Models

Cell Model Compound Tested Key Findings BMC for DNA Adducts (µM) BMC for Clastogenicity (µM) Fold Difference (Clastogenicity/Adducts)
HepG2-CYP1A2 [1] This compound (ES) Concentration-dependent E3'-N2-dG adducts; clastogenicity at ≥1 mM Not specified ~1000 ~12-17x higher [1]
HepG2 & PHH [1] 1'-hydroxythis compound (1'OH-ES) 10-50x higher DNA adduct levels vs. ES; induced γH2AX, p53, cytotoxicity, clastogenicity at ≥25 µM Not specified ~25 ~12-17x higher [1]
Primary Rat Hepatocytes (PRH) [1] This compound (ES) Practical threshold for DNA adduct formation at 0.5 µM ES ~0.5 Not studied -

Notes: BMC = Benchmark Concentration. PHH = Primary Human Hepatocytes. The data demonstrates that a substantially higher level of DNA adducts is required to cause chromosomal damage compared to the level required for initial adduct formation [1].

Table 2: In Vivo Genotoxicity in Rats (F344 gpt delta model) [2]

Dose (mg/kg bw) Gpt Mutant Frequency Primary Mutation Spectra
0 (Control) Baseline -
22 Not Significant -
66 Not Significant -
200 Increased A:T to G:C transitions (linked to ES-3'-N6-dA or 3'-8-dG adducts)
600 Significantly Increased A:T to G:C transitions (linked to ES-3'-N6-dA or 3'-8-dG adducts)

Detailed Experimental Protocols

Here are methodologies for key experiments cited in the research.

Protocol: Quantifying DNA Adduct Formation

This protocol is adapted from studies using LC-MS/MS to measure specific this compound-DNA adducts in hepatocytes [1] [2].

  • Cell Models: HepG2, HepG2-CYP1A2, Primary Human Hepatocytes (PHH), or Primary Rat Hepatocytes (PRH).
  • Treatment:
    • For this compound (ES): Treat HepG2-CYP1A2 cells (which express the key activating enzyme) with a concentration range of 0–2 mM for 6–24 hours [1].
    • For 1'-hydroxythis compound (1'OH-ES): Treat HepG2 or PHH with a concentration range of 0–35 µM for 6–24 hours [1].
  • DNA Extraction & Analysis:
    • Harvest and Lyse Cells: Use a standard lysis buffer.
    • DNA Isolation: Purify genomic DNA using commercial kits (e.g., DNeasy Blood & Tissue Kit).
    • DNA Hydrolysis: Digest DNA to deoxyribonucleosides using enzymes like deoxyribonuclease I, nuclease P1, and alkaline phosphatase.
    • LC-MS/MS Analysis:
      • Analytes: Target the main adducts E3'-N2-dG and E3'-N6-dA [1] [2].
      • Technique: Use isotope-dilution liquid chromatography-tandem mass spectrometry.
      • Data: Quantify adducts as number of adducts per normal nucleotides.
Protocol: In Vitro Micronucleus Assay for Clastogenicity

This protocol assesses chromosomal damage, a critical downstream effect of DNA adduct formation [1].

  • Cell Seeding: Seed HepG2-CYP1A2 or PHH in collagen-coated plates at an appropriate density.
  • Treatment: Expose cells to the test compound (ES or 1'OH-ES) for a defined period (e.g., 24 hours). For ES, clastogenicity is observed at concentrations ≥1 mM; for 1'OH-ES, at ≥25 µM [1].
  • Cytokinesis Block: After treatment, add cytochalasin B to the culture medium to arrest cells at the binucleated stage.
  • Fixation and Staining: Harvest cells, hypotonically treat them, fix with methanol/acetic acid, and stain with a DNA-specific stain (e.g., DAPI or acridine orange).
  • Microscopy & Scoring: Score the frequency of micronuclei in binucleated cells under a fluorescence microscope. A significant increase over the vehicle control indicates clastogenicity.
Protocol: Biomarker-Based Assessment (Western Blot)

This protocol evaluates the DNA damage response triggered by this compound metabolites [1].

  • Cell Treatment & Lysis: Treat cells (HepG2, PHH) with 1'OH-ES (0–35 µM). Lyse cells using RIPA buffer containing protease and phosphatase inhibitors.
  • Protein Quantification & Electrophoresis: Determine protein concentration (e.g., BCA assay). Separate equal amounts of protein by SDS-PAGE.
  • Membrane Transfer & Blocking: Transfer proteins to a PVDF membrane. Block the membrane with 5% non-fat milk.
  • Antibody Incubation:
    • Probe with primary antibodies against:
      • γH2AX (Ser139): Marker for DNA double-strand breaks.
      • p53: Tumor suppressor protein that accumulates upon DNA damage.
    • Incubate with HRP-conjugated secondary antibodies.
  • Detection: Use enhanced chemiluminescence (ECL) substrate and visualize bands. Re-probe the membrane for a housekeeping protein (e.g., β-actin, GAPDH) for normalization.

Troubleshooting Common Experimental Issues

Issue: Lack of genotoxic effect in HepG2 cells treated with this compound.

  • Potential Cause: Parental HepG2 cells have low expression of CYP1A2, which is required for the critical first step of metabolic activation [1].
  • Solution: Use metabolically competent cell models, such as:
    • HepG2-CYP1A2 (stably transduced) [1].
    • Primary Human Hepatocytes (PHH) [1].
    • Consider adding an external metabolic activation system (S9 mix).

Issue: High cytotoxicity masking genotoxicity results.

  • Potential Cause: The reactive metabolite 1'OH-ES is highly potent and can cause cytotoxicity at concentrations not much higher than those required for genotoxicity, especially in sensitive models like PHH [1].
  • Solution:
    • Conduct a careful range-finding experiment for cytotoxicity (e.g., using resazurin reduction assay) [1].
    • Ensure genotoxicity endpoints (e.g., micronucleus assay) are assessed at sub-cytotoxic concentrations.

Issue: Variable DNA adduct levels in in vivo studies.

  • Potential Cause: Adduct levels can be influenced by the balance between metabolic activation and detoxification pathways (e.g., O-demethylation, glucuronidation), which varies between individuals and species [1].
  • Solution: Monitor not only DNA adducts but also detoxification metabolites in urine or blood. The hemoglobin adduct IES-Val can be used as a biomarker for internal exposure to the reactive metabolites of both this compound and anethole [3].

Issue: Determining relevance of findings for human risk.

  • Challenge: Genotoxicity is observed at high concentrations in vitro and in vivo, but human exposure through diet is low.
  • Solution: Apply Benchmark Concentration (BMC) modelling to your dose-response data. The existing research shows a clear threshold, with the BMC for clastogenicity being 12-17 times higher than the BMC for DNA adduct formation, suggesting that low-level exposure is unlikely to pose a significant risk [1].

References

estragole extraction yield optimization

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions

Here are answers to some common questions researchers have about optimizing estragole yield:

  • Q: What is the most efficient extraction technique for this compound?

    • A: While traditional methods like Soxhlet extraction are reliable, Accelerated Solvent Extraction (ASE) has been shown to provide similar recovery yields while significantly reducing extraction time and solvent consumption [1]. The choice of solvent, particularly methanol, is also critical for efficiently extracting phenylpropenes like this compound [1].
  • Q: Does the plant source material affect this compound content?

    • A: Yes, significantly. The genotype (variety) of the fennel and the specific plant organ used are major factors. Studies show this compound content can vary from 2.38% to over 28% between different fennel genotypes [2]. Furthermore, this compound is most concentrated in the seeds, followed by leaves and flowers, while stems have a completely different chemical profile [3].
  • Q: Can agricultural practices influence this compound yield?

    • A: Absolutely. Cobalt supplementation has been demonstrated to enhance the overall yield and quality of sweet fennel. An optimal concentration of 16 mg/L was found to significantly improve plant growth, essential oil content, and the concentration of key oil components [4].

Troubleshooting Guide: Low this compound Yield

If your experiments are yielding less this compound than expected, consult the following table for potential causes and solutions.

Problem Possible Cause Suggested Solution
Low Extraction Yield Inefficient extraction technique or parameters Switch to ASE or optimize Soxhlet parameters (time, solvent). Use methanol for better recovery of this compound [1].
Low this compound in Extract Non-optimal plant material Source fennel seeds from a high-estragole genotype (check scientific literature for specific cultivars) [2] [3].
High Variability Between Batches Inconsistent raw material or extraction process Standardize plant material by genotype and organ. Use a structured experimental design like Response Surface Methodology (RSM) to find and control optimal extraction parameters [1] [5].
Suboptimal Plant Material Quality Poor agricultural practices Investigate the use of micronutrient supplements like cobalt at 16 mg/L during cultivation to enhance essential oil quality and yield [4].

Detailed Experimental Protocols

Here are detailed methodologies for key optimization approaches cited in the guides above.

Accelerated Solvent Extraction (ASE) of Fennel Seeds

This protocol is adapted from research that optimized the extraction of volatile compounds, including this compound, from fennel seeds [1].

  • Principle: Uses high pressure and temperature to enhance the extraction efficiency of solvents, reducing time and volume compared to traditional methods.
  • Sample Preparation: Dry and grind fennel seeds to a homogeneous particle size. Ensure the sample is free of moisture to prevent issues during extraction.
  • Optimized Parameters (Based on RSM):
    • Solvent: Methanol
    • Temperature: 100°C
    • Static Time: 5 minutes
  • Procedure:
    • Place a known weight of ground fennel seeds into the ASE extraction cell.
    • Fill the remaining cell volume with inert diatomaceous earth.
    • Set the ASE system according to the optimized parameters (solvent, temperature, static time).
    • Flush the cell with fresh solvent and purge with nitrogen gas to transfer all extracts to the collection vial.
    • The collected extract can then be concentrated and analyzed via GC-MS for this compound quantification [1].
Optimization via Response Surface Methodology (RSM)

This is a general protocol for designing an optimization study, a method successfully applied to essential oil extraction [1] [5] [6].

  • Principle: RSM is a statistical technique for modeling and analyzing problems in which a response of interest (e.g., extraction yield) is influenced by several variables, with the goal of optimizing this response.
  • Procedure:
    • Identify Critical Factors: Select key independent variables that affect the yield (e.g., extraction time, temperature, solvent-to-material ratio, particle size).
    • Design Experiments: Use a standard design like Box-Behnken or Central Composite Design (CCD). These designs create a model from a relatively small number of experimental runs [1] [5].
    • Perform Experiments: Conduct the extractions as per the experimental design matrix.
    • Model and Analyze: Fit the obtained yield data to a quadratic model. Use statistical software to analyze the model's significance and identify interaction effects between factors.
    • Validate Model: Perform a confirmation experiment using the predicted optimal conditions to validate the model's accuracy.

Experimental Workflow Diagram

The following diagram illustrates a logical workflow for planning and executing an this compound extraction optimization project.

Start Start Optimization Project S1 Define Raw Material Start->S1 S2 Select Extraction Method S1->S2 P1 Select high-yield fennel genotype S1->P1 P2 Use seeds for highest this compound S1->P2 S3 Screen Key Factors S2->S3 M1 e.g., ASE, Soxhlet, Hydrodistillation S2->M1 S4 Design of Experiments (RSM) S3->S4 F1 e.g., Time, Temperature, Solvent, Particle Size S3->F1 S5 Run Experiments & Analyze S4->S5 S6 Validate Optimal Conditions S5->S6 End Optimal Protocol S6->End

Key Takeaways for Your Research

  • Holistic Approach: Remember that optimization is not just about the extraction step. A successful strategy involves selecting the right genotype, using the correct plant organ, possibly enhancing cultivation with nutrients, and finally, optimizing the extraction technique and parameters [1] [4] [2].
  • Systematic Optimization: Employ statistical experimental design like RSM instead of a "one-factor-at-a-time" approach. This is more efficient for understanding complex interactions and finding a true optimum [1] [5].
  • Quantification is Key: Always use a reliable quantitative method like GC-MS to accurately measure this compound content in your extracts, as this is the ultimate measure of your optimization success [1] [2].

References

Troubleshooting Guide: Resolving Estragole Analytical Interferences

Author: Smolecule Technical Support Team. Date: February 2026

Problem Scenario Root Cause Solution & Technique Key Parameters & Tips

| Co-elution in GC, leading to inaccurate peak integration. | Other alkenylbenzenes (e.g., methyleugenol, safrole) or matrix compounds with similar properties and retention times [1]. | Improve Chromatographic Resolution: • Use GC-MS for definitive identification [1]. • Optimize the temperature ramp program for better separation [1]. | • Column: HP-5 (5% diphenyl, 95% dimethylpolysiloxane) [1]. • Program Example: 60°C (1 min) → 10°C/min → 180°C → 20°C/min → 280°C (15 min) [1]. | | Complex Sample Matrix (e.g., herbs, teas, syrups) causing signal suppression or enhancement. | Non-target compounds from the sample interfering with the analysis [1] [2]. | Employ Selective Sample Clean-up: • Hydro-distillation: Isolates volatile oils from solid samples [3]. • Solid Phase Extraction (SPE): Removes matrix components from liquid extracts [1]. | • Hydro-distillation yielded higher estragole compared to ultrasound-assisted extraction [3]. • SPE provides a cleaner extract than simple solvent extraction [1]. | | Low Concentration of this compound in a complex food or herbal product. | The target analyte is present at trace levels, making detection and quantification difficult [1]. | Utilize Pre-concentration and Sensitive Detection: • Liquid-Phase Microextraction (LPME): Concentrates the analyte [1]. • GC-MS Detection: Offers higher sensitivity and specificity than FID for trace analysis [1]. | • Internal Standard: Use p-propyl anisole or p-anisaldehyde for accurate quantification, correcting for volume losses and matrix effects [2] [3]. |

Detailed Experimental Protocol: GC-FID Determination of this compound

This method, adapted from the literature, is validated for pharmaceutical products, herbal teas, and extracts [3].

Sample Preparation & Extraction

You can choose one of two primary methods:

  • Hydro-distillation (for solid samples like fennel fruits): This technique uses water vapor to carry volatile oils from the sample into a condenser. The essential oil layer is then collected and diluted in a suitable solvent (e.g., hexane) for analysis [1] [3].
  • Ultrasound-Assisted Extraction (for liquids or solids): For liquid samples like syrups or infusions, a direct liquid-liquid extraction with an organic solvent (e.g., dichloromethane) can be used, potentially assisted by ultrasound to improve efficiency [2] [3].
Instrumental Analysis & Quantification
  • Internal Standard: Add a known amount of p-anisaldehyde (or p-propyl anisole) to your sample extract before analysis. This corrects for instrumental variability and preparation losses [2] [3].
  • GC Conditions:
    • Column: A mid-polarity capillary column like HP-5 or equivalent [1].
    • Temperature Program: A graded temperature ramp is crucial. An example is: hold at 70°C for 2 minutes, increase to 180°C at 10°C/min, then to 280°C at 20°C/min [1].
    • Carrier Gas: Helium at 1.0 mL/min [1].
  • Detection: Use a Flame Ionization Detector (FID). The method demonstrates excellent linearity in the range of 0.1–10 mg/mL with a correlation coefficient (R²) of 0.9997 [3].
Method Validation

The protocol should be validated to ensure reliability [2]:

  • Accuracy: Back-calculated calibration standards should be within ±7.3% of the theoretical value [3].
  • Precision: Quality control sample results should fall within ±9.0% [3].

Experimental Workflow for this compound Analysis

The following diagram illustrates the logical decision-making process for selecting the appropriate sample preparation and analytical method based on your sample type and analytical requirements.

G This compound Analysis Method Selection Workflow Start Start: Sample Received SampleType Determine Sample Type Start->SampleType Solid Solid Sample (e.g., herbs, seeds) SampleType->Solid Liquid Liquid Sample (e.g., tea, syrup) SampleType->Liquid HydroDistill Hydro-Distillation Solid->HydroDistill LLE Liquid-Liquid Extraction (Solvent: Dichloromethane) Liquid->LLE PrepForGC Add Internal Standard (p-anisaldehyde) HydroDistill->PrepForGC SPE Solid Phase Extraction (SPE) (Optional Clean-up) LLE->SPE For complex matrices SPE->PrepForGC GCAnalysis GC Analysis (Column: HP-5, GC-MS or GC-FID) PrepForGC->GCAnalysis DataProcessing Data Processing & Quantification GCAnalysis->DataProcessing End Result: this compound Concentration DataProcessing->End

Key Takeaways for Your Research

  • Internal Standards are Crucial: The use of an internal standard like p-anisaldehyde or p-propyl anisole is highly recommended to correct for analyte loss during sample preparation and to improve quantitative accuracy [2] [3].
  • Weigh Your Objectives: If you need definitive peak identification in complex matrices, GC-MS is the preferred tool. For routine quantification of well-separated analytes, GC-FID is a robust and cost-effective choice [1].
  • Contextualize Your Findings: Be aware that this compound is classified as genotoxic and carcinogenic. The European Union has banned its use as a flavoring additive, and its presence in foods is restricted, making accurate monitoring essential for safety assessments [1] [2].

References

Core Concepts: Estragole Activation & Inhibition

Author: Smolecule Technical Support Team. Date: February 2026

Estragole requires metabolic activation to exert its genotoxic effects. The pathway involves cytochrome P450 enzymes and sulfotransferases (SULTs), and can be inhibited by naturally occurring flavonoids [1] [2] [3]. The following diagram illustrates this process and key inhibition points.

estragole_pathway This compound This compound CYP1A2 CYP1A2 This compound->CYP1A2 Hydroxylation OnePrimeOH_ES OnePrimeOH_ES CYP1A2->OnePrimeOH_ES SULT1A1 SULT1A1 OnePrimeOH_ES->SULT1A1 Sulfoconjugation Detox Detox OnePrimeOH_ES->Detox Glucuronidation OnePrimeSulfooxy_ES OnePrimeSulfooxy_ES SULT1A1->OnePrimeSulfooxy_ES DNA_Adducts DNA_Adducts OnePrimeSulfooxy_ES->DNA_Adducts Reactive Carbenium Ion Flavonoids Flavonoids Flavonoids->SULT1A1 Inhibits

Diagram: this compound Metabolic Activation and Inhibition. CYP1A2 and SULT1A1 activate this compound into a DNA-binding metabolite. Flavonoids like nevadensin inhibit SULT1A1, while glucuronidation is a detoxification pathway [1] [2] [3].

Key Inhibitors and Their Efficacy

Naturally occurring flavonoids can inhibit the SULT-mediated bioactivation of this compound. Their effectiveness is quantified in the table below.

Inhibitor Key Molecular Feature Inhibition Constant (Kᵢ) Proposed Mechanism of Action
Nevadensin Methylated flavone Nanomolar range [1] Potent SULT1A1 inhibition; high metabolic stability [1] [4]
Quercetin Non-methylated flavonol Micromolar range [1] SULT inhibition; reduces DNA adduct formation in HepG2 cells [1]
Apigenin Non-methylated flavone Micromolar range [1] SULT inhibition; reduces DNA adduct formation in HepG2 cells [1]
Kaempferol Non-methylated flavonol Micromolar range [1] SULT inhibition; reduces DNA adduct formation in HepG2 cells [1]
Myricetin Non-methylated flavonol Micromolar range [1] SULT inhibition; reduces DNA adduct formation in HepG2 cells [1]

Experimental Protocols for Inhibition Studies

Here are detailed methodologies for key experiments assessing the inhibition of this compound bioactivation.

In Vitro SULT Inhibition Assay

This protocol measures the direct inhibition of sulfotransferase activity [1] [4].

  • Reaction Setup: Incubate human liver S9 fractions or recombinant SULT enzymes with a SULT co-factor (PAPS, 3'-phosphoadenosine-5'-phosphosulfate) and a model substrate like 7-hydroxycoumarin.
  • Inhibitor Addition: Include the flavonoid inhibitor (e.g., nevadensin) across a range of concentrations to establish a dose-response curve.
  • Positive Control: Use a known SULT inhibitor like pentachlorophenol (PCP).
  • Analysis: Quantify the formation of the sulfated metabolite (e.g., 7-hydroxycoumarin sulfate) using HPLC or UPLC/MS.
  • Data Calculation: Determine the inhibition constant (Kᵢ) by analyzing the rate of metabolite formation in the presence and absence of the inhibitor.
Cell-Based DNA Adduct Formation Assay

This method evaluates the functional outcome of inhibition in a more biologically relevant system [1] [2].

  • Cell Culture: Use HepG2 cells or, preferably, HepG2 cells stably transduced with CYP1A2 to ensure robust metabolic activation.
  • Treatment:
    • Expose cells to the proximate carcinogen 1′-hydroxythis compound (1'OH-ES).
    • Co-incubate with the test flavonoid inhibitor.
  • DNA Extraction and Analysis: After incubation (e.g., 24 hours), extract cellular DNA and quantify specific DNA adducts (E3′-N2-dG and E3′-N6-dA) using sensitive techniques like ³²P-postlabeling or isotope-dilution UPLC-MS/MS.
  • Endpoint Measurement: A successful inhibitor will cause a significant, concentration-dependent reduction in DNA adduct levels and a shift in metabolism towards the detoxified glucuronide conjugate of 1'OH-ES [1].

Troubleshooting FAQs

  • Why is my SULT inhibition assay showing high background noise? Ensure your positive control (e.g., pentachlorophenol) shows significant inhibition. High background can result from non-specific binding or PAPS degradation; prepare fresh co-factor solutions and include a no-enzyme control to account for non-enzymatic sulfation [4].

  • We don't see a reduction in DNA adducts in cells, even with a potent SULT inhibitor. What could be wrong? The intracellular concentration of the flavonoid might be too low to reach effective levels. Check the inhibitor's cellular uptake and metabolism. Nevadensin is often more effective in cellular models due to its methylated structure, which grants it higher metabolic stability compared to non-methylated flavonoids [1].

  • What is a practical threshold for concern in this compound genotoxicity studies? Recent data in human liver cells indicates that a threshold level of DNA adducts must be reached to trigger clastogenicity (chromosome breakage). Benchmark Concentration (BMC) modeling suggests the BMC for clastogenicity is 12–17 times higher than the BMC for initial DNA adduct formation. This implies that low-level adduct formation may not necessarily lead to critical genetic damage [2].

  • How can I model the in vivo relevance of my in vitro inhibition findings? Physiologically Based Biokinetic (PBBK) modeling is the recommended approach. You can incorporate your in vitro inhibition kinetics (Kᵢ values) to predict whether the intracellular liver concentrations of the inhibitor in a live organism (rat or human) would be sufficient to significantly reduce the formation of the ultimate carcinogen, 1'-sulfooxythis compound [1] [4].

References

estragole dose-dependent effects threshold

Author: Smolecule Technical Support Team. Date: February 2026

FAQs on Estragole Dosage and Thresholds

Q1: What is the evidence for a dose-dependent threshold in this compound's genotoxicity? Recent data strongly supports that this compound's genotoxicity follows a dose-dependent pattern with an apparent threshold. In vitro studies on human liver cell lines show that the formation of a specific DNA adduct (E-3'-N2-dG) has a sublinear dependence at concentrations of 0-1 µM, with a threshold observed at approximately 0.5 µM [1]. This means that below this concentration, the relationship between dose and DNA adduct formation is not proportional.

Furthermore, research indicates that a certain level of DNA adducts must accumulate before critical effects like chromosome damage (clastogenicity) and cell death (cytotoxicity) occur. Benchmark Concentration (BMC) modelling reveals that the dose required to trigger clastogenicity is 12 to 17 times higher than the dose needed for initial DNA adduct formation [2]. This provides quantitative evidence for a practical threshold.

Q2: How do estimated human exposure levels compare to experimentally observed effect levels? Human dietary intake of this compound is estimated to be between 0.01–0.07 mg/kg body weight/day [1]. In vitro studies indicate that DNA adduct formation in human liver cells begins at this compound concentrations around 0.5 µM [1], and markers of clastogenicity are observed at concentrations of 1 mM or higher [2].

To reach a blood concentration of 50 µM (where DNA adducts were observed in repeated incubation studies), a dose of 36 mg/kg body weight would be required [1]. This is hundreds of times higher than typical daily dietary intake, suggesting that under normal exposure scenarios, it is unlikely that DNA adduct levels would reach the threshold required for clastogenicity [2] [1].

Q3: Besides genotoxicity, what other dose-dependent effects does this compound exhibit? this compound also demonstrates significant anti-inflammatory activity at specific doses. In in vivo models, this compound administered orally at 250, 500, and 750 mg/kg significantly reduced the migration of leukocytes to sites of inflammation [3]. In in vitro assays, this compound at concentrations of 3, 10, and 30 µg/mL was able to stimulate the phagocytic activity of macrophages [3].

Quantitative Data on this compound Effects

The table below summarizes key quantitative findings from recent studies.

Effect / Parameter Experimental System Observed Concentration/Dose Key Finding
DNA Adduct Threshold [1] Human liver cell line ( in vitro ) 0.5 µM Apparent threshold for E-3'-N2-dG adduct formation in the 0-1 µM range.
Clastogenicity Onset [2] HepG2-CYP1A2 cells ( in vitro ) ≥ 1 mM Concentration at which chromosome damage was observed.
Cytotoxicity & p53 Induction [2] Primary Human Hepatocytes (PHH) & HepG2 cells 25-35 µM (1'-OH-ES) Cytotoxicity and p53 protein accumulation induced by the metabolite.
Anti-inflammatory Effect [3] Rat model ( in vivo, oral) 250, 500, 750 mg/kg Doses that significantly reduced leukocyte migration.
Macrophage Phagocytosis [3] Mouse macrophages ( in vitro ) 3, 10, 30 µg/mL Concentrations that stimulated phagocytic activity.

Experimental Protocols for Key Assays

Here are detailed methodologies for some of the key experiments cited in the research.

1. Protocol: In Vitro DNA Adduct & Clastogenicity Analysis in Human Liver Models

  • Cell Models: Human HepG2 cells, HepG2 cells stably expressing CYP1A2 (HepG2-CYP1A2), and Primary Human Hepatocytes (PHH) [2].
  • Treatment:
    • For this compound (ES): Dissolve in DMSO and treat HepG2-CYP1A2 cells (e.g., 0-2 mM range) for a specified period (e.g., 24-72 hours) [2].
    • For the metabolite 1'-hydroxythis compound (1'OH-ES): Treat HepG2 cells and PHH (e.g., 0-35 µM range) [2].
  • DNA Adduct Measurement:
    • Extract genomic DNA from treated cells using a standard phenol-chloroform method or a commercial kit.
    • Quantify the specific E-3'-N2-dG adducts using advanced analytical techniques like ²³P-postlabeling or liquid chromatography-mass spectrometry (LC-MS/MS) [2].
  • Clastogenicity (Chromosome Damage) Assessment:
    • Perform a micronucleus assay or use γH2AX immunofluorescence as a marker for DNA double-strand breaks [2].
    • Score the frequency of micronuclei in binucleated cells or measure γH2AX foci intensity.
  • Data Analysis: Use Benchmark Concentration (BMC) modelling to derive the dose-response relationship and compare the BMC for DNA adduct formation versus the BMC for clastogenicity [2].

2. Protocol: In Vivo Anti-inflammatory Activity (Leukocyte Migration)

  • Animals: Use male Wistar rats (180-220 g) or male BALB-c mice (20-25 g). House under standard conditions and fast prior to experimentation [3].
  • Inflammation Induction:
    • Peritonitis Model (Mice): Inject carrageenan (500 µg/mouse) intraperitoneally 30 minutes after oral administration of this compound (250, 500, or 750 mg/kg) [3].
    • Microcirculation Model (Rats): Inject carrageenan (100 µg) into the scrotal chamber wall 30 minutes after oral this compound administration [3].
  • Leukocyte Behavior Analysis:
    • Peritonitis: Euthanize animals 4 hours post-carrageenan injection. Lavage the peritoneal cavity with PBS-EDTA and perform a total and differential leukocyte count [3].
    • Microcirculation: Anesthetize rats and expose the spermatic fascia for in situ microscopy. At 2 hours post-carrageenan, quantify the number of rolling and adherent leukocytes in postcapillary venules. At 4 hours, count leukocytes that have migrated to the perivascular tissue [3].
  • Statistical Analysis: Express results as mean ± SEM. Analyze data using one-way ANOVA followed by Tukey's post hoc test [3].

Visualizing this compound's Metabolic Fate and Effects

The following diagram illustrates the metabolic activation pathway of this compound and the dose-dependent progression of its cellular effects.

estragole_pathway Estragole_Ingestion This compound Ingestion Hepatic_Metabolism Hepatic Metabolism Estragole_Ingestion->Hepatic_Metabolism Diet/Phytomedicines Metabolic_Activation Metabolic Activation (via CYP1A2 & SULT1A1) Hepatic_Metabolism->Metabolic_Activation 1'-Hydroxythis compound DNA_Adduct_Formation E3'-N2-dG DNA Adducts Metabolic_Activation->DNA_Adduct_Formation Subthreshold_Level Sub-Threshold Level (No adverse effects) DNA_Adduct_Formation->Subthreshold_Level Low/Moderate Dose Supraphysiological_Level Supraphysiological Level (Clastogenicity/Cytotoxicity) DNA_Adduct_Formation->Supraphysiological_Level High Dose (≥ Threshold)

This compound's metabolic activation and the threshold-dependent progression of its cellular effects. The pathway shows how increasing doses lead to DNA adduct accumulation, which must surpass a critical threshold to cause adverse effects [2].

Key Troubleshooting Considerations

  • Cell Model Selection: The choice of cell model is critical. Standard HepG2 cells have low metabolic capacity; using HepG2-CYP1A2 or Primary Human Hepatocytes (PHH) is essential for studies requiring metabolic activation of this compound [2].
  • Metabolite vs. Parent Compound: For mechanistic studies focusing on direct genotoxic effects, using the metabolite 1'-hydroxythis compound (1'OH-ES) can be more direct and potent, as it bypasses the initial metabolic step [2].
  • Endpoint Correlation: Always correlate DNA adduct levels with functional genotoxicity endpoints (e.g., γH2AX, micronucleus) to establish a biologically relevant threshold, not just the presence of adducts [2].

References

Estragole Sensitization Potential: Key Facts

Author: Smolecule Technical Support Team. Date: February 2026

Estragole is a natural constituent found in basil, tarragon, fennel, and aniseed oils [1]. Safety assessments classify it as a skin sensitizer [1].

The quantitative data from key experimental studies is summarized in the table below:

Assay Type Test System Result Key Quantitative Finding
Direct Peptide Reactivity Assay (DPRA) In chemico Positive [1] N/A
U-SENS In vitro (human cell line) Positive [1] N/A
KeratinoSens In vitro (human cell line) Negative [1] N/A
Local Lymph Node Assay (LLNA) In vivo (mouse) Positive [1] EC3 value = 18% (4500 µg/cm²) [1]
Human Repeat Insult Patch Test (HRIPT) In vivo (human) Negative (at tested dose) No sensitization at 2.5% (1937 µg/cm²) [1]

Based on this data, the No Expected Sensitization Induction Level (NESIL) for this compound is 1000 µg/cm² [1].

Experimental Protocols for Sensitization Assessment

For researchers looking to evaluate sensitization potential, here are the core methodologies for the most critical assays.

1. Direct Peptide Reactivity Assay (DPRA)

  • Principle: This in chemico test assesses the ability of a chemical to directly react with model skin proteins (represented by cysteine and lysine peptides), a key molecular initiation event for skin sensitization [1].
  • Procedure:
    • Incubate this compound with the synthetic peptides.
    • Analyze the reaction mixture using High-Performance Liquid Chromatography (HPLC).
    • Quantify the percentage depletion of each peptide.
    • A positive result is declared based on a pre-defined depletion threshold [1].

2. Local Lymph Node Assay (LLNA)

  • Principle: This is the preferred in vivo method, which measures the proliferative response of lymphocytes in the lymph nodes draining the site of chemical application.
  • Procedure:
    • Apply varying concentrations of this compound (typically in a vehicle like acetone/olive oil) to the ears of mice daily for three consecutive days.
    • On day 6, inject the mice with radioactive thymidine.
    • Isolate the draining lymph nodes and measure the incorporation of radioactivity.
    • Calculate the EC3 value, which is the estimated concentration required to provoke a three-fold increase in lymphocyte proliferation compared to vehicle controls. The EC3 value for this compound is 18% [1].

Risk Management & Troubleshooting FAQs

Q1: What is the primary concern regarding this compound for drug development? this compound is of concern due to evidence of its carcinogenicity and genotoxicity in rodent studies [1] [2]. While this guide focuses on sensitization, overall exposure should be kept as low as reasonably achievable (ALARA) [2]. Regulatory bodies like the EMA recommend limiting its presence in herbal medicinal products [2].

Q2: The KeratinoSens assay for my this compound sample was negative, but the DPRA was positive. How should I interpret this? This is a known pattern for this compound [1]. A positive DPRA indicates that this compound has the potential to react with skin proteins, the first key event in skin sensitization. The negative KeratinoSens result suggests it may not strongly induce the specific Keap1-Nrf2 antioxidant pathway in keratinocytes. A weight-of-evidence approach is crucial. The positive results in the DPRA, U-SENS, and LLNA override a single negative assay, leading to the classification of this compound as a skin sensitizer [1].

Q3: Are there other toxicological pathways I should be aware of beyond sensitization? Yes. Recent research indicates that this compound can activate the PPAR-alpha (Peroxisome Proliferator-Activated Receptor alpha) signaling pathway [1]. This activation can lead to peroxisome proliferation in the liver and is a known mechanism for nongenotoxic hepatocarcinogenesis in rodents. Gene expression profiling has shown that this compound's effects are similar to known PPAR-alpha agonists like clofibrate [1].

This compound-Induced Signaling Pathways

The following diagram summarizes the key cellular pathways involved in this compound's toxicological effects, integrating both sensitization and carcinogenicity data:

estragole_pathways cluster_sensitization Skin Sensitization Pathway cluster_carcinogenicity Hepatocarcinogenicity Pathway (Rodent) This compound This compound ProteinBinding Protein Binding (Formation of Hapten-Protein Complex) This compound->ProteinBinding CYP450 CYP450 Metabolism 1'-Hydroxylation This compound->CYP450 PPARalpha PPAR-α Pathway Activation This compound->PPARalpha KeratinocyteActivation Keratinocyte Activation & Inflammatory Response ProteinBinding->KeratinocyteActivation LymphocyteProliferation T-Cell Activation & Proliferation KeratinocyteActivation->LymphocyteProliferation SkinSensitization Clinical Skin Sensitization LymphocyteProliferation->SkinSensitization Sulfonation SULT Sulfonation (Formation of Reactive Electrophile) CYP450->Sulfonation DNAAdducts DNA Adduct Formation Sulfonation->DNAAdducts Hepatocarcinogenicity Hepatocarcinogenicity DNAAdducts->Hepatocarcinogenicity PeroxisomeProliferation Peroxisome Proliferation PPARalpha->PeroxisomeProliferation PeroxisomeProliferation->Hepatocarcinogenicity

Diagram Title: this compound Toxicity Pathways

This resource synthesizes the latest available data. As research evolves, it's crucial to consult the most recent regulatory guidelines from bodies like the European Pharmacopoeia and EMA [2].

References

estragole stability storage conditions

Author: Smolecule Technical Support Team. Date: February 2026

Estragole Stability and Storage Guide

Aspect Details & Recommendations
Primary Stability Concerns High volatility, low water solubility, and sensitivity to light and oxidation, which can alter taste, odor, and color. [1]
Recommended Storage Store in a refrigerator. Use sealed, vapor-tight containers. For light-sensitive applications, use amber glass or UV-resistant HDPE containers. [2] [3] [4]
Handling Precautions Combustible liquid (flash point of ~178°F/81°C). Use dry chemical, CO₂, foam, or halon for fire. May react vigorously with strong oxidizing agents. [2] [3]
Stabilization Technology Encapsulation with Cyclodextrins (α-CD, β-CD, HP-β-CD) significantly improves photostability and controls release. [1]

Advanced Stabilization via Encapsulation

Research demonstrates that forming inclusion complexes with cyclodextrins (CDs) is a highly effective method to overcome this compound's volatility and sensitivity.

  • Efficacy: A study showed that CD encapsulation significantly enhanced the photostability of this compound and essential oils containing it. The cavity of the CD molecule protects the guest this compound from environmental degradation. [1]
  • Protocol: Forming Solid Inclusion Complexes (Freeze-Drying Method)
    • Preparation: Dissolve this compound and the selected cyclodextrin (e.g., β-CD, HP-β-CD) in an appropriate solvent system. Experiments have been conducted at various host-guest molar ratios. [1]
    • Complexation: Mix the solutions to allow the inclusion complex to form. [1]
    • Lyophilization: Freeze the mixture and lyophilize to obtain a solid, stabilized powder complex. [1]
  • Protocol: Confirming Complex Formation
    • Differential Scanning Calorimetry (DSC): Characterizes the thermal properties of the solid complex, confirming the interaction between this compound and the cyclodextrin. [1]
    • Fourier Transform Infrared Spectroscopy (FT-IR): Detects changes in functional group vibrations, providing evidence of this compound's encapsulation within the CD cavity. [1]
    • Proton Nuclear Magnetic Resonance (¹H NMR): Directly evidences the inclusion of the this compound molecule into the hydrophobic CD cavity. [1]

The following diagram illustrates the experimental workflow for creating and validating cyclodextrin-estragole inclusion complexes:

cluster_1 Preparation of Inclusion Complex cluster_2 Characterization & Validation Start Start: this compound Stabilization P1 Dissolve this compound and Cyclodextrin Start->P1 P2 Mix Solutions for Complexation P1->P2 P3 Freeze-Dry (Lyophilize) P2->P3 Result Solid Stabilized Powder P3->Result C1 Thermal Analysis (DSC) C2 FT-IR Spectroscopy C3 1H NMR Analysis Result->C1 Result->C2 Result->C3

Critical Safety and Regulatory Notes

  • Toxicity Concerns: this compound is suspected to be a carcinogen and genotoxic. The European Union has reported on these risks, and special care is indicated for infant nourishment. Some regulations, like in Germany, prohibit its use as a pure substance food additive, though this does not currently apply to its natural presence in herbs and spices. [3] [5]
  • Safety First: Always consult your institution's Environmental Health and Safety (EHS) guidelines and refer to the Material Safety Data Sheet (MSDS) for this compound before beginning any experimental work.

References

estragole alternative compounds less toxic

Author: Smolecule Technical Support Team. Date: February 2026

Estragole Alternatives & Comparative Data

For a quick comparison, the table below summarizes key candidate compounds identified from current literature.

Compound Chemical Class Key Biological Activities Reported Safety Profile Potential as this compound Alternative
Eugenol [1] [2] Phenolic Phenylpropene Strong antimicrobial, antioxidant, anti-inflammatory [1]. Toxicity predictions indicate potential risks (mutagenic, carcinogenic), but considered less genotoxic than this compound in regulatory context [3] [4] [2]. Promising for antimicrobial applications, with a different and often preferred metabolic pathway compared to this compound.
Anethole [3] [5] Phenylpropene (Isomer of this compound) Flavoring, potential therapeutic properties. More favorable safety profile; it is the compound to which this compound is converted for safer use in flavorings [3]. Direct Substitute for flavor and fragrance, where applicable. Chemical conversion from this compound is a known detoxification method [3].
Linalool [3] [6] Monoterpene Alcohol Sedative, anticonvulsant. Generally recognized as safe with a low toxicity profile. A major component of some basil oils that also contain this compound [3]. Promising for neuropharmacological activity and as a safer fragrance component.
Fenchone [5] Monoterpene Ketone Flavoring (bitter note), antimicrobial. Research is ongoing; its presence contributes to the overall safety profile of "bitter" fennel chemotypes [5]. Viable, particularly as part of a full-spectrum fennel extract rather than isolated this compound.
Thymol / Carvacrol [7] Monoterpenoid Phenols Promising antifungal activity against dermatophytes and Candida spp. Well-documented efficacy and safety for topical use [7]. Excellent for topical antifungal formulations.

Experimental Protocols for Evaluation

Here are detailed methodologies for key experiments you can use to evaluate the efficacy of alternative compounds.

Protocol 1: Assessing Anti-inflammatory Activity (In Vivo)

This protocol is based on the carrageenan-induced peritonitis model in mice [8].

  • Objective: To evaluate the test compound's ability to inhibit leukocyte migration to the site of inflammation.
  • Procedure:
    • Animal Model: Use male BALB-c mice (e.g., 20-25 g). House under standard conditions.
    • Treatment: Administer the test compound (e.g., dissolved in corn oil or saline) orally to mice 30 minutes before intraperitoneal (i.p.) injection of a carrageenan solution (e.g., 500 µg/mouse).
    • Control Groups: Include a negative control group (vehicle only) and a positive control group (e.g., indomethacin, 5 mg/kg).
    • Sample Collection: Euthanize animals 4 hours post-carrageenan injection. Lavage the peritoneal cavity with a buffer containing EDTA.
    • Analysis: Perform a total and differential leukocyte count (especially neutrophils) on the recovered fluid using a hemocytometer.
  • Key Metrics: Percentage reduction in total leukocyte and neutrophil count compared to the negative control.
Protocol 2: Determining Antibacterial Activity (MIC/MBC)

This standard microdilution method determines the minimum inhibitory and bactericidal concentrations [1] [2].

  • Objective: To find the lowest concentration of a compound that inhibits visible growth (MIC) and kills bacteria (MBC).
  • Procedure:
    • Preparation: In a 96-well plate, add 50 µL of Mueller Hinton broth to all wells.
    • Dilution: Add the test compound (dissolved in <1% DMSO) to the first well and perform a serial dilution across the plate.
    • Inoculation: Add 50 µL of a standardized bacterial suspension (~10^6 CFU/mL) to each test well.
    • Incubation: Incubate the plate at 37°C for 24 hours.
    • Visual Reading: The MIC is the lowest concentration with no visible turbidity.
    • MBC Determination: Subculture liquid from clear wells onto agar plates. The MBC is the lowest concentration that results in ≥99.9% kill rate.
  • Key Metrics: MIC and MBC values (in mg/mL or µg/mL) against relevant bacterial strains (e.g., S. aureus, E. coli).

Safety & Toxicity Troubleshooting

  • Issue: Need to mitigate the known genotoxic and carcinogenic risks of this compound in a formulation.
  • Solution 1: Use of Full-Spectrum Extracts: Consider using a well-characterized fennel oil instead of isolated this compound. The presence of other compounds like anethole, fenchone, and limonene may modulate the overall biological activity and toxicity [5].
  • Solution 2: Chemical Conversion: this compound can be converted to its isomer, anethole, which has a more favorable safety profile, by treatment with potassium hydroxide [3]. This is a viable detoxification step for flavor applications.
  • Solution 3: Adhere to Strict Dosing Limits: For preclinical studies, ensure that exposure levels are minimized. The European Medicines Agency notes that cancer risk from this compound is minimal at doses 100-1000 times anticipated human exposure. Prioritize compounds with known safety data like eugenol or thymol for new formulations [3].

Pathway & Workflow Diagrams

The following diagram illustrates the experimental workflow for evaluating a candidate compound's anti-inflammatory and antibacterial properties, integrating the protocols described above.

G Start Start: Candidate Compound Sub1 In Vivo Anti-inflammatory Assessment Start->Sub1 Sub2 In Vitro Antibacterial Assessment Start->Sub2 P1 Protocol 1: Carrageenan-induced Peritonitis Model Sub1->P1 P2 Protocol 2: Microdilution Assay Sub2->P2 P1_1 Treat mice with compound & induce inflammation P1->P1_1 P1_2 Collect peritoneal fluid & count leukocytes P1_1->P1_2 P1_3 Result: Quantify inhibition of cell migration P1_2->P1_3 Data Data Analysis & Comparison P1_3->Data P2_1 Prepare compound dilution in 96-well plate P2->P2_1 P2_2 Inoculate with bacteria & incubate for 24h P2_1->P2_2 P2_3 Result: Determine MIC/MBC values P2_2->P2_3 P2_3->Data Decision Decision: Proceed with Lead Compound Data->Decision

References

Quantitative Comparison of Anti-inflammatory Effects

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the key quantitative findings from experimental studies comparing anethole and estragole.

Aspect Anethole This compound
Potency & Efficacy More potent: Inhibited carrageenan-induced edema at 3, 10, and 30 mg/kg doses [1] [2]. Less potent: Inhibitory effects only at higher doses (10 and 30 mg/kg) [1] [2].
Duration of Action Longer-lasting: Effects lasted from 60 to 240 minutes after induction [1] [2]. Shorter-lasting: Effects observed only from 60 to 120 minutes [1] [2].
Inhibition of Edema Induced by Substance P, Bradykinin, Histamine, TNF-α [1] [2] Substance P, Bradykinin, Histamine, TNF-α [1] [2]
Key Mechanistic Differences Did not inhibit serotonin-elicited edema; NO not involved in its mechanism [1] [2]. Inhibited serotonin-elicited edema; Anti-inflammatory mechanism involves Nitric Oxide (NO) [1] [2].
Inhibition of Key Enzymes N/A (Data from direct enzyme assays not available in search results) Inhibited COX-1 (IC50 = 59.2 μg/mL), COX-2 (IC50 = 74.7 μg/mL), and 5-LOX (IC50 = 93.2 μg/mL) as part of a tarragon essential oil where it was the major compound [3] [4].
Cytokine Modulation Reduced pro-inflammatory cytokines TNF-α and IL-1β in an LPS-induced periodontitis model [5]. Data not available in the provided search results.

Detailed Experimental Protocols

For reproducibility, here are the methodologies from key studies cited above.

  • Animal Model: The anti-edematogenic effects were evaluated in Swiss mice (25-35 g) [1] [2].
  • Edema Induction: Paw edema was induced by a subcutaneous injection of 0.1 mL of 1% λ-carrageenan in saline into the hind paw [1] [2].
  • Compound Administration: Anethole and this compound were administered intraperitoneally (i.p.) at doses of 3, 10, and 30 mg/kg, dissolved in 2% Tween 80 [2].
  • Edema Measurement: Paw volume was measured using plethysmometry at various time intervals after carrageenan injection (0 to 300 min) [1] [2]. The area under the time-course curve (AUC) was calculated to quantify the overall edematogenic response [2].
LPS-Induced Periodontitis Model (Anethole)
  • Animal Model: Conducted on male Wistar rats (180-220 g) [5].
  • Inflammation Induction: Periodontitis was induced by injecting E. coli LPS (30 µg in PBS) into the palatal gingiva between the upper first and second molars every two days for 10 days [5].
  • Compound Administration: Trans-anethole (10 and 50 mg/kg) was administered intraperitoneally 20 minutes before each LPS injection [5].
  • Cytokine Measurement: Blood serum levels of TNF-α and IL-1β were measured using enzyme-linked immunosorbent assay (ELISA) kits [5].

Mechanisms of Action and Signaling Pathways

The experimental evidence suggests that anethole and this compound share some anti-inflammatory pathways but also have distinct mechanisms.

The following diagram illustrates the shared and unique anti-inflammatory pathways identified for anethole and this compound based on the experimental data.

G cluster_shared Shared Pathways cluster_anethole Anethole-Specific cluster_this compound This compound-Specific InflammatoryStimuli Inflammatory Stimuli (Carrageenan, LPS) Mediators Pro-inflammatory Mediators (TNF-α, IL-1β, Histamine, Bradykinin) InflammatoryStimuli->Mediators Edema Paw Edema Mediators->Edema Anethole1 Anethole Inhibition1 Inhibition of Response Anethole1->Inhibition1 Estragole1 This compound Estragole1->Inhibition1 Inhibition1->Mediators Anethole2 Anethole CytokineInhibition Reduces TNF-α & IL-1β Production Anethole2->CytokineInhibition CytokineInhibition->Mediators Estragole2 This compound COXLOX Inhibits COX-1, COX-2, 5-LOX Estragole2->COXLOX NO Involves NO Pathway Estragole2->NO Serotonin Inhibits Serotonin Response Estragole2->Serotonin COXLOX->Mediators NO->Edema Serotonin->Edema

Important Research Considerations

  • Toxicity and Bioactivation: Both this compound and anethole can be bioactivated to form reactive metabolites that create adducts with DNA and hemoglobin, a mechanism linked to this compound's genotoxicity and carcinogenicity in rodents [6]. This is a critical consideration for therapeutic development.
  • Natural Product Context: These compounds are often studied as components of essential oils. The anti-inflammatory activity observed for this compound in tarragon oil [3] [4] may result from synergistic effects with other oil constituents.

References

estragole clofibrate PPAR-alpha activation comparison

Author: Smolecule Technical Support Team. Date: February 2026

Core Comparative Overview

Feature Estragole Clofibrate
Chemical Nature Natural alkenylbenzene; flavor compound [1] Synthetic amphipathic carboxylic acid ester; fibrate drug [2] [3]
Primary Source/Use Major component of tarragon, basil oils; flavoring agent [1] Lipid-lowering drug; research tool [4] [2]
PPAR-α Activation Confirmed agonist; activates PPAR-α signaling [1] Well-established, potent synthetic agonist [4] [2]
Key Upregulated Genes Cyp4a10, Cyp4a14, Cyp4a31, Pdk4, Slc27a1 [1] Cyp4a10, Cyp4a14, Cyp4a31, Pdk4, Slc27a1 [1]
Relative Potency (in mice) Comparable to clofibrate on a per body weight basis [1] Benchmark for PPAR-α activation potency [1]
Other Receptor Actions Does not activate CAR (Constitutive Androstane Receptor) [1] Does not activate CAR; classic PPAR-α activator [1]

Detailed Experimental Data and Protocols

The following table provides a detailed look at the experimental evidence and conditions from key studies comparing this compound and clofibrate.

Aspect This compound Experimental Data Clofibrate Experimental Data
Source Study Kanno et al. (2012), as cited in [1] Kanno et al. (same study protocol) [1]
Model Organism Mice [1] Mice [1]
Dosage & Administration 0, 10, 30, 100 mg/kg; delivered by gavage in corn oil [1] Same dose and administration route as this compound for direct comparison [1]
Key Analytical Method Percellome microarray analysis; Ingenuity Pathway Analysis (IPA) [1] Percellome microarray analysis; direct comparison with this compound profile [1]

| Key Findings | - 1,214 upregulated probe sets (PS) [1]

  • Induced genes encoding proteins associated with PPAR-α [1]
  • Induction time course slightly slower than clofibrate [1] | - 81 upregulated PS [1]
  • Identified as the chemical most similar to this compound [1]
  • Slightly faster induction time course than this compound [1] | | Gene Expression Kinetics | - Early gene (e.g., Pdk4) induced at 2 hours [1]
  • Delayed genes (e.g., Dnaic1, Slc transporters) peaked at 8 hours [1] | - Early gene (e.g., Pdk4) induced at 2 hours [1]
  • Delayed genes (e.g., Dnaic1) induced at 4 hours [1] |

PPAR-α Activation Signaling Pathway

The diagram below illustrates the core pathway of PPAR-α activation, a process common to both this compound and clofibrate. Upon entering the cell, these ligands bind to the PPAR-α receptor, triggering a cascade that regulates the expression of genes central to lipid metabolism.

Experimental Workflow for Agonist Comparison

This flowchart outlines the key steps in a typical comparative study, like the one that generated the data for this compound and clofibrate, using a Percellome analysis approach.

G Start Animal Treatment (Control vs. Ligand) RNA RNA Isolation from Tissues/Cells Start->RNA Microarray Percellome Microarray Analysis RNA->Microarray DataProcessing Automated Selection of Differentially Expressed Genes Microarray->DataProcessing PathwayAnalysis Pathway Analysis (e.g., IPA) & Database Comparison DataProcessing->PathwayAnalysis Conclusion Identify Key Pathways & Compare Agonist Profiles PathwayAnalysis->Conclusion

Key Insights for Researchers

  • Mechanistic Similarity: The induction of identical early-response genes (like Pdk4) and delayed-response genes suggests that this compound and clofibrate activate the same core PPAR-α signaling pathway [1].
  • Potency Consideration: The finding that this compound is as potent as clofibrate on a per body weight basis in mice is significant for a natural compound [1]. However, this does not equate to safety or therapeutic utility.
  • Toxicological Implication: The activation of PPAR-α by this compound is proposed as a potential mechanism for its observed hepatocarcinogenicity in rodents, linked to peroxisome proliferation [1]. This highlights the dual nature of PPAR-α activation, which can have both beneficial and adverse effects depending on the context.

Important Limitations and Disclaimer

  • Toxicology vs. Therapy: It is critical to distinguish that while clofibrate is a licensed drug, this compound is a known rodent hepatocarcinogen [1]. This comparison is for research and mechanistic understanding only and must not be interpreted as an endorsement of this compound for therapeutic use.
  • Data Gaps: The available comparative data is primarily from a single, albeit detailed, mouse study [1]. Information on long-term effects, binding affinity (Ki/IC50), and performance in human cell models is not available in the searched literature.

References

Biological Activities and Experimental Data

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes key experimental findings on estragole's bioactivity from recent studies.

Biological Activity Experimental Model/Assay Key Findings & Quantitative Data Reference
Antioxidant In vitro ABTS•+ and DPPH• radical scavenging assays Exhibited radical scavenging capacity in a concentration-dependent manner. Concentrations tested: 0.9–14.4 μg/mL. [1]
Antifungal & Anti-Aflatoxin Aspergillus flavus spore germination and aflatoxin production analysis Inhibited spore germination; MIC = 0.5 μL/mL. Inhibited aflatoxin B1 (AFB1) biosynthesis in a dose-dependent manner; significant inhibition at 0.125 μL/mL. [2]
Anti-inflammatory LPS-stimulated RAW 264.7 macrophage cells Inhibited NO production and expression of iNOS/COX-2 proteins. Suppressed activation of NF-κB and MAPK pathways. Activated the Nrf-2/HO-1 pathway. [3]
Genotoxicity In vitro micronucleus test in V79 cells Did not induce a significant increase in micronucleus formation at the highest non-cytotoxic concentration tested (10 μM). [4]
Cytotoxicity Artemia salina (brine shrimp) and mouse erythrocytes At 31.25–500 μg/mL, did not exhibit significant cytotoxic effects in the A. salina and hemolysis tests. [1]

Detailed Experimental Protocols

For researchers seeking to replicate or design related studies, here are the methodologies from key assays.

  • Antifungal and Anti-Aflatoxin Activity [2]

    • Spore Germination Inhibition: Aspergillus flavus spores were treated with various concentrations of this compound (0.125 to 2.0 μL/mL) in potato dextrose broth (PDB) and incubated for 24 hours. Germination was observed under a microscope, and the Minimum Inhibitory Concentration (MIC) was determined as the lowest concentration that prevented germination.
    • Aflatoxin Analysis: After 72 hours of culture, aflatoxin B1 was extracted from the samples and quantified using Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC).
  • Anti-inflammatory Mechanism [3]

    • Cell Culture and Treatment: RAW 264.7 murine macrophage cells were cultured and stimulated with Lipopolysaccharide (LPS) to induce inflammation, with or without pre-treatment with this compound.
    • NO Production: Nitric oxide (NO) levels in the culture supernatant were measured using the Griess reaction.
    • Protein Analysis: The expression levels of inflammatory proteins (iNOS, COX-2) and the activation states of proteins in the NF-κB and MAPK pathways were analyzed via Western blotting.
  • Genotoxicity Assessment (Micronucleus Test) [4]

    • Cell System: Chinese hamster lung fibroblast V79 cells were exposed to this compound for a defined period, both with and without an exogenous metabolic activation system (S9 mix).
    • Staining and Scoring: After exposure, cells were stained and analyzed microscopically for the presence of micronuclei in the cell cytoplasm, which indicate chromosomal damage.

Mechanisms of Action: A Visual Guide

The anti-inflammatory activity of this compound involves complex signaling pathways. The diagram below illustrates its dual mechanism of action in LPS-stimulated macrophages.

G cluster_inhibition This compound Inhibits Pro-inflammatory Pathways cluster_activation This compound Activates Anti-oxidant Pathway LPS LPS NFkB NF-κB Activation LPS->NFkB MAPK MAPK Pathway (p38, JNK, ERK) LPS->MAPK This compound This compound This compound->NFkB Suppresses This compound->MAPK Suppresses Nrf2 Nrf-2 Activation This compound->Nrf2 Promotes INOS iNOS / COX-2 Expression NFkB->INOS MAPK->INOS Inflammation Inflammatory Response (NO, PGE2) INOS->Inflammation HO1 HO-1 Expression Nrf2->HO1 Antioxidant Antioxidant & Cytoprotective Effects HO1->Antioxidant

This diagram shows how this compound exerts anti-inflammatory effects by simultaneously suppressing key pro-inflammatory pathways (NF-κB and MAPK) and activating a protective antioxidant pathway (Nrf-2/HO-1). [3]

Safety and Regulatory Considerations

While this compound shows promising bioactivities, its safety profile is a critical consideration for drug development.

  • Genotoxic and Carcinogenic Potential: this compound is classified as a genotoxic carcinogen in rodents. Its toxicity is linked to metabolic activation by cytochrome P450 enzymes, leading to the formation of reactive metabolites that can bind to DNA. [4] [5]
  • Regulatory Status: At present, this compound has not been banned in Europe but is listed as a suspected genotoxic carcinogen. The International Fragrance Association (IFRA) restricts its use to 0.01% in body lotions. In the European Union, maximum levels in food are defined under Regulation (EC) No 1334/2008. [6] [4]

Knowledge Gaps and Research Directions

The most significant knowledge gap is the absence of direct, controlled studies comparing synthetic and natural this compound.

  • Source of this compound in Studies: The cited research does not typically specify whether a synthetic or natural source was used, often employing commercially available compounds of high purity (e.g., ≥98%). [1]
  • The "Natural Equivalence" Assumption: The current literature often assumes bioactivity and toxicity are inherent to the chemical structure itself, regardless of origin. However, this overlooks potential differences in isomeric purity or the presence of trace compounds in natural extracts that could modify activity.
  • Recommended Research Focus: Future work should directly compare synthetic this compound with purified natural this compound and with complex natural oils containing this compound. This would help isolate the effect of the molecule itself from potential matrix effects in natural sources.

References

estragole species-specific metabolic differences

Author: Smolecule Technical Support Team. Date: February 2026

Species & Inter-Ethnic Metabolic Comparisons

The tables below summarize quantitative predictions from physiologically based biokinetic (PBBK) models for estragole metabolism. These models use kinetic constants derived from in vitro incubations with liver fractions to predict in vivo outcomes [1] [2].

Table 1: Comparison of this compound Metabolism in Humans vs. Male Rats This table compares the predicted formation of the ultimate carcinogenic metabolite at different oral doses, based on PBBK modeling [1].

Oral Dose (mg/kg bw) Formation of 1'-sulfooxythis compound in Human (% of dose) Formation of 1'-sulfooxythis compound in Male Rat (% of dose)
0.0001 0.00033% 0.00016%
0.01 0.0033% 0.0016%
0.1 0.03% 0.02%
1 0.07% 0.05%
10 0.08% 0.06%
100 0.09% 0.07%

Table 2: Inter-Ethnic Human Variation in this compound Bioactivation This table compares the predicted bioactivation in Chinese and Caucasian populations at a low, realistic dietary intake level [2].

Population Formation of 1'-sulfooxythis compound (% of dose) Key Detoxification Pathway for 1'-hydroxythis compound
Chinese 0.02% Oxidation to 1'-oxothis compound
Caucasian 0.09% Oxidation to 1'-oxothis compound

Detailed Experimental Protocols

The quantitative data in the PBBK models are generated through a series of standardized in vitro experiments. Here are the detailed methodologies for the key assays [2]:

  • Microsomal Metabolism of this compound

    • Objective: To determine kinetic constants for the initial CYP-mediated 1'-hydroxylation of this compound.
    • Procedure: Incubate pooled human liver microsomes with this compound (25-1000 µM) in the presence of NADPH (3 mM) in Tris-HCl buffer (pH 7.4). Use a microsomal protein concentration of 1 mg/mL. Perform incubations for 10 minutes at 37°C and terminate the reaction with ice-cold acetonitrile. Analyze metabolites using UPLC-MS.
  • Glucuronidation of 1'-hydroxythis compound

    • Objective: To quantify the detoxification of the proximate carcinogen via glucuronidation.
    • Procedure: Incubate pooled human liver microsomes with 1'-hydroxythis compound in the presence of UDPGA (10 mM) and MgCl₂ (10 mM) in Tris-HCl buffer (pH 7.4). Use a microsomal protein concentration of 1 mg/mL. Perform incubations for 6 hours at 37°C and terminate the reaction with ice-cold acetonitrile. Analyze for 1'-hydroxythis compound glucuronide.
  • Oxidation of 1'-hydroxythis compound

    • Objective: To quantify the detoxification of 1'-hydroxythis compound to 1'-oxothis compound.
    • Procedure: Incubate pooled human liver S9 fraction with 1'-hydroxythis compound in the presence of NAD⁺ and Glutathione (GSH). The GSH traps the transient 1'-oxothis compound, forming stable GSH conjugates. Measure the formation of these GS-1'-oxothis compound adducts using UPLC-MS to reflect the oxidation activity.

Metabolic Pathways of this compound

The following diagram, generated using Graphviz, illustrates the key metabolic pathways of this compound, highlighting the species and ethnic differences in bioactivation and detoxification. The DOT script used to create it is provided for transparency and reproducibility.

G This compound Metabolic Pathways cluster_CYP CYP Enzymes (Primarily 1A2, 2A6) cluster_SULT SULT Enzymes This compound This compound CYP Oxidation This compound->CYP Hydroxythis compound 1'-hydroxythis compound (Proximate Carcinogen) Oxothis compound 1'-oxothis compound (Detoxification) Hydroxythis compound->Oxothis compound  Oxidation  (Major in Human) Glucuronide 1'-hydroxythis compound glucuronide (Detoxification) Hydroxythis compound->Glucuronide  Glucuronidation SULT Sulfonation Hydroxythis compound->SULT Sulfooxythis compound 1'-sulfooxythis compound (Ultimate Carcinogen) CYP->Hydroxythis compound SULT->Sulfooxythis compound HumanVsRat Human: Higher 1'-hydroxylation Rat: Lower 1'-hydroxylation HumanVsRat->Hydroxythis compound EthnicDiff Caucasian: Higher sulfonation Chinese: Lower sulfonation EthnicDiff->SULT

Diagram: this compound Metabolic Pathways and Variations

This diagram illustrates the metabolic fate of this compound. The key variations are:

  • Bioactivation: Cytochrome P450 enzymes (CYP1A2 and 2A6) convert this compound to the proximate carcinogen, 1'-hydroxythis compound. This initial hydroxylation is predicted to be fourfold higher in humans than in male rats [1].
  • Detoxification: 1'-hydroxythis compound can be detoxified via oxidation to 1'-oxothis compound (a major pathway in humans) or glucuronidation. These pathways compete with bioactivation.
  • Ultimate Carcinogen Formation: Sulfotransferases (SULTs) convert 1'-hydroxythis compound to the ultimate carcinogenic metabolite, 1'-sulfooxythis compound. The overall formation of this metabolite is predicted to be higher in humans than in rats and significantly higher in Caucasians compared to the Chinese population [1] [2].

Key Research Implications

  • Risk Assessment: The relatively small predicted difference in overall bioactivation between humans and rats supports the use of rodent data for this compound risk assessment, albeit with careful interpretation [1].
  • Inter-individual Variation: A 2010 PBBK study concluded that a default uncertainty factor of 3.16 for human variability in biokinetics is adequate to protect 99% of the population for this compound [3].
  • Refined Exposure Estimates: Be aware that dietary exposure can vary significantly. One study found that this compound levels in fennel teas, especially some instant products designed for infants, can lead to exposure levels as high as 51 μg/kg bw/day [4].

References

Antioxidant Capacity of Estragole from Various Sources

Author: Smolecule Technical Support Team. Date: February 2026

Plant Source (Essential Oil) Estragole Content Key Comparative Compounds Assay Type Antioxidant Performance (IC₅₀) Reference
Fennel (var. vulgare) [1] 57.94% trans-Anethole (5%), Fenchone, Limonene DPPH IC₅₀ = 15.33 mg/mL [1]
Fennel (var. azoricum) [1] 11.99% trans-Anethole (61%), Fenchone, Limonene DPPH IC₅₀ = 0.35 mg/mL [1]
Tagete filifolia [2] 22.8% Anethole (77.0%) DPPH IC₅₀ = 1.8 mg/mL [2]
Tagete filifolia [2] 22.8% Anethole (77.0%) TBARS (Lipid Peroxidation) IC₅₀ = 0.9 mg/mL [2]
Fennel (Seed Oil) [3] 53.3% Limonene, Fenchone DPPH Data not provided, study confirms activity [3]

Detailed Experimental Data and Context

  • Fennel Cultivar Comparison [1]: This study provides a clear comparison. The vulgare cultivar, where this compound is the dominant compound (58%), showed significantly weaker free radical scavenging activity (DPPH assay) compared to the azoricum and dulce cultivars, where the dominant compound is trans-anethole. This suggests that in fennel, the antioxidant activity of the whole oil is higher when trans-anethole is the major component compared to this compound.
  • Tagete filifolia [2]: The essential oil, a mixture of this compound and anethole, demonstrated moderate direct antioxidant activity in the DPPH assay. More notably, it showed a stronger effect in inhibiting lipid peroxidation (TBARS assay). The study also highlighted its effectiveness in a real-world application, where it significantly slowed the oxidation of sunflower oil, outperforming the synthetic antioxidant BHT at the same concentration in some sensory parameters.
  • Synergistic Effects [4]: Research on essential oil mixtures indicates that the antioxidant activity of a compound cannot be viewed in isolation. A study found that a binary mixture of C. mixtus and H. italicum (which contains neryl acetate, a compound with recognized antioxidant properties) showed superior antioxidant activity, suggesting complex interactions between different plant compounds.

Standard Experimental Protocols

The experimental data cited rely on standardized biochemical assays to quantify antioxidant capacity. The workflow for these common assays is summarized below.

Start Sample Preparation (Dissolve Essential Oil in Solvent) A1 DPPH Assay (Free Radical Scavenging) Start->A1 A2 TBARS Assay (Lipid Peroxidation Inhibition) Start->A2 A3 FRAP Assay (Ferric Reducing Antioxidant Power) Start->A3 B1 Measure Absorbance at 517nm A1->B1 B2 Measure Thiobarbituric Acid Reactive Substances (TBARS) A2->B2 B3 Measure Absorbance at 593nm A3->B3 C1 Calculate % Inhibition of DPPH Radical B1->C1 C2 Calculate % Inhibition of Lipid Peroxidation B2->C2 C3 Calculate Ferric Reducing Capacity B3->C3 D Determine IC₅₀ Value C1->D C2->D C3->D

Common Antioxidant Assays:

  • DPPH (2,2-Diphenyl-1-picrylhydrazyl) Assay [1] [2]: Measures the ability of an antioxidant to donate a hydrogen atom, thereby scavenging the stable DPPH free radical. Results are often reported as IC₅₀ (mg/mL), the concentration required to scavenge 50% of the radicals. A lower IC₅₀ indicates higher potency.
  • TBARS (Thiobarbituric Acid Reactive Substances) Assay [1] [2]: Measures the inhibition of lipid peroxidation, a chain reaction that damages cell membranes. It evaluates how effectively an antioxidant can protect lipids from oxidizing.
  • FRAP (Ferric Reducing Antioxidant Power) Assay [1]: Assesses the ability of an antioxidant to reduce the ferric ion (Fe³⁺) to the ferrous ion (Fe²⁺). This is another mechanism by which antioxidants can neutralize oxidants.

Key Takeaways for Researchers

  • Context-Dependent Activity: this compound is not a universally powerful antioxidant. Its efficacy is moderate in direct radical scavenging but can be more pronounced in inhibiting lipid peroxidation.
  • Importance of Chemical Environment: The overall antioxidant effect of an this compound-containing essential oil is heavily influenced by the other compounds present, such as trans-anethole, limonene, and fenchone. Synergistic or antagonistic effects are common.
  • Concentration is Key: As with most bioactive compounds, the activity is dose-dependent, but the relationship is not always linear. The optimal concentration for desired activity must be determined empirically.
  • Consider the Application: this compound-containing oils like Tagete filifolia show promise as natural antioxidants in stabilizing lipids against oxidation in products like oils and fats.

References

×

Physical Description

Estragole is a colorless liquid with odor of anise. Insoluble in water. Isolated from rind of persea gratissima grath. and from oil of estragon. Found in oils of Russian anise, basil, fennel turpentine, tarragon oil, anise bark oil. (NTP, 1992)
Colorless liquid with an odor of anise; [Hawley]
Colourless to light yellow liquid; Anise-like aroma

Color/Form

Liquid
Colorless to light yellow liquid

XLogP3

3.4

Hydrogen Bond Acceptor Count

1

Exact Mass

148.088815002 Da

Monoisotopic Mass

148.088815002 Da

Boiling Point

421 °F at 764 mmHg (NTP, 1992)
216 °C at 764 mm Hg
BP: 108-114 °C at 25 mm Hg; 95-96 °C at 12 mm Hg
215.00 to 216.00 °C. @ 760.00 mm Hg

Flash Point

178 °F (NTP, 1992)
81 °C (178 °F) - closed cup

Heavy Atom Count

11

Taste

Sweet taste reminiscent of anise (differing from anethole)

Density

0.9645 at 70 °F (NTP, 1992) - Less dense than water; will float
0.965 g/cu cm at 25 °C
0.960-0.968

LogP

log Kow = 3.47 (est)

Odor

Odor reminiscent of anise with a corresponding sweet taste (differing from anethole)

Decomposition

Hazardous decomposition products formed under fire conditions - Carbon oxides.
When heated to decomposition it emits acrid smoke and irritating fumes.

Appearance

Oil

UNII

9NIW07V3ET

GHS Hazard Statements

Aggregated GHS information provided by 1847 companies from 20 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 1 of 1847 companies. For more detailed information, please visit ECHA C&L website;
Of the 19 notification(s) provided by 1846 of 1847 companies with hazard statement code(s):;
H302 (99.89%): Harmful if swallowed [Warning Acute toxicity, oral];
H317 (99.35%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H341 (98.7%): Suspected of causing genetic defects [Warning Germ cell mutagenicity];
H351 (98.65%): Suspected of causing cancer [Warning Carcinogenicity];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Use and Manufacturing

IDENTIFICATION: 1-Methoxy-4-(2-propenyl)benzene, also called estragole, is a colorless to light yellow liquid. It has an odor and taste like licorice. It is soluble in water. Estragole is found in many plants and in spices such as basil, anise and tarragon. USE: Estragole is used as a food flavoring and in perfumes. It was used in pesticide products that protected pine and fir trees from beetle infestations; this product is no longer produced or used in the US. EXPOSURE: Workers who use estragole may breathe in mists or have direct skin contact. The general population may be exposed by fragrances, skin contact and consumption of food items containing this compound. If estragole is released to the environment, it will be broken down in air. It is not expected to be broken down by sunlight. It will move into air from moist soil and water surfaces. It is not expected to move through soil. It will be broken down by microorganisms and is expected to build up in fish. RISK: No evidence of skin irritation or allergic rash was observe in volunteers following repeated skin application of diluted estragole. No additional data on the potential for estragole to cause toxic effects in humans were available. Moderate skin irritation was reported in laboratory animals exposed to undiluted estragole. Liver damage was observed in laboratory animals following repeated exposure to moderate oral doses of estragole. Lesions in the nose and stomach were observed following repeated exposure to high oral doses. Increased skeletal malformation, delayed bone development, and decreased fetal weight were observed in laboratory animals exposed to moderate-to-high oral doses during pregnancy that also caused toxicity in the mothers (liver damage, decreased body weight). No evidence of abortion was observed. Data on the potential for estragole to cause infertility in laboratory animals were not available. Liver cancer was observed adult laboratory animals following oral exposure for a short period. Liver tumors were also induced in young laboratory animals exposed to estragole orally or via injection while still nursing or shortly after weaning. The potential for estragole to cause cancer in humans has not been assessed by the U.S. EPA IRIS program, the International Agency for Research on Cancer, or the U.S. National Toxicology Program 14th Report on Carcinogens. (SRC)

Therapeutic Uses

/EXPL THER/ Toxoplasmosis is caused by Toxoplasma gondii, an obligatory intracellular protozoan. Normally /SRP: of no significant consequence/, T. gondii infections can cause devastating disease in immunosuppressed patients and through congenital infection of newborn babies. Few prophylactic and therapeutic drugs are available to treat these infections. The goal of the present study was to assess the anti-Toxoplasma effects in a congenital and noncongenital model of toxoplasmosis (using ME49 strain), besides assessing immunological changes, in vitro cytotoxicity, and in vivo acute toxicity of commercial estragole and thymol. The congenital experimental model was used with intermediate stages of maternal infection. The serum levels of immunoglobulin (Ig)M, IgG, interleukin (IL)-10, IL-12, and interferon-gamma (IFN-gamma) were quantified from infected and treated C57Bl/6 mice. Estragole and thymol respectively exhibited low to moderate in vivo toxicity and cytotoxicity. Animals treated with estragole showed high IFN-gamma and strong type 1 helper T cell response. Both compounds were active against T. gondii ME49 strain. Furthermore, orally administered estragole in infected pregnant mice improved the weight of offspring compared with untreated controls. Subcutaneous administration of both compounds also increased the weight of mouse offspring born to infected mothers, compared with untreated controls. Estragole and thymol display important anti-Toxoplasma activity. Further studies are needed to elucidate the mechanism of action of these compounds.
/EXPL THER/ The genus Ocimum are used in cooking, however, their essential oils are utilized in traditional medicine as aromatherapy. The present study was carried out to investigate the chemical composition and systemic anti-inflammatory activity of the Ocimum basilicum essential oil (EOOB) and its major component estragole, as well as its possible mechanisms of action. The Ocimum basilicum essential oil was obtained by hydrodistillation and analyzed by GC-MS. The anti-inflammatory action was verified using acute and chronic in vivo tests as paw edema, peritonitis, and vascular permeability and granulomatous inflammation model. The anti-inflammatory mechanism of action was analyzed by the participation of histamine and arachidonic acid pathways. The chemical profile analysis identified fourteen components present in the essential oil, within them: estragole (60.96%). The in vivo test results show that treatment with EOOB (100 and 50 mg/kg) and estragole (60 and 30 mg/kg) significantly reduced paw edema induced by carrageenan and dextran. The smallest doses of EOOB (50 mg/kg) and estragole (30 mg/kg) showed efficacy in the reduction of paw edema induced by histamine and arachidonic acid, vascular permeability inhibition and leukocyte emigration in the peritoneal fluid. These doses were capable of reducing the chronic inflammatory process. The results observed between the EOOB and estragole demonstrate efficacy in anti-inflammatory activity, however, the essential oil is more efficacious in the acute and chronic anti-inflammatory action. This study confirms the therapeutic potential of this plant and reinforces the validity of its use in popular medicine.

Mechanism of Action

Protein phosphatase 2A (PP2A) is a serine-threonine phosphatase that regulates cell signaling pathways. Its inactivation is correlated with tumor malignancy, possibly due to the effects on cell differentiation and malignant cell transformation. Therefore, it has been noted that PP2A could be a promising target for cancer therapy. In our previous study of the hepatocarcinogen estragole (ES), cell proliferation may be required to convert ES-specific DNA adducts to mutations. To explore the trigger for cell proliferation, gpt delta rats were administered ES by gavage at doses of 3, 30 and 300 mg/kg/day for 4 weeks. ES-induced cell proliferation and gene mutations were observed at only the high dose whereas ES-specific DNA adducts were detected in a dose-dependent manner. Western blot analyses revealed activation of the Akt and ERK pathways without activation of upstream regulators, such as c-Raf, PKC and, PI3K. Phosphorylation of the PP2A C subunit at Tyr307 was found along with phosphorylation of Src. The overall data might imply that PP2A inactivation is responsible for cell cycle progression through activation of the Akt and ERK pathways at high doses of ES. Based on gamma-H2AX immunohistochemistry and Western blot analysis for Rad51 protein, the resultant mutation spectra showed large deletion mutations that might result from double strand breaks of DNA. Thus, it is likely that inactivation of PP2A resulted in acceleration and exacerbation of gene mutations. We conclude that PP2A might contribute to an early stage of chemical carcinogenesis, suggesting that PP2A could be a molecular target of primary cancer prevention.

Vapor Pressure

0.05 [mmHg]

Pictograms

Health Hazard Irritant

Irritant;Health Hazard

Other CAS

140-67-0

Absorption Distribution and Excretion

Approximately 20% of a dose of estragole, a naturally occurring flavoring agent, was excreted in the urine of outbred male CD-1 mice as a conjuage (presumably the glucuronide) of 1'-hydroxyestragole. ...

Metabolism Metabolites

The present study investigates interindividual variation in liver levels of the proximate carcinogenic metabolite of estragole, 1'-hydroxyestragole, due to variation in two key metabolic reactions involved in the formation and detoxification of this metabolite, namely 1'-hydroxylation of estragole and oxidation of 1'-hydroxyestragole. Formation of 1'-hydroxyestragole is predominantly catalyzed by P450 1A2, 2A6, and 2E1, and results of the present study support that oxidation of 1'-hydroxyestragole is catalyzed by 17beta-hydroxysteroid dehydrogenase type 2 (17beta-HSD2). In a first approach, the study defines physiologically based biokinetic (PBBK) models for 14 individual human subjects, revealing a 1.8-fold interindividual variation in the area under the liver concentration-time curve (AUC) for 1'-hydroxyestragole within this group of human subjects. Variation in oxidation of 1'-hydroxyestragole by 17beta-HSD2 was shown to result in larger effects than those caused by variation in P450 enzyme activity. In a second approach, a Monte Carlo simulation was performed to evaluate the extent of variation in liver levels of 1'-hydroxyestragole that could occur in the population as a whole. This analysis could be used to derive a chemical-specific adjustment factor (CSAF), which is defined as the 99th percentile divided by the 50th percentile of the predicted distribution of the AUC of 1'-hydroxyestragole in the liver. The CSAF was estimated to range between 1.6 and 4.0, depending on the level of variation that was taken into account for oxidation of 1'-hydroxyestragole. Comparison of the CSAF to the default uncertainty factor of 3.16 for human variability in biokinetics reveals that the default uncertainty factor adequately protects 99% of the population.
The extent of bioactivation of the herbal constituent estragole to its ultimate carcinogenic metabolite 1'-sulfooxyestragole depends on the relative levels of bioactivation and detoxification pathways. The present study investigated the kinetics of the metabolic reactions of both estragole and its proximate carcinogenic metabolite 1'-hydroxyestragole in humans in incubations with relevant tissue fractions. Based on the kinetic data obtained a physiologically based biokinetic (PBBK) model for estragole in human was defined to predict the relative extent of bioactivation and detoxification at different dose levels of estragole. The outcomes of the model were subsequently compared with those previously predicted by a PBBK model for estragole in male rat to evaluate the occurrence of species differences in metabolic activation. The results obtained reveal that formation of 1'-oxoestragole, which represents a minor metabolic route for 1'-hydroxyestragole in rat, is the main detoxification pathway of 1'-hydroxyestragole in humans. Due to a high level of this 1'-hydroxyestragole oxidation pathway in human liver, the predicted species differences in formation of 1'-sulfooxyestragole remain relatively low, with the predicted formation of 1'-sulfooxyestragole being two-fold higher in human compared with male rat, even though the formation of its precursor 1'-hydroxyestragole was predicted to be fourfold higher in human. Overall, it is concluded that in spite of significant differences in the relative extent of different metabolic pathways between human and male rat there is a minor influence of species differences on the ultimate overall bioactivation of estragole to 1'-sulfooxyestragole.
1. The metabolic fates of the naturally occurring food flavors trans-anethole and estragole, and their synthetic congener p-propylanisole, have been investigated in human volunteers using the [methoxy-(14)C]-labelled compounds. The doses used were close to those encountered in the diet, 1 mg, 100 micrograms and 100 micrograms respectively. 2. In each case, the major routes of elimination of (14)C were in the urine and in the expired air as (14)CO2. 3. Urinary metabolites were separated by solvent extraction, t.l.c. and h.p.l.c., and characterized by comparison of chromatographic mobilities with standards and by radioisotope dilution. Nine (14)C urinary metabolites were found after trans-anethole administration, four after p-propylanisole and five after estragole. All were products of side chain oxidations. 4. The principal metabolites of p-propylanisole were 4-methoxyhippuric acid (12%) and 1-(4'-methoxyphenyl)propan-1-ol (2%) and -2-ol (8%). 5. The major metabolite of trans-anethole was 4-methoxyhippuric acid (56% of dose), accompanied by much smaller amounts of the two isomers of 1-(4'-methoxyphenyl)propane-1,2-diol (together 3%). 6. After estragole administration, the two volunteers eliminated 0.2 and 0.4% of the dose respectively as 1'-hydroxyestragole. 7. The human metabolic data is discussed with reference to the comparative metabolic disposition of these compounds in the mouse and rat, species commonly used in their safety assessment.
The metabolism of the potent carcinogen estragole was investigated in humans after consumption of fennel tea by analyses of its metabolites in blood plasma and urine. Stable isotope dilution assays based on LC-MS/MS detection revealed that 1'-hydroxylation of estragole happened very fast as the concentration of conjugated 1'-hydroxyestragole in urine peaked after 1.5 hr, whereas it was no longer detectable after 10 hr. Besides the formation of less than 0.41% conjugated 1'-hydroxyestragole of the estragole dose administered, the further metabolite p-allylphenol was generated from estragole in a higher percentage (17%). Both metabolites were also detected in blood plasma in less than 0.75-2.5 hr after consumption of fennel tea. In contrast to this, no estragole was present in these samples above its detection limit. From the results, it can be concluded that an excess of the major fennel odorant trans-anethole principally does not interfere with estragole metabolism, whereas influences on the quantitative composition of metabolites cannot be excluded. The presence of a sulfuric acid conjugate of estragole could not be confirmed, possibly due to its high reactivity and lability.
For more Metabolism/Metabolites (Complete) data for 1-Methoxy-4-(2-propenyl)benzene (11 total), please visit the HSDB record page.

Wikipedia

Estragole

Use Classification

Fragrance Ingredients
Flavoring Agents -> JECFA Flavorings Index
Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes

Methods of Manufacturing

Obtained by fractional distillation of the oil of turpentine or by treating a solution of the same oil in ether with an aqueous solution of mercuric acetate and subsequently heating the aqueous phase with zinc and sodium hydroxide; forms allyl bromide and magnesium p-methoxy phenate in ether.

General Manufacturing Information

All Other Basic Organic Chemical Manufacturing
Benzene, 1-methoxy-4-(2-propen-1-yl)-: ACTIVE
Concentrations in final products (%): soap usual 0.02, max 0.25; detergent usual 0.002, max 0.03; creams, lotions usual 0.01, max 0.03; perfume usual 0.08, max 0.30.
Main constituent of tarragon oil (estragon oil), the oil from Artemisia dracunculus L., Compositae (esdragon) where it occurs to an extent of 60-75%. ... Occurs also in pine oil and in American turpentine oil.

Analytic Laboratory Methods

In the present study, an efficient and environmental friendly method (called in-syringe reversed dispersive liquid-liquid microextraction (IS-R-DLLME)) was developed to extract three important components (i.e. para-anisaldehyde, trans-anethole and its isomer estragole) simultaneously in different plant extracts (basil, fennel and tarragon), human plasma and urine samples prior their determination using high-performance liquid chromatography. The importance of choosing these plant extracts as samples is emanating from the dual roles of their bioactive compounds (trans-anethole and estragole), which can alter positively or negatively different cellular processes, and necessity to a simple and efficient method for extraction and sensitive determination of these compounds in the mentioned samples. Under the optimum conditions (including extraction solvent: 120 uL of n-octanol; dispersive solvent: 600 uL of acetone; collecting solvent: 1000 uL of acetone, sample pH 3; with no salt), limits of detection (LODs), linear dynamic ranges (LDRs) and recoveries (R) were 79-81 ng/mL, 0.26-6.9 ug/mL and 94.1-99.9%, respectively. The obtained results showed that the IS-R-DLLME was a simple, fast and sensitive method with low level consumption of extraction solvent which provides high recovery under the optimum conditions. The present method was applied to investigate the absorption amounts of the mentioned analytes through the determination of the analytes before (in the plant extracts) and after (in the human plasma and urine samples) the consumption which can determine the toxicity levels of the analytes (on the basis of their dosages) in the extracts.
Estragole was determined in artemisia subdigitata oil by capillary gas chromatography.

Clinical Laboratory Methods

In the present study, an efficient and environmental friendly method (called in-syringe reversed dispersive liquid-liquid microextraction (IS-R-DLLME)) was developed to extract three important components (i.e. para-anisaldehyde, trans-anethole and its isomer estragole) simultaneously in different plant extracts (basil, fennel and tarragon), human plasma and urine samples prior their determination using high-performance liquid chromatography. The importance of choosing these plant extracts as samples is emanating from the dual roles of their bioactive compounds (trans-anethole and estragole), which can alter positively or negatively different cellular processes, and necessity to a simple and efficient method for extraction and sensitive determination of these compounds in the mentioned samples. Under the optimum conditions (including extraction solvent: 120 uL of n-octanol; dispersive solvent: 600 uL of acetone; collecting solvent: 1000 uL of acetone, sample pH 3; with no salt), limits of detection (LODs), linear dynamic ranges (LDRs) and recoveries (R) were 79-81 ng/mL, 0.26-6.9 ug/mL and 94.1-99.9%, respectively. The obtained results showed that the IS-R-DLLME was a simple, fast and sensitive method with low level consumption of extraction solvent which provides high recovery under the optimum conditions. The present method was applied to investigate the absorption amounts of the mentioned analytes through the determination of the analytes before (in the plant extracts) and after (in the human plasma and urine samples) the consumption which can determine the toxicity levels of the analytes (on the basis of their dosages) in the extracts.

Storage Conditions

Keep container tightly closed in a dry and well-ventilated place.

Interactions

BACKGROUND: Anethole and estragole are monoterpene position isomers and constituents of essential oils from aromatic plants and were used in this study with the aim of analyzing their anti-inflammatory activity. METHODS: The anti-edematogenic effects of anethole and estragole were evaluated through plethysmometry in Swiss mice. RESULTS: Anethole inhibited carrageenan-induced edema at doses of 3, 10 and 30 mg/kg from 60 to 240 min after induction. However, the inhibitory effects of estragole were observed only from 60 to 120 min at the two highest doses. Anethole and estragole similarly inhibited edema elicited by substance P, bradykinin, histamine and TNF-alpha but were different in the inhibition of serotonin-elicited edema. In addition, only estragole inhibited sodium nitroprusside-induced edema. CONCLUSIONS: Anethole and estragole showed different profiles in the anti-inflammatory response to substance P, bradykinin, histamine, serotonin and TNF-alpha NO is involved only in the inhibition mechanism of estragole.
SCOPE: The present work investigates whether the previous observation that the basil flavonoid nevadensin is able to inhibit sulfotransferase (SULT)-mediated estragole DNA adduct formation in primary rat hepatocytes could be validated in vivo. METHODS AND RESULTS: Estragole and nevadensin were co-administered orally to Sprague-Dawley rats, at a ratio reflecting their presence in basil. Moreover, previously developed physiologically based biokinetic (PBBK) models to study this inhibition in rat and in human liver were refined by including a submodel describing nevadensin kinetics. Nevadensin resulted in a significant 36% reduction in the levels of estragole DNA adducts formed in the liver of rats. The refined PBBK model predicts the formation of estragole DNA adducts in the liver of rat with less than twofold difference compared to in vivo data and suggests more potent inhibition in the liver of human compared to rat due to less efficient metabolism of nevadensin in human liver and intestine. CONCLUSION: Given the role of the SULT-mediated DNA adduct formation in the hepatocarcinogenicity of estragole, the results of the present study suggest that the likelihood of bioactivation and subsequent adverse effects in rodent bioassays may be lower when estragole is dosed with nevadensin compared to dosing of pure estragole.
Estragole is a natural constituent of several herbs and spices including sweet basil. In rodent bioassays, estragole induces hepatomas, an effect ascribed to estragole bioactivation to 1'-sulfooxyestragole resulting in DNA adduct formation. The present paper identifies nevadensin as a basil constituent able to inhibit DNA adduct formation in rat hepatocytes exposed to the proximate carcinogen 1'-hydroxyestragole and nevadensin. This inhibition occurs at the level of sulfotransferase (SULT)-mediated bioactivation of 1'-hydroxyestragole. The Ki for SULT inhibition by nevadensin was 4 nM in male rat and human liver fractions. Furthermore, nevadensin up to 20 uM did not inhibit 1'-hydroxyestragole detoxification by glucuronidation and oxidation. The inhibition of SULT by nevadensin was incorporated into the recently developed physiologically based biokinetic (PBBK) rat and human models for estragole bioactivation and detoxification. The results predict that co-administration of estragole at a level inducing hepatic tumors in vivo (50 mg/kg bw) with nevadensin at a molar ratio of 0.06, representing the ratio of their occurrence in basil, results in almost 100% inhibition of the ultimate carcinogen 1'-sulfooxyestragole when assuming 100% uptake of nevadensin. Assuming 1% uptake, inhibition would still amount to more than 83%. Altogether these data point at a nevadensin-mediated inhibition of the formation of the ultimate carcinogenic metabolite of estragole, without reducing the capacity to detoxify 1'-hydroxyestragole via glucuronidation or oxidation. These data also point at a potential reduction of the cancer risk when estragole exposure occurs within a food matrix containing SULT inhibitors compared to what is observed upon exposure to pure estragole.

Stability Shelf Life

Stable under recommended storage conditions.

Dates

Last modified: 08-15-2023

Explore Compound Types